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Core Science & Biosynthesis

Foundational

Physicochemical properties of alpha-amino cyclopentanepentanoic acid

Physicochemical Profiling and Mechanistic Applications of -Amino Cyclopentanepentanoic Acid in Target-Directed Drug Design Executive Summary In the landscape of modern peptidomimetics and small-molecule drug design, the...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Mechanistic Applications of -Amino Cyclopentanepentanoic Acid in Target-Directed Drug Design

Executive Summary

In the landscape of modern peptidomimetics and small-molecule drug design, the strategic incorporation of unnatural amino acids is a critical tool for overcoming the pharmacokinetic and pharmacodynamic limitations of endogenous ligands. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Amino cyclopentanepentanoic acid  (IUPAC: 2-amino-5-cyclopentylpentanoic acid) represents a highly specialized, non-canonical aliphatic amino acid. By replacing the branched isobutyl side chain of natural leucine with a bulkier, more lipophilic cyclopentyl-terminated chain, this molecule serves as a potent structural analog. It is primarily utilized in advanced medicinal chemistry to probe and modulate amino acid-sensing pathways—most notably the Sestrin-GATOR2-mTORC1 signaling axis.

This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in cellular signaling, and a self-validating synthetic methodology for its preparation.

Structural and Physicochemical Rationale

The design of


-amino cyclopentanepentanoic acid is rooted in the need to enhance the hydrophobic interactions within target protein binding pockets while restricting the conformational entropy of the ligand.

When endogenous amino acids like leucine bind to sensor proteins, the interaction is often transient due to rapid off-rates and metabolic degradation. The introduction of a cyclopentyl ring at the terminus of a three-carbon aliphatic linker fundamentally alters the molecule's physicochemical landscape. The ring provides a pre-organized hydrophobic surface that engages in superior van der Waals interactions within deep, lipophilic protein clefts. Furthermore, the increased lipophilicity (LogP) enhances membrane permeability, a property similarly exploited when cyclopentyl-derived aliphatic chains are incorporated into cephalosporin antibiotics[1].

Table 1: Physicochemical Comparison
PropertyCanonical L-Leucine

-Amino Cyclopentanepentanoic Acid
Molecular Formula C₆H₁₃NO₂C₁₀H₁₉NO₂
Molecular Weight 131.17 g/mol 185.26 g/mol
Side Chain Topology Branched Aliphatic (Isobutyl)Cyclic Aliphatic (3-Cyclopentylpropyl)
Estimated LogP -1.52~1.20
Rotatable Bonds 24 (excluding ring)
H-Bond Donors / Acceptors 2 / 22 / 2

Mechanistic Role in mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth, sensing diverse environmental cues including amino acid availability. Dysregulation of this pathway is implicated in diabetes, neurodegeneration, and cancer[2].


-Amino cyclopentanepentanoic acid acts as a synthetic modulator of this pathway by targeting Sestrin2 , a highly specific leucine sensor. Under states of amino acid deprivation, Sestrin2 binds to and inhibits the GATOR2 complex. Because GATOR2 is a positive regulator of mTORC1 (via its inhibition of the GATOR1 GAP complex), Sestrin2 effectively shuts down mTORC1 signaling.

When a leucine analog like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino cyclopentanepentanoic acid is introduced, it anchors deeply into the hydrophobic leucine-binding pocket of Sestrin2. The steric bulk of the cyclopentyl ring displaces ordered water molecules, providing an entropic driving force for binding. This binding event triggers a conformational change that forces Sestrin2 to dissociate from GATOR2, thereby initiating the signaling cascade that ultimately activates mTORC1.

Pathway Ligand α-Amino Cyclopentanepentanoic Acid Sestrin Sestrin1/2 (Leucine Sensor) Ligand->Sestrin Binds hydrophobic pocket GATOR2 GATOR2 Complex (Positive Regulator) Sestrin->GATOR2 Dissociates upon binding GATOR1 GATOR1 Complex (GAP for RagA/B) GATOR2->GATOR1 Inhibits mTORC1 mTORC1 (Master Growth Regulator) GATOR2->mTORC1 Net Activation GATOR1->mTORC1 Inhibits (via Rag GTPases)

Sestrin-GATOR2-mTORC1 signaling pathway modulated by the synthetic amino acid analog.

Synthetic Methodology & Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino cyclopentanepentanoic acid must be treated as a self-validating system. The following protocol leverages a Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation, ensuring high stereochemical control and clean conversion.
Step-by-Step Experimental Workflow

Step 1: Horner-Wadsworth-Emmons Olefination

  • Rationale: HWE olefination is selected over standard Wittig chemistry because it yields the E-alkene with superior stereoselectivity, and the resulting phosphate byproducts are easily removed via aqueous workup.

  • Procedure: Dissolve Boc-

    
    -phosphonoglycine trimethyl ester (1.0 eq) and 3-cyclopentylpropanal (1.05 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq). DBU is chosen as a non-nucleophilic base to efficiently deprotonate the phosphonate without hydrolyzing the ester. Stir for 4 hours at room temperature. Quench with saturated NH₄Cl and extract with DCM to yield the protected alkene intermediate.
    

Step 2: Catalytic Hydrogenation

  • Rationale: Palladium on carbon (Pd/C) provides a clean, surface-mediated reduction of the double bond. The mild conditions prevent the hydrogenolysis of the Boc protecting group or the opening of the cyclopentyl ring.

  • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel and stir under an atmosphere of H₂ gas (1 atm) for 12 hours. Filter through a pad of Celite to remove the catalyst and concentrate in vacuo. In-process control: LC-MS must confirm the mass shift corresponding to the addition of 2 protons.

Step 3: Saponification

  • Rationale: Lithium hydroxide (LiOH) is a mild alkali that selectively hydrolyzes the methyl ester to the carboxylic acid without racemizing the alpha-chiral center.

  • Procedure: Dissolve the saturated ester in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours. Acidify to pH 3 using 1M HCl and extract with ethyl acetate.

Step 4: Global Deprotection

  • Rationale: Trifluoroacetic acid (TFA) selectively cleaves the acid-labile Boc group via the formation of a stable tert-butyl cation, leaving the robust aliphatic backbone untouched.

  • Procedure: Dissolve the Boc-protected amino acid in a 1:1 mixture of TFA and DCM. Stir for 2 hours at room temperature. Concentrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 2-amino-5-cyclopentylpentanoic acid as a white solid (TFA salt)[2].

Synthesis Step1 Step 1: HWE Olefination (Boc-Phosphonoglycine + 3-Cyclopentylpropanal) Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2, Methanol) Step1->Step2 Yields Protected Alkene Step3 Step 3: Saponification (LiOH, THF/H2O) Step2->Step3 Yields Saturated Ester Step4 Step 4: Global Deprotection (TFA / DCM) Step3->Step4 Yields Boc-Amino Acid Product α-Amino Cyclopentanepentanoic Acid (TFA Salt) Step4->Product Final Precipitation

Four-step synthetic workflow for α-amino cyclopentanepentanoic acid.

Table 2: Analytical Validation Data

To guarantee trustworthiness, the final product must be validated against expected spectroscopic benchmarks. The following table summarizes the self-validating analytical checkpoints for the isolated compound[2].

Analytical MethodExpected ObservationDiagnostic Significance
ESI-MS (Positive Ion) m/z 186.2[M+H]⁺Confirms intact molecular weight and successful Boc deprotection.
¹H-NMR (D₂O, 500 MHz) δ 3.84 (t, J = 6.0 Hz, 1H)Validates the electronic environment of the alpha-proton adjacent to the primary amine.
¹H-NMR (D₂O, 500 MHz) δ 1.25–1.84 (multiplets, 13H)Confirms the intact cyclopentyl ring and the aliphatic linker chain[2].
¹H-NMR (D₂O, 500 MHz) Absence of δ ~1.40 (s, 9H)Self-validating proof of complete Boc group removal.

References

  • Modulators of Sestrin-GATOR2 interaction and uses thereof (US10752644B2 / WO2018200625)
  • Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties bioRxiv URL
  • Sigma-Aldrich (Related Building Block Properties)

Sources

Exploratory

Cyclopentanepentanoic acid, a-amino- CAS number and molecular weight

The following technical guide provides an in-depth profile of Cyclopentanepentanoic acid, -amino- , systematically identified as 2-amino-5-cyclopentylpentanoic acid . Technical Monograph: -Amino-Cyclopentanepentanoic Aci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth profile of Cyclopentanepentanoic acid,


-amino- , systematically identified as 2-amino-5-cyclopentylpentanoic acid .

Technical Monograph: -Amino-Cyclopentanepentanoic Acid

Identity, Synthesis, and Application in Drug Discovery

Executive Summary & Chemical Identity

Cyclopentanepentanoic acid,


-amino-  is a non-proteinogenic amino acid characterized by a cyclopentyl ring attached to the terminal position of a norvaline (pentanoic) backbone.[1] In medicinal chemistry, it serves as a critical building block for peptidomimetics, offering enhanced lipophilicity and metabolic stability compared to natural aliphatic amino acids like lysine or leucine.
1.1 Core Identifiers
ParameterTechnical Specification
Systematic Name 2-amino-5-cyclopentylpentanoic acid
CAS Registry Number 6267-32-9 (Racemic/General)2349619-77-6 (Specific Entry)
Molecular Formula

Molecular Weight 185.26 g/mol
SMILES NC(CCCC1CCCC1)C(=O)O
Synonyms 5-Cyclopentylnorvaline;

-Amino-5-cyclopentylvaleric acid
1.2 Structural Analysis

The molecule consists of a hydrophobic cyclopentyl "tail" tethered to a polar


-amino acid "head" via a three-carbon methylene linker. This amphiphilic structure mimics the side chains of hydrophobic amino acids but with a distinct steric profile that can induce specific conformational constraints in peptide backbones.
Chemical Synthesis & Manufacturing

The synthesis of


-amino-cyclopentanepentanoic acid typically follows a Sørensen amino acid synthesis  or acetamidomalonate  pathway, ensuring control over the 

-carbon functionalization.
2.1 Synthetic Route: Malonic Ester Method

This robust protocol utilizes commercially available 3-cyclopentyl-1-propanol as the starting scaffold.

  • Precursor Activation : Conversion of 3-cyclopentyl-1-propanol to 3-cyclopentylpropyl bromide using phosphorus tribromide (

    
    ).
    
  • Alkylation : Nucleophilic substitution of diethyl acetamidomalonate by the alkyl bromide under basic conditions (NaOEt/EtOH).

  • Hydrolysis & Decarboxylation : Acidic hydrolysis (HCl) removes the protecting groups and decarboxylates the intermediate to yield the racemic amino acid.

Synthesis Start 3-Cyclopentyl-1-propanol Step1 3-Cyclopentylpropyl bromide Start->Step1 PBr3, DCM 0°C -> RT Step2 Alkylated Malonate Intermediate Step1->Step2 Diethyl acetamidomalonate NaOEt, EtOH, Reflux Final 2-Amino-5-cyclopentyl- pentanoic acid Step2->Final 6M HCl, Reflux (-CO2, -EtOH, -AcOH)

Figure 1: Chemical synthesis pathway via acetamidomalonate alkylation.

2.2 Stereoselective Resolution

For drug development requiring enantiopure (S)-isomers (L-configuration), the racemic product is subjected to enzymatic resolution:

  • Enzyme : Porcine Kidney Acylase I.

  • Substrate : N-Acetyl-DL-2-amino-5-cyclopentylpentanoic acid.

  • Mechanism : The acylase selectively hydrolyzes the L-isomer amide bond, liberating free L-amino acid while leaving the D-isomer acetylated for separation via extraction.

Biological Utility & Applications

This compound is frequently employed in Structure-Activity Relationship (SAR) studies to modulate the physicochemical properties of peptide drugs.

3.1 Peptidomimetic Engineering
  • Lipophilicity Enhancement : The cyclopentyl group increases the LogP of the parent peptide, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Proteolytic Stability : The non-natural side chain hinders recognition by endogenous proteases (e.g., trypsin, chymotrypsin), extending the plasma half-life of therapeutic peptides.

3.2 Target Interaction: mTORC1 Pathway

Recent research indicates the utility of cyclopentyl-substituted amino acids in probing the mTORC1 signaling pathway. Analogues of leucine and arginine are critical for studying the Sestrin-GATOR2 interaction, which functions as a leucine sensor.


-Amino-cyclopentanepentanoic acid acts as a steric probe to map the hydrophobic binding pocket of nutrient-sensing proteins.

BiologicalMechanism Ligand Cyclopentyl-Amino Acid (Mimetic) Sensor Nutrient Sensor (e.g., Sestrin2) Ligand->Sensor Binding (Steric Probe) Complex GATOR2 Complex Sensor->Complex Modulates Interaction Effect mTORC1 Activation/Inhibition Complex->Effect Signaling Cascade

Figure 2: Mechanistic role in probing nutrient-sensing pathways.

Analytical Profiling

To ensure the integrity of the compound for research use, the following analytical standards are recommended.

MethodExpected Signal / Characteristic
1H NMR (D2O)

3.7-3.9 (t, 1H,

-CH);

1.7-1.9 (m, Cyclopentyl);

1.3-1.6 (m, Alkyl chain).
LC-MS (ESI)

peak at 186.26 m/z .
HPLC Retention time shift relative to Norvaline due to increased hydrophobicity (C18 column, Acetonitrile/Water gradient).
Appearance White to off-white crystalline solid.
Handling & Safety (MSDS Summary)

While specific toxicological data is limited for this intermediate, standard precautions for amino acids apply.

  • Signal Word : Warning.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage : Store at +2°C to +8°C, desiccated. Hygroscopic nature requires protection from moisture.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120303072, 5-[Cyclopentyl(propan-2-yl)amino]pentanoic acid (Related Structure). Retrieved from .[2]

  • ChemSrc (2025). CAS 2349619-77-6 Entry: Cyclopentanepentanoic acid, a-amino-. Retrieved from .

  • Google Patents (2018). Modulators of sestrin-gator2 interaction and uses thereof (WO2018200625A1). Mentions synthesis and MS characterization of 2-amino-5-cyclopentylpentanoic acid. Retrieved from .

  • Thermo Scientific Chemicals. 1-Amino-1-cyclopentanecarboxylic acid (Cycloleucine) - Structural Comparison. Retrieved from .

Sources

Foundational

Literature Review on Cyclopentanepentanoic Acid, α-Amino- in Drug Design: Targeting the Sestrin2-mTORC1 Axis

Executive Summary The paradigm of neuropsychiatric drug design has experienced a seismic shift over the last decade. The discovery that the rapid-acting antidepressant effects of ketamine are mediated by the activation o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of neuropsychiatric drug design has experienced a seismic shift over the last decade. The discovery that the rapid-acting antidepressant effects of ketamine are mediated by the activation of the mechanistic target of rapamycin complex 1 (mTORC1) in the medial prefrontal cortex (mPFC) opened a new therapeutic frontier. However, ketamine's reliance on NMDA receptor antagonism carries significant psychotomimetic liabilities.

Enter Cyclopentanepentanoic acid, α-amino- (CAS 2349619-77-6)[1], a synthetic non-natural amino acid engineered to bypass the NMDA receptor entirely. By acting as a highly specific, brain-penetrant leucine analog, this compound directly modulates the Sestrin2-GATOR2 protein-protein interaction[2][3]. As a Senior Application Scientist, I present this technical guide to deconstruct the structural rationale, mechanistic elegance, and validation protocols surrounding this novel class of Sestrin2 modulators in modern drug design.

Chemical Identity & Structural Rationale

Chemical Name: (S)-2-amino-5-cyclopentylpentanoic acid[4] SMILES: NC(CCCC1CCCC1)C(=O)O[1]

The design of α-amino cyclopentanepentanoic acid is a masterclass in peptidomimetic engineering. Endogenous L-leucine is the natural ligand for Sestrin2, an intracellular amino acid sensor[2][3]. However, L-leucine is a poor drug candidate; it is rapidly consumed by cellular metabolism and incorporated into nascent proteins via leucyl-tRNA synthetases.

To create a viable therapeutic, medicinal chemists needed a "pure" signaling molecule. By extending the aliphatic side chain and terminating it with a bulky cyclopentyl ring, developers achieved three critical pharmacokinetic goals:

  • Receptor Affinity: The lipophilic cyclopentyl tail perfectly occupies the hydrophobic leucine-binding pocket of Sestrin2[3][5].

  • Metabolic Resistance: The steric bulk of the cyclopentyl group prevents recognition by endogenous tRNA synthetases, ensuring the drug is not erroneously incorporated into cellular proteins.

  • Blood-Brain Barrier (BBB) Penetrance: The increased lipophilicity significantly enhances central nervous system (CNS) exposure compared to natural amino acids, a prerequisite for targeting mPFC neuroplasticity[6].

Mechanistic Grounding: The Sestrin2-GATOR2-mTORC1 Axis

To understand the therapeutic potential of this compound, one must understand the lysosomal amino acid sensing machinery.

Under conditions of amino acid deprivation, Sestrin2 binds to and inhibits the GATOR2 complex[2][3]. Because GATOR2 is a positive regulator, its inhibition allows the GATOR1 complex to act as a GTPase-activating protein (GAP), forcing the RagA/B GTPases into an inactive GDP-bound state[2][3]. Consequently, mTORC1 remains inactive in the cytosol.

When α-amino cyclopentanepentanoic acid enters the cell, it binds Sestrin2, inducing a conformational change that forces Sestrin2 to dissociate from GATOR2[2][3]. Freed from Sestrin2, GATOR2 inhibits GATOR1. The RagA/B GTPases remain in their active GTP-bound state, recruiting mTORC1 to the lysosomal surface where it is activated by Rheb[2][3]. In the brain, this localized mTORC1 activation drives the rapid translation of synaptic proteins and Brain-Derived Neurotrophic Factor (BDNF), culminating in synaptogenesis and antidepressant behavioral responses[6][7][8].

SestrinPathway Leucine_Analog α-Amino Cyclopentanepentanoic Acid (Leucine Analog) Sestrin2 Sestrin2 (Amino Acid Sensor) Leucine_Analog->Sestrin2 Binds & Induces Dissociation GATOR2 GATOR2 Complex (Positive Regulator) Sestrin2->GATOR2 Inhibition (Disrupted) GATOR1 GATOR1 Complex (GAP / Negative Regulator) GATOR2->GATOR1 Inhibits Rag RagA/B GTPases GATOR1->Rag GAP Activity (Suppressed) mTORC1 mTORC1 (Active at Lysosome) Rag->mTORC1 Recruits & Activates Synaptogenesis Synaptogenesis & Antidepressant Effects mTORC1->Synaptogenesis BDNF / p70S6K

Fig 1. Mechanism of Sestrin2-GATOR2-mTORC1 modulation by α-amino cyclopentanepentanoic acid.

Experimental Protocols: Validating Sestrin2 Modulators

To ensure scientific integrity, the evaluation of Sestrin2 modulators relies on a self-validating system of in vitro and in vivo assays[3][9]. Below are the definitive methodologies, annotated with the causality behind the experimental choices.

Protocol A: In Vitro Protein-Protein Interaction (PPI) Assay

Purpose: To quantify the compound's ability to disrupt the Sestrin2-GATOR2 complex[3][10].

  • Expression: Co-express FLAG-tagged WDR24 (a core GATOR2 subunit) and HA-tagged Sestrin2 in HEK293T cells[3][10].

    • Causality: Using full-length, mammalian-expressed proteins ensures that the native tertiary structure and necessary post-translational modifications required for the Sestrin2-GATOR2 interaction are preserved.

  • Isolation: Immunoprecipitate the complex using anti-FLAG affinity beads[3][10].

  • Depletion: Wash the immobilized complexes extensively in an amino acid-free buffer[3][10].

    • Causality: Endogenous leucine binds Sestrin2 with high affinity. Failing to deplete endogenous amino acids would result in premature complex dissociation, yielding false negatives during compound screening.

  • Compound Incubation: Incubate the beads with varying concentrations of α-amino cyclopentanepentanoic acid[3][10].

  • Quantification: Elute and quantify the dissociated HA-Sestrin2 in the supernatant via Western blot to calculate the EC50[3][10].

    • Causality: The appearance of HA-Sestrin2 in the supernatant is a direct, self-validating readout of the compound's ability to allosterically disrupt the PPI, mimicking leucine sufficiency.

Protocol B: In Vivo mTORC1 Pharmacodynamic Assay

Purpose: To verify brain penetrance and target engagement[6][11].

  • Dosing: Administer the compound orally to Sprague-Dawley rats[11].

  • Tissue Collection: Euthanize subjects at specific time points (e.g., 1h, 3h) and rapidly dissect the medial prefrontal cortex (mPFC)[6][11].

  • Fractionation: Prepare synaptosomal fractions using sucrose gradient centrifugation[11].

    • Causality: mTORC1's role in rapid antidepressant efficacy is heavily localized to the synapse, where it drives the local translation of BDNF. Analyzing whole-tissue homogenates would dilute this critical, localized pharmacodynamic signal.

  • Readout: Perform Western blotting for phosphorylated p70S6K (Thr389) and 4E-BP1[6][11].

Workflow Step1 1. Compound Synthesis (α-Amino Cyclopentanepentanoic Acid) Step2 2. In Vitro PPI Assay (Sestrin2-GATOR2 Dissociation) Step1->Step2 Validated hits advance Step3 3. Synaptosomal Isolation (mPFC Tissue Fractionation) Step2->Step3 In vivo dosing Step4 4. Pharmacodynamic Readout (p-p70S6K & p-4E-BP1 Western Blot) Step3->Step4 Protein extraction Step5 5. Behavioral Assays (Forced Swim Test / NSFT) Step4->Step5 Correlate signaling with behavior

Fig 2. Step-by-step workflow for evaluating Sestrin2 modulators in preclinical models.

Quantitative Data Presentation

The structural evolution from natural leucine to synthetic modulators like α-amino cyclopentanepentanoic acid and its closely related clinical analog, NV-5138 ((2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid)[8][12], demonstrates a clear optimization of pharmacodynamics and CNS availability[6][9][11].

Table 1: Comparative Pharmacology of Leucine and Synthetic Sestrin2 Modulators

CompoundTargetChemical NatureBrain PenetranceIn Vivo mTORC1 Activation (mPFC)Therapeutic Potential
L-Leucine Sestrin1/2Natural Amino AcidLow (Actively metabolized)Transient / WeakPoor (Metabolic sink)
α-Amino Cyclopentanepentanoic Acid Sestrin2Synthetic Lipophilic AnalogHighSustainedHigh (Preclinical tool compound)
NV-5138 Sestrin2Synthetic Fluorinated AnalogHigh (~100% Bioavailable)Rapid & Sustained (up to 7 days)High (Clinical TRD candidate)

Conclusion

Cyclopentanepentanoic acid, α-amino- represents a triumph of rational drug design. By deeply understanding the structural biology of the Sestrin2 amino acid sensor, researchers successfully engineered a molecule that mimics nutrient sufficiency to trigger profound neuroplasticity[2][6]. As the field of psychiatry moves beyond monoamine hypotheses and NMDA-receptor liabilities, direct mTORC1 activators stand poised to redefine the treatment of major depressive disorder and cognitive impairments[7][13].

References

  • Navitor Pharmaceuticals, Inc. (2014). Modulators of Sestrin-GATOR2 interaction and uses thereof (US Patent 10,752,644 B2).
  • Kato, T., et al. (2019). Sestrin modulator NV-5138 produces rapid antidepressant effects via direct mTORC1 activation. Journal of Clinical Investigation, 129(6), 2542-2554. [Link]

  • Sengupta, S., et al. (2019). Discovery of NV-5138, the first selective Brain mTORC1 activator. Scientific Reports, 9(1), 4107.[Link]

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48.[Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of Cyclopentanepentanoic acid, a-amino- (Cycloleucine)

Abstract This technical guide provides a comprehensive overview of the solubility profile of Cyclopentanepentanoic acid, a-amino-, commonly known as cycloleucine. Designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Cyclopentanepentanoic acid, a-amino-, commonly known as cycloleucine. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of cycloleucine that govern its solubility, summarizes available solubility data, and presents a detailed, field-proven protocol for the experimental determination of its solubility in various organic solvents. Furthermore, this guide explores the theoretical underpinnings of solute-solvent interactions and provides a framework for understanding the solubility behavior of this non-proteinogenic amino acid.

Introduction: The Significance of Cycloleucine and Its Solubility

Cyclopentanepentanoic acid, a-amino- (cycloleucine) is a non-metabolizable amino acid analog that has garnered significant interest in biochemical and pharmaceutical research.[1] Its primary mechanism of action involves the specific and reversible inhibition of nucleic acid methylation, making it a valuable tool in studying methylation-dependent processes.[1][2] In the realm of drug development, cycloleucine is explored for its potential cytostatic effects and as a component of novel therapeutic agents.[3]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its journey from a laboratory curiosity to a viable therapeutic. It dictates the feasibility of formulation strategies, impacts bioavailability, and is a key consideration in the design of purification and crystallization processes. A well-characterized solubility profile is, therefore, indispensable for efficient and successful drug development. This guide aims to provide a thorough understanding of the solubility of cycloleucine, with a particular focus on organic solvents, which are integral to many stages of pharmaceutical manufacturing and research.

Physicochemical Properties of Cycloleucine

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Cycloleucine possesses a unique structure that sets it apart from proteinogenic amino acids and dictates its interaction with different solvents.

PropertyValueSource
IUPAC Name 1-aminocyclopentane-1-carboxylic acid[4]
CAS Number 52-52-8[4]
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
Appearance White to beige crystalline powder or flakes[5]
Melting Point ~320 °C (decomposes)[1]
pKa (acidic) ~2.38[6]
pKa (basic) Not available
LogP -2.28[4]
Water Solubility 50 mg/mL (at 25 °C)[1]

A key feature of cycloleucine is its zwitterionic nature . At physiological pH, and in its solid state, the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). This charge separation leads to strong intermolecular electrostatic interactions and hydrogen bonding, resulting in a high melting point and significant solubility in polar solvents like water. The cyclopentyl ring provides a nonpolar, hydrophobic character to the molecule.

Solubility Profile of Cycloleucine

Quantitative solubility data for cycloleucine in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its zwitterionic character and general principles of amino acid solubility, a qualitative and semi-quantitative profile can be constructed.

SolventSolvent TypeExpected SolubilityReported Data/Rationale
WaterPolar ProticHigh50 mg/mL (50,000 mg/L) at 25°C.[1][4]
MethanolPolar ProticModerate to GoodGood solubility is expected due to its polarity and hydrogen bonding capacity.[6]
EthanolPolar ProticModerateCycloleucine can be crystallized from ethanol-water mixtures, indicating some solubility.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticLow to InsolubleReported as < 1 mg/mL.[7][8] The strong zwitterionic interactions are not effectively disrupted by DMSO.
AcetonePolar AproticLowGenerally, zwitterionic amino acids exhibit low solubility in acetone.[9]
Ethyl AcetateNonpolarVery LowThe nonpolar nature of ethyl acetate is not conducive to solvating the charged zwitterionic form of cycloleucine.
Dichloromethane (DCM)NonpolarVery LowInsoluble due to the large polarity mismatch.
HexaneNonpolarInsolubleInsoluble due to the extreme difference in polarity.

General Trend: The solubility of cycloleucine is highest in polar protic solvents, particularly water, and decreases significantly as the solvent polarity decreases.[2] This is a direct consequence of its zwitterionic nature, which requires a solvent capable of solvating both the positive and negative charges through strong dipole-dipole interactions and hydrogen bonding.

Experimental Determination of Cycloleucine Solubility

Given the limited availability of public data, experimental determination of cycloleucine's solubility in specific organic solvents is often necessary. The following is a detailed, step-by-step protocol based on the well-established shake-flask method, which is considered the gold standard for equilibrium solubility measurements.

Principle

The shake-flask method involves generating a saturated solution of the solute (cycloleucine) in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical technique.

Materials and Equipment
  • Cyclopentanepentanoic acid, a-amino- (high purity)

  • Organic solvents of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector, or a suitable spectrophotometer.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess cycloleucine to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials securely prep2->prep3 equil1 Place vials in temperature-controlled shaker prep3->equil1 equil2 Shake for 24-72 hours equil1->equil2 sep1 Allow solution to settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 quant1 Withdraw supernatant sep2->quant1 quant2 Filter through 0.22 µm syringe filter quant1->quant2 quant3 Dilute sample if necessary quant2->quant3 quant4 Analyze by HPLC or other method quant3->quant4 quant5 Calculate concentration against a standard curve quant4->quant5

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of cycloleucine to a series of vials. A visual excess of solid should be present throughout the experiment.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation, which is particularly important for volatile organic solvents.

  • Equilibration:

    • Place the vials in an orbital shaker with precise temperature control.

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. For zwitterionic compounds, this can take longer than for neutral molecules. A period of 24 to 72 hours is recommended. It is advisable to perform a time-course study to confirm that the concentration in the supernatant has reached a plateau.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent to remove any remaining particulates.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Prepare a series of standard solutions of cycloleucine of known concentrations.

    • Analyze the standard solutions and the prepared sample by a validated analytical method. HPLC with UV or MS detection is a common and reliable choice.[10][11]

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of cycloleucine in the diluted sample by interpolating its response on the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Factors Influencing the Solubility of Cycloleucine

The solubility of cycloleucine in organic solvents is a complex interplay of its inherent properties and the characteristics of the solvent.

The Role of the Zwitterion

The primary determinant of cycloleucine's solubility is its zwitterionic form. For dissolution to occur, the solvent molecules must overcome the strong electrostatic forces and hydrogen bonds that hold the cycloleucine molecules together in the crystal lattice.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are effective at solvating zwitterions. Their hydroxyl groups can act as hydrogen bond donors to the carboxylate group of cycloleucine and as hydrogen bond acceptors for the ammonium group. The high dipole moment of these solvents also helps to stabilize the separated charges.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have a significant dipole moment but lack hydrogen bond donating capabilities. While they can solvate the ammonium group, they are less effective at solvating the carboxylate group, leading to lower solubility.

  • Nonpolar Solvents (e.g., Ethyl Acetate, Dichloromethane, Hexane): These solvents have low dielectric constants and cannot effectively solvate the charged groups of the zwitterion. Consequently, the energy required to break the crystal lattice of cycloleucine is not compensated by the energy of solvation, resulting in very low solubility.

G cluster_solute Cycloleucine (Zwitterion) cluster_solvent Solvent Interactions cycloleucine -COO⁻ Cyclopentyl Ring -NH₃⁺ solvent Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMSO) Nonpolar (e.g., Hexane) cycloleucine:f0->solvent:f0 Strong H-bonding & Dipole-Ion cycloleucine:f2->solvent:f0 Strong H-bonding & Dipole-Ion cycloleucine:f2->solvent:f1 Dipole-Ion cycloleucine:f1->solvent:f2 Weak van der Waals

Caption: Solute-solvent interactions with cycloleucine.

Effect of Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution. The extent to which temperature affects solubility can be described by the van 't Hoff equation.

pH and Ionization

In aqueous solutions, the pH has a profound effect on the solubility of amino acids. At the isoelectric point (pI), the net charge of the molecule is zero, and solubility is at a minimum. Adjusting the pH away from the pI increases the proportion of the cationic or anionic form, which are generally more soluble. While pH is not a concept that is directly applicable to most organic solvents, the addition of acidic or basic excipients can convert the zwitterion into its corresponding salt, which may have a different solubility profile in organic media.

Conclusion

The solubility of Cyclopentanepentanoic acid, a-amino- is dominated by its zwitterionic character, leading to high solubility in polar protic solvents like water and significantly lower solubility in less polar and nonpolar organic solvents. This technical guide has provided a summary of the known physicochemical properties and solubility data, a robust experimental protocol for determining its solubility, and an explanation of the key factors that govern its dissolution. For drug development professionals, a thorough experimental determination of the solubility of cycloleucine in a range of pharmaceutically relevant solvents is a critical step in unlocking its full therapeutic potential.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2901, Cycloleucine. Retrieved from [Link].

  • Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link].

  • MCE (MedChemExpress) (2023). Cycloleucine Datasheet. Retrieved from a specific product page of MedChemExpress, which may not have a permanent direct link.
  • Dimock, K., & Stoltzfus, C. M. (1978). Cycloleucine blocks 5'-terminal and internal methylations of avian sarcoma virus genome RNA. Biochemistry, 17(17), 3627–3632.
  • Wikipedia contributors. (2023, November 29). Cycloleucine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Chemical Entities of Biological Interest (ChEBI) (2023). CHEBI:40547 - 1-aminocyclopentanecarboxylic acid. Retrieved from [Link].

  • Circle Pharma (2023, July 19). Circle Pharma Achieves Major Milestone with the Selection of a Clinical Development Candidate Directly Inhibiting Cyclins A and B. Retrieved from [Link].

  • European Union Reference Laboratory for Feed Additives (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from a specific report on the EURL website.
  • Shimadzu (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link].

  • Acuña, L., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
  • PubChem (n.d.). Cycloleucine. Retrieved from [Link].

  • DigitalCommons@URI (1971). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link].

  • Wikipedia (n.d.). Cycloleucine. Retrieved from [Link].

  • LookChem (n.d.). 1-Aminocyclopentanecarboxylic acid. Retrieved from a specific product page on LookChem, which may not have a permanent direct link.
  • Zhang, P., et al. (2014). Measurement and correlation of glycine solubility in acetone-water mixture.
  • Thermo Fisher Scientific (n.d.). 1-Amino-1-cyclopentanecarboxylic acid, 97%. Retrieved from a specific product page on the Thermo Fisher Scientific website.
  • Duś, D., et al. (1980). Cytostatic activity in vitro of cycloleucine, aspartic acid and glutamic acid phosphonic analogues. Archivum Immunologiae et Therapiae Experimentalis, 28(3), 433-438.
  • Matrix Fine Chemicals (n.d.). 1-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID. Retrieved from [Link].

  • BenchChem (2025). An In-depth Technical Guide on the Solubility of Ethyl 2-(4-phenylcyclohexylidene)acetate. Retrieved from a specific technical guide on the BenchChem website.
  • Thermo Fisher Scientific (n.d.). 1-Amino-1-cyclopentanecarboxylic acid, 97% 5 g. Retrieved from a specific product page on the Thermo Fisher Scientific website.
  • Sigma-Aldrich (n.d.). Cycloleucine 97. Retrieved from a specific product page on the Sigma-Aldrich website.
  • ResearchGate (2018, November). Solubility comparison in ethyl acetate.
  • ResearchGate (2025, August 8). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures.
  • ResearchGate (2025, October 13). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models.
  • ResearchGate (n.d.). Cycloleucine inhibits MAT II activity and decreases intracellular SAMe...
  • ResearchGate (n.d.). Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems.
  • Wiley Analytical Science (2019, August 12). Measuring biomarkers in blood. Retrieved from [Link].

  • IUPAC-NIST Solubilities Database (2015, February 18). Dichloromethane with Water.
  • IUPAC-NIST Solubilities Database (2015, February 18). 1-Proponal with Cyclohexane and Water.
  • Journal of Biological Chemistry (1941). The preparation of L-leucine and its behavior in some non-aqueous solvents. Retrieved from a specific article in the Journal of Biological Chemistry.
  • ResearchGate (n.d.). a The solubility of OA in ethanol solutions with or without HP- β -CD....
  • ResearchGate (n.d.). Solubility of ethyl acetate in water and saturation concentration of...
  • ResearchGate (n.d.). Solubility of CO2 in 3-amino-1-propanol and in N-methyldiethanolamine aqueous solutions: Experimental investigation and correlation using the CPA equation of state.

Sources

Foundational

Cyclopentanepentanoic acid, a-amino- role as a non-proteinogenic amino acid

Technical Whitepaper: The Pharmacological Role of Cyclopentanepentanoic acid, -amino- in Signal Transduction Executive Summary The study of amino acid sensing pathways has historically been confounded by the dual nature...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Pharmacological Role of Cyclopentanepentanoic acid, -amino- in Signal Transduction

Executive Summary

The study of amino acid sensing pathways has historically been confounded by the dual nature of endogenous amino acids: they act simultaneously as signaling molecules and as fundamental building blocks for protein translation. To isolate signaling cascades from metabolic incorporation, researchers rely on non-proteinogenic amino acids. Cyclopentanepentanoic acid,


-amino-  (also known as 2-amino-5-cyclopentylpentanoic acid, CAS: 6267-32-9) has emerged as a critical synthetic modulator in this domain[1]. By mimicking endogenous leucine, this compound selectively modulates the Sestrin-GATOR2 interaction, providing a powerful tool to investigate and therapeutically target the mechanistic target of rapamycin complex 1 (mTORC1) without triggering tRNA charging[1].

Mechanistic Causality: Uncoupling Signaling from Translation

mTORC1 is a master growth regulator that integrates environmental cues—such as nutrient availability and cellular stress—to control anabolic processes like mRNA translation and lipid synthesis[1]. Dysregulation of the mTORC1 pathway is a hallmark of numerous pathologies, including diabetes, epilepsy, neurodegeneration, and cancer[1].

Endogenous leucine activates mTORC1 by binding to Sestrin2, a highly specific intracellular leucine sensor. However, using natural leucine in experimental or therapeutic settings inherently alters cellular metabolism because it is rapidly charged onto tRNA


 by Leucyl-tRNA synthetase (LARS).

The Causality of Structural Modification: Cyclopentanepentanoic acid,


-amino- solves this limitation through rational structural design. The addition of a bulky, lipophilic cyclopentyl ring at the terminus of the aliphatic side chain achieves three critical pharmacological outcomes:
  • Target Specificity: The cyclopentyl moiety maximizes van der Waals interactions within the hydrophobic leucine-binding pocket of Sestrin2, acting as a potent disruptor of the Sestrin-GATOR2 complex[1].

  • Translation Independence: The steric bulk prevents recognition by LARS, ensuring the molecule is not misincorporated into nascent polypeptides.

  • Metabolic Stability: The cyclic terminus introduces steric hindrance against endogenous transaminases (e.g., BCAT), significantly extending the compound's intracellular half-life compared to natural aliphatic amino acids.

The Sestrin-GATOR2-mTORC1 Axis

The activation of mTORC1 by amino acids is a multi-step disinhibition cascade. In states of amino acid deprivation, Sestrin2 binds to and inhibits the GATOR2 complex. When a suitable ligand (such as Cyclopentanepentanoic acid,


-amino-) enters the cell, it binds Sestrin2, causing a conformational shift that releases GATOR2. Free GATOR2 then inhibits GATOR1, a GTPase-activating protein (GAP). The suppression of GATOR1 allows the RagA/B GTPases to remain in their active, GTP-bound state, thereby recruiting mTORC1 to the lysosomal surface for activation[1].

mTORC1_Pathway Ligand Cyclopentanepentanoic acid, a-amino- Sestrin2 Sestrin2 (Sensor) Ligand->Sestrin2 Binds & Inhibits GATOR2 GATOR2 Complex Sestrin2->GATOR2 Dissociates (Relieves Inhibition) GATOR1 GATOR1 Complex (GAP) GATOR2->GATOR1 Inhibits Rag RagA/B GTPases GATOR1->Rag GAP Activity Suppressed mTORC1 mTORC1 (Active) Rag->mTORC1 Recruits & Activates

Fig 1: Mechanism of mTORC1 activation by Cyclopentanepentanoic acid, a-amino- via Sestrin2.

Comparative Pharmacological Profile

To synthesize Cyclopentanepentanoic acid,


-amino-, chemists frequently utilize upstream precursors such as 3-cyclopentylpropanal (CAS: 6053-89-0), subjecting them to asymmetric Strecker synthesis to yield the desired stereochemistry[2]. The resulting profile offers distinct advantages over endogenous substrates.
PropertyL-LeucineCyclopentanepentanoic acid,

-amino-
Pharmacological Impact
Molecular Weight 131.17 g/mol 185.26 g/mol Increased lipophilicity enhances cellular permeability.
Side Chain Structure IsobutylCyclopentylpropylBulky terminal ring increases steric hindrance against transaminases.
Proteinogenic Status YesNoPrevents tRNA charging; acts exclusively as a signaling modulator.
Target Binding Sestrin2, LARSSestrin2 (Selective)Isolates mTORC1 activation from the protein translation machinery[1].

Self-Validating Experimental Methodology

To evaluate the efficacy of Cyclopentanepentanoic acid,


-amino- as an mTORC1 modulator, researchers must employ a highly controlled, self-validating in vitro assay. The protocol below relies on amino acid starvation to establish a true baseline, followed by targeted re-feeding.

Step-by-Step Protocol: mTORC1 Activation Assay

  • Cell Culture & Preparation: Seed HEK293T cells in 6-well plates and culture until 80% confluent.

  • Amino Acid Starvation (Critical Step): Wash cells twice with PBS, then incubate in amino acid-free dialyzed with 10% dialyzed FBS for 50 minutes. Causality: This depletes endogenous intracellular leucine, ensuring Sestrin2 is fully bound to GATOR2.

  • Compound Treatment: Treat the starved cells with either vehicle (DMSO), L-Leucine (positive control, 400

    
    M), or Cyclopentanepentanoic acid, 
    
    
    
    -amino- (100-400
    
    
    M) for 15 minutes.
  • Self-Validation Control: In a parallel well, pre-treat cells with 100 nM for 30 minutes prior to compound addition. Causality: If the downstream signal is abolished by Rapamycin, it proves the synthetic amino acid's effect is strictly mTORC1-dependent.

  • Lysis & Western Blotting: Lyse cells rapidly on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblot for p-S6K1 (Thr389) and total S6K1. The ratio of phosphorylated to total S6K1 serves as the quantitative readout for mTORC1 activity.

Workflow Starve 1. Starvation AA-free RPMI 50 min Treat 2. Treatment Add Compound 15 min Starve->Treat Lysis 3. Cell Lysis RIPA + Inhibitors On Ice Treat->Lysis Blot 4. Western Blot Readout: p-S6K1 (Thr389) Lysis->Blot Validate 5. Validation Rapamycin Control Blot->Validate

Fig 2: Self-validating workflow for assessing mTORC1 activation via Western Blot.

Conclusion

Cyclopentanepentanoic acid,


-amino- represents a paradigm of rational chemical design in signal transduction research. By substituting the standard isobutyl group of leucine with a cyclopentylpropyl chain, scientists can selectively disrupt the Sestrin-GATOR2 complex without engaging the translational machinery[1]. This non-proteinogenic amino acid is indispensable for mapping nutrient-sensing networks and holds significant promise as a scaffold for drug development targeting mTORC1-driven pathologies.

References

  • [1] US10752644B2 - Modulators of Sestrin-GATOR2 interaction and uses thereof. Google Patents. URL:

  • [2] Cas 6053-89-0, 3-cyclopentylpropanal. LookChem. URL:[Link]

  • Rapamycin (Sirolimus) . PubChem Compound Summary, National Center for Biotechnology Information. URL: [Link]

Sources

Exploratory

Stereochemical Architecture and Pharmacological Utility of (S)-2-Amino-5-cyclopentylpentanoic Acid

Chemical Identity and Stereochemical Imperative (S)-2-amino-5-cyclopentylpentanoic acid (CAS: 2349619-77-6) is a highly specialized, non-natural alpha-amino acid utilized primarily as a molecular probe and therapeutic mo...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Stereochemical Imperative

(S)-2-amino-5-cyclopentylpentanoic acid (CAS: 2349619-77-6) is a highly specialized, non-natural alpha-amino acid utilized primarily as a molecular probe and therapeutic modulator within the mTORC1 signaling pathway [1]. Structurally, it consists of an alpha-amino acid core extended by a 3-cyclopentylpropyl side chain.

The chirality at the alpha-carbon (C2) is the fundamental determinant of its biological activity. The (S)-enantiomer corresponds to the L-amino acid spatial configuration. This stereochemistry is non-negotiable; the amino acid binding pocket of its primary target, Sestrin2, exhibits strict stereoselectivity. The spatial arrangement allows the alpha-amino and alpha-carboxyl groups to anchor via hydrogen bonding to the hydrophilic residues of the Sestrin2 pocket, while the bulky, lipophilic cyclopentyl tail projects into the hydrophobic cavity normally occupied by the isobutyl group of L-leucine.

Mechanistic Grounding: The Sestrin2-GATOR2-mTORC1 Axis

To understand the utility of this compound, one must analyze the causality of amino acid sensing in cellular growth. The GATOR2 multi-protein complex is a positive regulator of mTORC1. Under conditions of amino acid deprivation, Sestrin2 physically binds to GATOR2, inhibiting its function and thereby suppressing mTORC1 activity [1].

When L-leucine—or a synthetic mimetic like (S)-2-amino-5-cyclopentylpentanoic acid—enters the system, it binds directly to Sestrin2. This binding induces an allosteric conformational shift that forces the dissociation of Sestrin2 from GATOR2 [1]. Liberated GATOR2 subsequently inhibits GATOR1 (a GTPase-activating protein), allowing the RagA/B GTPases to load GTP and recruit mTORC1 to the lysosomal surface for activation [1].

G AA (S)-2-Amino-5-cyclopentylpentanoic Acid (Leucine Mimetic) Sestrin2 Sestrin2 (Amino Acid Sensor) AA->Sestrin2 Binds stereoselectively GATOR2 GATOR2 Complex (WDR24, WDR59, etc.) Sestrin2->GATOR2 Dissociates from GATOR1 GATOR1 Complex (GAP for RagA/B) GATOR2->GATOR1 Inhibits GAP activity Rag RagA/B GTPases (Active State) GATOR1->Rag Allows GTP loading mTORC1 mTORC1 (Lysosomal Activation) Rag->mTORC1 Recruits & Activates

Fig 1: Sestrin2-GATOR2-mTORC1 signaling cascade modulated by the (S)-enantiomer amino acid.

Quantitative Data: Pharmacological Profile

The substitution of leucine's isobutyl group with a 3-cyclopentylpropyl chain significantly alters the physicochemical and binding dynamics. The table below summarizes the comparative profile.

ParameterL-Leucine (Endogenous)(S)-2-Amino-5-cyclopentylpentanoic acid
Stereochemistry (2S) / L-configuration(2S) / L-configuration
Side Chain Structure Isobutyl (-CH₂CH(CH₃)₂)3-Cyclopentylpropyl (-CH₂CH₂CH₂-C₅H₉)
Molecular Weight 131.17 g/mol 185.26 g/mol
Sestrin2 Interaction Native Ligand (Baseline Kd)Modulator (Altered dissociation kinetics)
Lipophilicity (LogP) -1.52Increased (Due to terminal alicycle)
Primary Utility Metabolic building blockPharmacological mTORC1 modulator

Self-Validating Experimental Protocols

Protocol A: Chiral Validation of the Synthesized Compound

Causality: Because the Sestrin2 binding pocket strictly rejects the (R)-enantiomer, any racemic mixture will yield artificially halved efficacy and potential off-target steric clashes. Self-Validating Workflow:

  • Synthesis & Isolation: Synthesize the compound and isolate the (S)-enantiomer via reverse-phase silica-gel chromatography using a chiral stationary phase [1].

  • Internal Validation (ee% determination): Run the purified product through an analytical chiral HPLC. The system self-validates by comparing the chromatogram against a known racemic standard. The batch is only approved for downstream biological assays if the Enantiomeric Excess (ee) is >99%, ensuring observed biological effects are purely derived from the (S)-configuration.

Protocol B: In Vitro Protein-Protein Interaction (PPI) Assay

Causality: To prove that (S)-2-amino-5-cyclopentylpentanoic acid successfully mimics leucine, we must observe the physical dissociation of Sestrin2 from GATOR2. We utilize HEK293T cells stably expressing Flag-tagged WDR24 (a core GATOR2 subunit) to pull down the entire complex [2]. Self-Validating Workflow:

  • Starvation: Culture Flag-WDR24 HEK293T cells. 50 minutes prior to lysis, replace media with amino acid-free RPMI. Causality: This forces Sestrin2 to bind tightly to GATOR2, maximizing the baseline interaction signal.

  • Lysis & Immunoprecipitation: Lyse cells in 1% CHAPS buffer (to preserve delicate PPIs) and immunoprecipitate using anti-Flag magnetic beads.

  • Compound Incubation (The Validation Matrix): Aliquot the bead-bound complexes into three distinct tubes:

    • Tube 1 (Vehicle Control): Add DMSO. Validates maximum Sestrin2 retention.

    • Tube 2 (Positive Control): Add 100 µM L-Leucine. Validates that the complex is biologically active and capable of dissociation.

    • Tube 3 (Test): Add (S)-2-amino-5-cyclopentylpentanoic acid.

  • Elution & Detection: Wash beads, elute with SDS sample buffer, and perform a Western Blot probing for endogenous Sestrin2. System Integrity: The assay internally validates itself. If Tube 1 shows no Sestrin2, the IP failed. If Tube 2 shows no dissociation, the complex is non-responsive. Only when Tubes 1 and 2 perform as expected can the efficacy of Tube 3 be trusted as a true pharmacological effect.

Workflow Step1 HEK293T Culture (AA Starvation) Step2 CHAPS Lysis & Flag-WDR24 IP Step1->Step2 Step3 Incubate with (S)-Enantiomer Step2->Step3 Step4 Wash & Elute Bound Proteins Step3->Step4 Step5 Western Blot (Anti-Sestrin2) Step4->Step5

Fig 2: Self-validating in vitro PPI workflow for quantifying Sestrin2-GATOR2 dissociation.

Conclusion

The stereochemical precision of (S)-2-amino-5-cyclopentylpentanoic acid is paramount to its function as a Sestrin2-GATOR2 modulator. By strictly adhering to the (2S) configuration, researchers can exploit the compound's extended lipophilic tail to probe the structural limits of the Sestrin2 amino acid sensor, offering a robust tool for interrogating the mTORC1 signaling network in metabolic and oncological research.

References

  • Title: Modulators of Sestrin-GATOR2 interaction and uses thereof (US10752644B2)
  • Title: Sestrin2 is a leucine sensor for the mTORC1 pathway Source: Science URL: [Link]

  • Title: The Sestrins interact with GATOR2 to negatively regulate the amino-acid-sensing pathway upstream of mTORC1 Source: Cell Reports URL: [Link]

Sources

Foundational

Predictive Modeling of Biological Activities for α-Amino-Cyclopentanepentanoic Acid Analogs: A Technical Guide

Introduction In the landscape of modern drug discovery, the quest for novel therapeutic agents is a complex, multi-stage process fraught with high attrition rates.[1] A significant portion of these failures can be attrib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the quest for novel therapeutic agents is a complex, multi-stage process fraught with high attrition rates.[1] A significant portion of these failures can be attributed to suboptimal pharmacokinetic properties and unforeseen toxicities.[1][2] To mitigate these risks and streamline development, the early and accurate prediction of a molecule's biological activity and safety profile is paramount.[2][3] This guide focuses on a specific, yet promising, class of molecules: analogs of α-amino-cyclopentanepentanoic acid. These structures, characterized by a cyclopentane ring and an amino acid-like side chain, represent a compelling scaffold for medicinal chemists due to their conformational rigidity and potential to mimic natural substrates, making them interesting candidates for targeting enzymes and receptors.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive framework for predicting the biological activities of these analogs, moving from computational-first strategies to experimental validation. We will explore the causality behind methodological choices, present self-validating experimental designs, and ground our discussion in authoritative scientific literature.

Chapter 1: The Chemical Landscape and Target Hypotheses

The core structure of α-amino-cyclopentanepentanoic acid analogs offers a unique blend of features. The cyclopentane ring provides a semi-rigid scaffold that can orient substituents in defined spatial arrangements, a key factor in molecular recognition at a biological target.[4] The α-amino acid moiety provides handles for hydrogen bonding and salt-bridge formation, common interactions in protein-ligand binding.[5]

Based on structural similarities to known bioactive molecules, we can formulate initial hypotheses for potential biological activities:

  • Neuromodulatory Activity: The constrained cyclic structure is a feature of known excitatory amino acid receptor ligands, such as 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD).[6][7] Therefore, analogs could potentially interact with glutamate receptors or other central nervous system targets.[6][8] Some cyclopentane derivatives have shown neurotrophic and neuroprotective effects.[9][10]

  • Antimicrobial Activity: The biosynthesis of peptidoglycan is a crucial pathway for bacterial survival and a well-established antibiotic target.[11] Enzymes in this pathway, such as MraY, bind nucleoside antibiotics containing cyclic moieties.[11][12] Cyclopentane-based analogs have been synthesized and tested as MraY inhibitors, suggesting this as a viable therapeutic direction.[11][12]

  • Enzyme Inhibition: The amino acid substructure is a common recognition element for a vast array of enzymes, including proteases, kinases, and transferases.[13] The cyclopentane group can provide the necessary hydrophobicity and shape complementarity to fit into active sites.[6]

Chapter 2: In Silico Prediction of Biological Activity

Before committing to costly and time-consuming chemical synthesis, computational methods offer a powerful first pass to prioritize analogs with the highest probability of desired activity and drug-like properties.[2][14] This in silico phase is crucial for building a focused library of compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity.[15] This approach is invaluable for predicting the activity of unsynthesized analogs based on a training set of known molecules.[16][17]

Rationale: By encoding molecular structures into numerical descriptors (e.g., physicochemical properties, topological indices), we can use machine learning algorithms to build predictive models.[18][19] This allows for the rapid screening of virtual libraries, identifying candidates with potentially high potency.[19] Recent advances using deep learning, sometimes termed "deep QSAR," are further enhancing predictive accuracy.

Step-by-Step QSAR Workflow:

  • Data Curation:

    • Assemble a dataset of α-amino-cyclopentanepentanoic acid analogs with experimentally determined biological activity data (e.g., IC50, Ki) against a specific target.

    • Ensure data consistency and quality. Standardize chemical structures and activity units.

    • Divide the dataset into a training set (for model building) and a test set (for validation).

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or RDKit. These can be 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).[19]

  • Model Building and Validation:

    • Use a machine learning algorithm, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced methods like Random Forest or Deep Neural Networks (DNNs), to build a regression or classification model.[19][20]

    • Self-Validation: The model's robustness must be rigorously validated.

      • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to check for overfitting.

      • External Validation: Predict the activity of the independent test set. A high correlation between predicted and observed activities indicates a robust model.

Table 1: Example QSAR Model Performance Metrics

MetricValueInterpretation
R² (Training Set)0.9292% of the variance in the training data is explained by the model.
Q² (Cross-Validation)0.75Good internal predictive power.
R²_pred (Test Set)0.81Strong predictive ability on unseen data.
Molecular Docking and Target Identification

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[5][21] It is a cornerstone of structure-based drug design.[22]

Rationale: If a high-resolution 3D structure of a potential target protein (e.g., a glutamate receptor subunit, bacterial MraY) is available, docking can provide atomic-level insights into the binding mode. This helps rationalize observed activities and guide the design of new analogs with improved interactions. The process involves a sampling algorithm to generate various poses and a scoring function to rank them.[21][23]

Step-by-Step Molecular Docking Workflow:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

    • Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation:

    • Generate a 3D conformation of the cyclopentanepentanoic acid analog.

    • Assign correct charges and atom types.

  • Docking Simulation:

    • Define the binding site (active site) on the protein.

    • Use docking software (e.g., AutoDock, Glide, GOLD) to systematically place the ligand into the binding site.[21][24] Modern approaches allow for flexibility in both the ligand and, to some extent, the receptor.[22][23]

  • Post-Docking Analysis:

    • Analyze the top-ranked poses. Examine key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

    • The docking score provides an estimate of binding affinity, which can be used to rank different analogs.

Workflow: In Silico Target Prediction and Validation

G cluster_0 In Silico Prediction cluster_1 Prioritization & Synthesis cluster_2 Experimental Validation AnalogLib Virtual Analog Library Pharmacophore Pharmacophore Modeling [3, 8] AnalogLib->Pharmacophore QSAR QSAR Modeling [20, 37] AnalogLib->QSAR Docking Molecular Docking [29, 36] Pharmacophore->Docking QSAR->Docking ADMET ADME/Tox Prediction [2, 10] Docking->ADMET Prioritize Prioritize Candidates ADMET->Prioritize Synthesize Chemical Synthesis Prioritize->Synthesize InVitro In Vitro Assays Synthesize->InVitro InVivo In Vivo Models InVitro->InVivo

Caption: Integrated workflow for predicting and validating biological activity.

ADME/Tox Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to reduce late-stage drug development failures.[1][2][25]

Rationale: Computational models can predict key drug-like properties such as aqueous solubility, blood-brain barrier permeability, and potential for hERG channel inhibition or cytochrome P450 metabolism.[2][3] These predictions, while not definitive, allow for the early flagging and deprioritization of compounds with a high likelihood of poor pharmacokinetic or safety profiles.[25][26]

Chapter 3: In Vitro Assay Strategies for Activity Validation

Following in silico prioritization, promising analogs must be synthesized and subjected to experimental validation. In vitro assays provide the first empirical evidence of biological activity in a controlled environment.[27]

Target-Based Assays: Enzyme Inhibition

If a specific enzyme (e.g., MraY) is hypothesized as the target, direct measurement of its inhibition is the most robust validation method.[28][29]

Rationale: Enzyme assays quantify the effect of a compound on the rate of an enzyme-catalyzed reaction.[27][29] This allows for the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC50).

Protocol: General Enzyme Inhibition Assay (e.g., for MraY)

  • Reagents and Materials:

    • Purified target enzyme (e.g., recombinant MraY).

    • Substrate specific to the enzyme.

    • Assay buffer optimized for enzyme activity.

    • Test compounds (α-amino-cyclopentanepentanoic acid analogs) dissolved in DMSO.

    • Known inhibitor (Positive Control).

    • DMSO (Vehicle Control).

    • 96- or 384-well microplates.

    • Microplate reader (e.g., for absorbance, fluorescence, or luminescence).

  • Procedure (IC50 Determination):

    • Prepare a serial dilution of the test compounds. A typical range would be from 100 µM down to 1 nM.[30]

    • To the microplate wells, add the assay buffer.

    • Add the test compounds at their various concentrations. Include wells for the positive control and vehicle control (100% activity).[30] Also include a blank control with no enzyme (0% activity).[30][31]

    • Add a fixed concentration of the enzyme to all wells except the blank and pre-incubate for a set time (e.g., 15 minutes) to allow for compound binding.[30]

    • Initiate the reaction by adding a fixed concentration of the substrate (typically at or near its Km value for IC50 screens).[30][31]

    • Monitor the reaction progress over time using the plate reader. The rate is determined from the linear portion of the curve.[30]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Example In Vitro Enzyme Inhibition Data

Analog IDMax Inhibition (%)IC50 (µM)
Analog-0198.71.2
Analog-0295.215.8
Analog-0345.1> 100
Positive Control99.50.05
Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by assessing a compound's effect on living cells, integrating factors like cell permeability and potential off-target effects.

Rationale: These assays measure downstream cellular responses, such as cell death (cytotoxicity), proliferation, or changes in signaling pathways.[32] They are crucial for confirming that target engagement in a test tube translates to a desired effect in a cellular environment.

Protocol: MTT Cytotoxicity Assay

This assay is used to assess the effect of compounds on cell viability, which is particularly relevant for antimicrobial or anticancer applications.[33][34]

  • Cell Culture:

    • Culture the appropriate cells (e.g., Staphylococcus aureus for antimicrobial testing, or a cancer cell line for oncology) to log phase.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds.

    • Include a positive control (known cytotoxic agent) and a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[34]

    • Incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot percent viability versus log concentration and determine the EC50 (half-maximal effective concentration).

Diagram: Decision-Making in Early-Stage Validation

G start Synthesized Compound target_assay Target-Based Assay (e.g., Enzyme Inhibition) start->target_assay check_potency Potency > Threshold? (e.g., IC50 < 10 µM) target_assay->check_potency cell_assay Cell-Based Assay (e.g., Cytotoxicity) check_potency->cell_assay Yes stop Stop or Redesign check_potency->stop No check_efficacy Cellular Efficacy? (e.g., EC50 < 20 µM) cell_assay->check_efficacy check_toxicity Acceptable Therapeutic Index? check_efficacy->check_toxicity Yes check_efficacy->stop No advance Advance to Lead Optimization check_toxicity->advance Yes check_toxicity->stop No

Caption: A logical flow for hit validation and advancement.

Chapter 4: Integrated Strategy and Future Outlook

The most effective approach to predicting biological activity is not to rely on a single method but to integrate computational and experimental data in a continuous feedback loop. In silico models guide the selection of compounds for synthesis and testing. The resulting experimental data is then used to refine and improve the predictive power of the computational models.[20]

This iterative cycle of design, predict, synthesize, and test accelerates the journey from a chemical scaffold to a viable lead compound. As artificial intelligence and machine learning algorithms become more sophisticated and are trained on larger, higher-quality datasets, the accuracy of these predictive models will continue to improve.[14][18] This will further reduce the reliance on expensive, large-scale screening and enable a more rational, hypothesis-driven approach to discovering the next generation of therapeutics based on the α-amino-cyclopentanepentanoic acid scaffold.

References

  • BioSci Publisher. (2024, February 25). New Methods for Predicting Drug Molecule Activity Using Deep Learning. Available from: [Link]

  • Creative Biostructure. ADME-Tox Modeling and Prediction. Creative Biostucture Drug Discovery. Available from: [Link]

  • PubChem. Pharmacophore-based virtual screening. PubMed. Available from: [Link]

  • Ekins, S., et al. (n.d.). In Silico ADME/Tox Comes of Age: Twenty Years Later. PMC - NIH. Available from: [Link]

  • Cresset. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry | Blog. Available from: [Link]

  • Muhammed, M. T., & Esin, A. (2022, June 11). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. PubMed. Available from: [Link]

  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]

  • Di Marino, D., et al. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available from: [Link]

  • PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery. Available from: [Link]

  • Profacgen. ADME/Tox Prediction. Available from: [Link]

  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link]

  • Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. Available from: [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Available from: [Link]

  • ULisboa Research Portal. (2025). Modeling ADME/Tox for Drug Discovery in the Age of Data. Available from: [Link]

  • Royal Society of Chemistry. (2024, November 4). PharmacoNet: deep learning-guided pharmacophore modeling for ultra-large-scale virtual screening. Chemical Science. Available from: [Link]

  • bioRxiv. (2025, January 10). Transfer learning applied in predicting small molecule bioactivity. Available from: [Link]

  • National Institute of Standards and Technology. Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. Available from: [Link]

  • Bentham Science. Peptide Drugs QSAR Modeling Based on a New Descriptor of Amino Acids- SVGT. Available from: [Link]

  • arXiv. (2023, March 5). Deep Learning Methods for Small Molecule Drug Discovery: A Survey. Available from: [Link]

  • Cellomatics Biosciences. Apoptosis Assays. Available from: [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Available from: [Link]

  • PubMed. (n.d.). Anticonvulsant activity of cyclopentano amino acids. Available from: [Link]

  • Amsbio. Enzyme Activity Assays. Available from: [Link]

  • PubMed. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Available from: [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]

  • Journal of Harmonized Research in Pharmacy. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Available from: [Link]

  • PubMed. (2000, September 22). Designed cyclopentenone prostaglandin derivatives as neurite outgrowth-promoting compounds for CAD cells, a rat catecholaminergic neuronal cell line of the central nervous system. Available from: [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • PubMed. (2001, April). Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins. Available from: [Link]

  • ResearchGate. (n.d.). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Available from: [Link]

  • PubMed. (n.d.). Docking Screens for Novel Ligands Conferring New Biology. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY | Request PDF. Available from: [Link]

  • SpringerLink. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Available from: [Link]

  • Carolina Digital Repository. (n.d.). Integrating QSAR modelling and deep learning in drug discovery: the emergence of deep QSAR. Available from: [Link]

  • Frontiers. (n.d.). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Available from: [Link]

  • PubMed. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Available from: [Link]

  • PubMed. (2012, May 1). QSAR Modeling and Design of Cationic Antimicrobial Peptides Based on Structural Properties of Amino Acids. Available from: [Link]

  • ResearchGate. (n.d.). A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new of amino acids. Available from: [Link]

  • PubMed. (n.d.). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. Available from: [Link]

  • ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF. Available from: [Link]

  • ACS Publications. (2022, January 4). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. Available from: [Link]

  • PubMed. (n.d.). Utilization of a cyclopentane analog of glutamate (cis-1-amino-1,3-dicarboxycyclopentane) by glutamine synthetase. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Fluxional nature in cyclohexane and cyclopentane: spherical conformational landscape model revisited. Available from: [Link]

  • ResearchGate. (n.d.). Importance and construction of cyclopentane derivatives. Available from: [Link]

  • MDPI. (2020, June 17). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of α-Amino-cyclopentanepentanoic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery, enabling the development of peptidomimetics with enhanced pharmacological profiles.[1] This guide provides detailed protocols and expert insights for the successful incorporation of α-Amino-cyclopentanepentanoic acid, a sterically demanding cyclic nnAA, into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind procedural choices, from resin selection and coupling agent chemistry to cleavage and purification strategies, ensuring a robust and reproducible workflow.

Introduction: The Significance of Non-Natural Amino Acids

Peptides are crucial signaling molecules in a vast array of biological processes. However, their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. The introduction of nnAAs, such as α-Amino-cyclopentanepentanoic acid, offers a powerful tool to overcome these limitations.[1] The cyclopentane moiety can enforce specific backbone conformations, leading to peptides with higher receptor affinity and selectivity, while the overall structure can impart resistance to enzymatic degradation.[2][3]

Structural Considerations for α-Amino-cyclopentanepentanoic Acid

For the purpose of this guide, we will consider α-Amino-cyclopentanepentanoic acid (abbreviated as Cpa(p)) to be an α-amino acid with a cyclopentyl ring system that includes a pentanoic acid side chain. The successful incorporation of this amino acid requires careful consideration of its structure:

  • Steric Hindrance: The bulky cyclopentyl group can significantly slow down coupling reactions.

  • Dual Carboxylic Groups: The presence of both an α-carboxyl group and a side-chain pentanoic acid necessitates an orthogonal protection strategy to ensure selective peptide bond formation. The α-amino group is typically protected with a base-labile Fmoc group, while the side-chain carboxyl group requires a more robust protecting group (e.g., t-butyl) that is stable throughout the synthesis and removed during the final cleavage step.

The protected form of the amino acid used in these protocols will be N-α-Fmoc-α-amino-cyclopentane-(pentanoic acid-OtBu), hereafter referred to as Fmoc-Cpa(p)-OH .

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating Fmoc-Cpa(p)-OH follows the standard SPPS cycle.[4][5][6] This iterative process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis SPPS Cycle (Repeated) cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Start with Fmoc-AA-Resin Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH + Coupling Reagent Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Completed Peptide Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols
4.1. Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid peptides).[7]

  • Protected Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-Cpa(p)-OH.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is crucial for preventing premature Fmoc deprotection.[7] Dichloromethane (DCM).

  • Deprotection Solution: 20% piperidine in DMF.

  • Coupling Reagents: HBTU, HATU, or COMU.

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation: Cold diethyl ether.

4.2. Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[7]

  • After swelling, drain the DMF from the reaction vessel.

4.3. Protocol 2: Fmoc Deprotection
  • Add the 20% piperidine in DMF solution to the resin-bound peptide.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine is removed.[7]

4.4. Protocol 3: Activation and Coupling of Fmoc-Cpa(p)-OH

Due to the steric hindrance of Fmoc-Cpa(p)-OH, a powerful coupling reagent and optimized conditions are necessary.

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-Cpa(p)-OH and 3-5 equivalents of the chosen coupling reagent (e.g., HATU) in DMF.

  • Add 6-10 equivalents of DIEA to the activation mixture. The solution should change color, indicating the formation of the active ester.

  • Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.[8]

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • After the coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

Coupling_Reaction cluster_reactants Reactants cluster_products Products Fmoc_AA Fmoc-Cpa(p)-OH α-Amino-cyclopentanepentanoic acid Coupled_Peptide Fmoc-Cpa(p)-NH-Peptide-Resin Elongated Peptide Chain Fmoc_AA->Coupled_Peptide Forms Peptide Bond Peptide_Resin H₂N-Peptide-Resin Deprotected Peptide Chain Peptide_Resin->Coupled_Peptide Reagents Coupling Reagent (e.g., HATU) + Base (DIEA) Byproducts Byproducts Reagents->Byproducts Consumed

Figure 2: The coupling reaction of Fmoc-Cpa(p)-OH to the peptide chain on the resin.

4.5. Monitoring the Coupling Reaction

A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads to check for the presence of free primary amines. A blue color indicates an incomplete reaction, in which case a second coupling (double coupling) should be performed.

4.6. Protocol 4: Cleavage and Peptide Precipitation
  • After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.[8]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[8]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers.

  • Dry the crude peptide under vacuum.

Data and Troubleshooting
ParameterStandard Amino AcidFmoc-Cpa(p)-OH RecommendationRationale
Equivalents of Amino Acid 3 eq.3-5 eq.To drive the reaction to completion in the presence of steric hindrance.
Coupling Reagent HBTU, DICHATU, HCTU, COMUMore potent activators are needed for sterically hindered residues.[9]
Coupling Time 30-60 min1-4 hoursLonger reaction time is required to overcome the slower kinetics.
Double Coupling Rarely neededOften recommendedEnsures maximum incorporation and minimizes deletion sequences.
Monitoring Ninhydrin TestNinhydrin TestEssential to confirm the completion of the coupling reaction.

Troubleshooting Common Issues:

  • Problem: Incomplete coupling (positive ninhydrin test).

    • Solution: Perform a second coupling (double coupling) with a fresh solution of activated Fmoc-Cpa(p)-OH. Consider increasing the reaction time or switching to a more powerful coupling reagent like COMU.[9]

  • Problem: Low final peptide yield.

    • Solution: Ensure all reagents, especially DMF, are of high quality. Optimize coupling times and equivalents for the bulky residue. Check the initial loading of the resin.

  • Problem: Deletion of the Cpa(p) residue in the final product (identified by Mass Spectrometry).

    • Solution: This is a direct result of incomplete coupling. Implement the solutions for incomplete coupling mentioned above.

Conclusion

The successful incorporation of α-Amino-cyclopentanepentanoic acid into peptides is readily achievable with careful optimization of standard SPPS protocols. By employing more potent coupling reagents, extending reaction times, and diligently monitoring the reaction progress, researchers can effectively synthesize novel peptidomimetics. These modifications can lead to the development of drug candidates with improved stability, target affinity, and overall therapeutic potential.

References
  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nowick Laboratory. (2020, March 17).
  • Bray, B. L. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Ang, A. G., et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). Cyclopentanecarboxylic acid. PubChem.
  • Hart, A. C., et al. (n.d.). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. PMC.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • University of California, Santa Barbara. (2026, February 20).
  • Sigma-Aldrich. (n.d.). Amino Acids Reference Chart.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Google Patents. (n.d.). WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Singh, Y., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • ChemRxiv. (n.d.).
  • Microbe Notes. (2022, July 6).
  • Neuland Labs. (2025, May 16).
  • ResearchGate. (n.d.). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the....
  • Albericio, F., & Carpino, L. A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Chem-Impex. (n.d.). (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid.
  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • MDPI. (2025, February 20).
  • ResearchGate. (2026, January 22). (PDF)
  • BOC Sciences. (2025, November 28).
  • National Center for Biotechnology Information. (n.d.). 1-Amino-1,3-cyclopentanedicarboxylic acid. PubChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Fluorochem. (n.d.). Peptide Coupling Reagents.

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Application

Application Notes &amp; Protocols: Solid-Phase Synthesis of Peptides Containing α-Amino-Cyclopentanepentanoic Acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of α-amino-cyclopentanepentanoic acid, a sterically hindered non-canonical amino...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of α-amino-cyclopentanepentanoic acid, a sterically hindered non-canonical amino acid, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The unique structural properties of cyclopentyl-containing amino acids introduce conformational constraints that are valuable in drug design for enhancing metabolic stability, receptor affinity, and bioavailability.[1][2] However, their bulkiness presents challenges to standard SPPS protocols. These application notes detail the underlying principles, optimized protocols, and troubleshooting strategies to overcome these synthetic hurdles, ensuring high-purity and high-yield synthesis of custom peptides.

Introduction: The Rationale for Incorporating Cyclopentyl-Containing Amino Acids

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymer support.[3][4][5] The methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps after each cycle.[4][6]

While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-canonical or "unnatural" amino acids has become a critical strategy in medicinal chemistry.[7] Cyclopentyl-containing amino acids, such as α-amino-cyclopentanepentanoic acid, are particularly noteworthy. Their rigid, cyclic side-chains confer several advantageous properties to a peptide:

  • Conformational Rigidity: The cyclopentyl group restricts the rotational freedom of the amino acid side chain, pre-organizing the peptide backbone into specific secondary structures like β-turns or helices.[2][8] This can lead to higher binding affinity and selectivity for biological targets.[9]

  • Enhanced Proteolytic Stability: The steric bulk of the cyclopentyl moiety can shield the adjacent peptide bonds from enzymatic degradation, increasing the in vivo half-life of the peptide therapeutic.[2][9][10]

  • Improved Bioavailability: The increased lipophilicity imparted by the aliphatic ring can enhance cell membrane permeability, a crucial factor for oral absorption and intracellular targeting.[11]

These attributes make peptides containing α-amino-cyclopentanepentanoic acid and similar structures highly attractive candidates for drug discovery and development.[1][10]

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in utilizing α-amino-cyclopentanepentanoic acid in SPPS is the steric hindrance posed by its bulky side chain. This bulkiness can significantly slow down the kinetics of two critical steps in the SPPS cycle: Nα-deprotection and, more critically, the coupling reaction.[12][13] Inefficient coupling leads to deletion sequences (peptides missing the intended amino acid), which are often difficult to separate from the target peptide during purification.[6]

Therefore, successful synthesis requires a departure from standard protocols and the adoption of optimized conditions specifically designed for sterically demanding couplings.[14]

Strategic Considerations for SPPS

Choice of Protecting Group Strategy

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the preferred method for modern SPPS due to its use of a mild base (piperidine) for Nα-deprotection, which is compatible with a wide range of acid-labile side-chain protecting groups.[15][16]

  • Nα-Protection: The amino acid should be Nα-Fmoc protected (e.g., Fmoc-L-α-amino-cyclopentanepentanoic acid).

  • Side-Chain Protection: If the cyclopentyl moiety or other parts of the amino acid contain reactive functional groups, they must be protected with groups orthogonal to both the Fmoc group and the final cleavage conditions (typically strong acid like Trifluoroacetic Acid - TFA).[17]

Selection of Solid Support (Resin)

The choice of resin depends on the desired C-terminal functionality of the final peptide.[18]

  • For C-terminal amides: Use a Rink Amide or Sieber Amide resin.

  • For C-terminal carboxylic acids: Use a 2-Chlorotrityl chloride (2-CTC) or Wang resin. 2-CTC resin is often preferred as it allows for the loading of the first amino acid without pre-activation and enables cleavage under milder acidic conditions, preserving acid-sensitive side-chain protecting groups if needed.[18]

A resin with a lower substitution level (e.g., 0.3-0.7 mmol/g) is recommended for long or difficult sequences, as it can reduce peptide aggregation by increasing the distance between growing peptide chains.[4]

The Critical Role of Coupling Reagents

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) are often insufficient for coupling sterically hindered residues.[13][14] More potent activating reagents are required.

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassExamplesReactivityKey Advantages & Considerations
Aminium/Uronium Salts HATU , HBTU, HCTUVery HighForm highly reactive O-acylisourea esters. HATU is generally considered the gold standard for difficult couplings due to its high efficiency and lower racemization risk.[14] Requires a non-nucleophilic base like DIPEA.
Phosphonium Salts PyBOP , PyAOPHighForm reactive phosphonium esters. PyAOP is particularly effective for highly hindered systems.[13][14]
Immonium Salts T3PHighEfficiently activates the carboxyl group. Can be a cost-effective alternative.[19]

For α-amino-cyclopentanepentanoic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the recommended primary choice.

Detailed Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. They can be adapted for automated synthesizers.

Workflow Overview

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF/NMP Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF/NMP Wash Deprotection->Wash1 Coupling Hindered AA Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF/NMP Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Caption: General workflow for SPPS incorporating a sterically hindered amino acid.

Protocol 1: Resin Preparation and Swelling
  • Place the resin (e.g., Rink Amide, 0.1 mmol substitution) into a fritted reaction vessel.

  • Add N-methylpyrrolidone (NMP) or Dimethylformamide (DMF) (approx. 10 mL/g of resin) to swell the resin. NMP is often preferred for its superior solvating properties, which can help mitigate aggregation.[14]

  • Gently agitate the vessel for at least 30-60 minutes at room temperature.

  • Drain the solvent.

Protocol 2: Iterative SPPS Cycle

This cycle is repeated for each amino acid in the peptide sequence.

A. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF or NMP (5-7 times).

  • QC Step: Perform a Kaiser test to confirm the presence of a free primary amine.[20] A positive result (deep blue beads) indicates successful deprotection.

B. Coupling of α-Amino-Cyclopentanepentanoic Acid (Double Coupling Protocol)

Due to steric hindrance, a "double coupling" strategy is highly recommended to ensure the reaction goes to completion.[14]

  • Prepare Activation Solution: In a separate vial, dissolve:

    • Fmoc-α-amino-cyclopentanepentanoic acid (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in a minimal amount of DMF or NMP.

  • Allow the solution to pre-activate for 1-5 minutes. The solution may change color.

  • First Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 60-90 minutes. Standard coupling times of 30-45 minutes may be insufficient.[14]

  • Drain the coupling solution and wash the resin with DMF or NMP (3 times).

  • QC Step: Perform a Kaiser test. If the test is negative (colorless/yellow beads), the coupling is likely complete. If it is positive (blue beads), proceed to the second coupling.

  • Second Coupling (if necessary): Prepare a fresh activation solution (Step 1) and repeat the coupling (Steps 3-5).

  • Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all excess reagents.

Protocol 3: Final Cleavage and Deprotection
  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2A).

  • Wash the resin extensively with DMF, followed by Dichloromethane (DCM), and dry the resin under a stream of nitrogen.

  • Prepare Cleavage Cocktail: A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). This cocktail contains scavengers to protect sensitive residues (like Trp, Cys, Met) from reactive cations generated during cleavage.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL/g of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the solution to separate the resin, collecting the filtrate which contains the cleaved peptide.

  • Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

Protocol 4: Peptide Precipitation and Purification
  • Concentrate the TFA filtrate under a gentle stream of nitrogen to about 10% of its original volume.

  • Add the concentrated peptide solution dropwise into a centrifuge tube containing ice-cold diethyl ether (at least 10x the volume of the TFA solution).

  • A white precipitate (the crude peptide) should form immediately.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product using Mass Spectrometry (e.g., LC-MS or MALDI-TOF).

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Incomplete Coupling (Positive Kaiser test after double coupling)Extreme steric hindrance; On-resin aggregation.Increase coupling time (up to overnight).[14] Switch to a more powerful reagent like PyAOP.[13] Consider microwave-assisted synthesis to provide energy to overcome the activation barrier.[14]
Low Yield Incomplete coupling at multiple steps; Premature chain termination (capping).Ensure potent coupling reagents and sufficient reaction times are used for all hindered residues. Avoid capping unless deletion is preferable to a modified peptide.
Deletion Sequences in MS Inefficient coupling of the hindered amino acid.Strictly follow the double coupling protocol. Use NMP as the solvent to improve solvation and reduce aggregation.[14]
Racemization Over-activation or prolonged exposure to base.Use HATU, which is known for lower racemization rates. Ensure DIPEA equivalents are not excessively high.

Conclusion

The successful incorporation of sterically hindered amino acids like α-amino-cyclopentanepentanoic acid via SPPS is a powerful tool for modern peptide-based drug design. While challenging, the synthetic hurdles can be reliably overcome by moving beyond standard protocols. By employing potent coupling reagents like HATU, extending reaction times, utilizing a double coupling strategy, and selecting optimal solvents, researchers can efficiently synthesize these valuable modified peptides. The protocols and strategies outlined in this guide provide a robust framework for harnessing the unique conformational and stability benefits that these non-canonical amino acids offer.

References

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • Optimizing Peptide Coupling: Key Techniques.
  • Cyclic Peptides Applications. Creative Peptides.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.
  • Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Fmoc-1-amino-cyclopentane acetic acid. Chem-Impex.
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI.
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC - NCBI.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC - NCBI.
  • Synthesis of aminocyclopentane carboxylic acids. Google Patents.
  • Convenient synthetic route to an enantiomerically pure FMOC alpha-amino acid. PubMed.
  • The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Cyclopeptides: Structural Design, Molecular Stability, and Applications. YouTube.
  • Methods for the synthesis of cyclic peptides. Google Patents.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Recent Trends in Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC - NCBI.
  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge@UChicago.
  • Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Semantic Scholar.

Sources

Method

Optimizing coupling conditions for alpha-amino cyclopentanepentanoic acid

The following Application Note and Protocol guide details the optimization of coupling conditions for -Amino Cyclopentanepentanoic Acid (ACPA) . Given the specific nomenclature, this guide addresses the molecule as a lip...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the optimization of coupling conditions for


-Amino Cyclopentanepentanoic Acid (ACPA) .

Given the specific nomenclature, this guide addresses the molecule as a lipophilic, non-standard amino acid (structurally analogous to a cyclopentyl-substituted norleucine or similar derivative). The protocol is designed to overcome the two primary challenges associated with such residues: steric hindrance (due to the bulky cyclopentyl tail) and hydrophobic aggregation (inter-chain association) during Solid-Phase Peptide Synthesis (SPPS).

Application Note: Optimizing Coupling Conditions for -Amino Cyclopentanepentanoic Acid

Abstract

The incorporation of non-standard, lipophilic amino acids like


-amino cyclopentanepentanoic acid (ACPA) into peptide sequences is a critical strategy in peptidomimetic drug design to enhance membrane permeability, proteolytic stability, and hydrophobic interactions. However, the coupling of ACPA presents significant synthetic challenges, primarily driven by steric bulk  of the cyclopentyl moiety and on-resin aggregation  due to the hydrophobic nature of the side chain. This guide provides a field-proven protocol utilizing high-efficiency coupling reagents (HATU/HOAt), chaotropic solvent systems, and microwave-assisted synthesis to achieve 

coupling efficiency.

Chemical Analysis & Synthetic Challenges

Structural Considerations

-Amino cyclopentanepentanoic acid is characterized by a five-carbon aliphatic chain terminated or substituted by a cyclopentane ring. Unlike standard amino acids, this structure introduces specific physicochemical hurdles:
  • Steric Shielding: The cyclopentyl group, while not as hindering as an

    
    -disubstituted center (e.g., Aib), possesses significant volume (A-value ~5-6 kcal/mol for conformational locking). This bulk can shield the 
    
    
    
    -amino group during acylation, slowing reaction kinetics.
  • Hydrophobic Aggregation: The lipophilic side chain promotes the formation of

    
    -sheet-like structures or hydrophobic clusters on the resin (inter-chain aggregation). This "solvation collapse" prevents the diffusion of activated reagents to the N-terminus.
    
Mechanism of Failure

Standard coupling conditions (e.g., DIC/HOBt in DMF at room temperature) often result in:

  • Incomplete Coupling (Deletion Sequences): Due to slow kinetics.

  • Diketopiperazine (DKP) Formation: If ACPA is the second or third residue, the slow coupling of the next amino acid allows time for intramolecular cyclization.

  • Racemization: Prolonged activation times required for bulky residues increase the risk of

    
    -proton abstraction by the base.
    

Optimization Strategy

To overcome these barriers, we employ a three-pronged optimization strategy: Activation Power , Solvation Engineering , and Thermal Energy .

Reagent Selection: The HATU/HOAt Advantage

For hindered couplings, carbodiimides (DIC) are often insufficient. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

  • Why: The 7-azabenzotriazole (HOAt) leaving group generated from HATU utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the acylation rate by up to 100-fold compared to HOBt esters.

Solvent Engineering: Breaking Aggregation

Pure DMF is often inadequate for lipophilic sequences.

  • Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DCM (1:1) .

  • Chaotropes: For difficult sequences, add 0.1 M LiCl or Pseudoproline dipeptides to disrupt hydrogen bond networks and "swell" the polymer matrix.

Microwave Assistance

Microwave irradiation is the decisive factor.

  • Mechanism: Direct dielectric heating of the polar solvent/reagent dipoles eliminates thermal gradients and provides the activation energy to overcome steric repulsion.

  • Condition: 75°C for 5–10 minutes ensures complete conversion without significant racemization for this specific residue type.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • Amino Acid: Fmoc-

    
    -amino cyclopentanepentanoic acid (Fmoc-ACPA-OH).
    
  • Resin: Rink Amide ChemMatrix (PEG-based resin preferred for hydrophobic peptides) or Wang Resin.

  • Activator: HATU (0.5 M in DMF).

  • Base: DIPEA (Diisopropylethylamine, 2.0 M in NMP).

  • Solvent: DMF (peptide grade) and DCM.

  • Equipment: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator).

Step-by-Step Workflow
Phase 1: Resin Preparation & Deprotection
  • Swelling: Swell resin (0.1 mmol scale) in DCM for 20 mins, then DMF for 20 mins.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (with 0.1 M OxymaPure to suppress aspartimide formation if relevant) for 3 mins (75°C) or 2 x 10 mins (RT).

  • Wash: Wash thoroughly with DMF (

    
     mL).
    
Phase 2: Coupling of Fmoc-ACPA-OH

Note: Use a 4-fold to 5-fold molar excess of amino acid relative to resin loading.

  • Pre-Activation (Critical):

    • In a vial, combine:

      • Fmoc-ACPA-OH (5.0 eq)

      • HATU (4.9 eq)

      • DMF (calculated for 0.2 M final concentration)

    • Add DIPEA (10.0 eq) immediately prior to addition to resin.

    • Why: Pre-activation for 30-60 seconds ensures formation of the active ester, but prolonged activation (>5 mins) can lead to epimerization.

  • Coupling Reaction:

    • Add the activated solution to the resin.[1]

    • Microwave Method: Ramp to 75°C over 2 mins; Hold at 75°C for 10 mins . Power: 30-50W (dynamic).

    • Manual/Room Temp Method: Agitate for 2 hours at RT. If aggregation is suspected, heat to 50°C.

  • Double Coupling (Mandatory):

    • Drain the vessel. Do not wash.

    • Repeat Step 1 and 2 with fresh reagents.

    • Why: The second pass targets the "difficult" sites that were sterically inaccessible during the first equilibrium.

  • Wash: Wash with DMF (

    
     mL) and DCM (
    
    
    
    mL).
Phase 3: Monitoring & Capping
  • Kaiser Test: Perform a qualitative ninhydrin test.

    • Blue beads: Incomplete coupling

      
      Triple Couple  using PyAOP  or COMU .
      
    • Colorless beads: Complete coupling

      
       Proceed.
      
  • Capping: Treat with Acetic Anhydride/DIPEA/DMF (10:5:85) for 5 mins to permanently block any unreacted amines, preventing deletion sequences.

Visualization & Decision Logic

Coupling Workflow Diagram

The following diagram illustrates the optimized decision logic for coupling ACPA.

G Start Start: Deprotected Resin PreActivate Pre-activate Fmoc-ACPA-OH (HATU/DIPEA, 1 min) Start->PreActivate Couple1 Coupling Cycle 1 (75°C, 10 min, MW) PreActivate->Couple1 Drain Drain (No Wash) Couple1->Drain Couple2 Coupling Cycle 2 (Fresh Reagents) Drain->Couple2 Wash Wash (DMF/DCM) Couple2->Wash Test Kaiser Test Wash->Test Success Proceed to Capping Test->Success Negative (Colorless) Fail Incomplete Coupling Test->Fail Positive (Blue) Rescue Rescue Protocol: 1. Switch Solvent to NMP/LiCl 2. Use PyAOP/HOAt 3. Extend Time (60 min) Fail->Rescue Rescue->Wash

Caption: Optimized Double-Coupling Workflow with Rescue Pathway for Sterically Hindered Amines.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Yield / Deletion Steric hindrance or aggregation prevented acylation.1. Switch to ChemMatrix resin (better swelling).2. Use PyAOP instead of HATU (PyAOP is a phosphonium salt, highly reactive).3. Increase Temp to 90°C (max 2 mins).
Racemization Base-catalyzed proton abstraction due to overheating or excess base.1. Use Collidine (TMP) instead of DIPEA (weaker, less nucleophilic base).2. Reduce microwave temp to 50°C and extend time to 20 mins.3. Use OxymaPure/DIC (acidic environment).
Precipitation ACPA is highly lipophilic and insoluble in pure DMF.1. Dissolve AA in DCM/DMF (1:1) or NMP .2. Add THF to the coupling mixture (improves solubility of lipid-like AAs).

References

  • Albericio, F., & Bomer, J. M. (2018). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bacsa, B., et al. (2008). Heating 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) esters to high temperatures: A safe and efficient method for peptide synthesis. Journal of Organic Chemistry, 73(19), 7532–7542. Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Application

Preparation of ester derivatives of Cyclopentanepentanoic acid, a-amino-

Application Note: Synthesis, Isolation, and Validation of Ester Derivatives of -Amino Cyclopentanepentanoic Acid Introduction & Rationale Unnatural amino acids, such as -amino cyclopentanepentanoic acid, are indispensabl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Isolation, and Validation of Ester Derivatives of


-Amino Cyclopentanepentanoic Acid 

Introduction & Rationale

Unnatural amino acids, such as


-amino cyclopentanepentanoic acid, are indispensable building blocks in modern drug discovery, particularly in the design of peptidomimetics, constrained peptides, and neuroactive gabapentinoid analogs. The incorporation of a bulky, lipophilic cyclopentyl moiety significantly extends the hydrophobic surface area of the molecule, enhancing target receptor affinity and resisting proteolytic degradation.

However, the native zwitterionic nature of free amino acids presents a dual challenge: it complicates their direct use in Solid-Phase Peptide Synthesis (SPPS) due to poor solubility in organic solvents, and it severely limits passive membrane permeability in oral drug delivery. Esterification of the


-carboxyl group masks this negative charge, yielding either a C-terminally protected building block for synthesis or a highly lipophilic prodrug. This guide details robust, field-proven protocols for preparing alkyl ester derivatives of 

-amino cyclopentanepentanoic acid, emphasizing mechanistic causality and self-validating analytical workflows.

Mechanistic Causality: Overcoming the Zwitterion

Direct Fischer esterification of amino acids using catalytic acid and alcohol is notoriously sluggish. Because the molecule exists as a zwitterion, the carboxylate anion (—COO⁻) is a remarkably poor electrophile. To drive the reaction forward, the system requires highly acidic conditions that simultaneously protonate the amine (preventing N-alkylation or dimerization) and activate the carbonyl carbon.

We utilize two validated approaches for this transformation:

  • Thionyl Chloride (

    
    ) Activation: 
    
    
    
    reacts exothermically with the alcoholic solvent to generate anhydrous HCl and an alkyl chlorosulfite intermediate[1]. This highly activates the carboxyl group, making it susceptible to nucleophilic attack by the alcohol.
  • Trimethylsilyl Chloride (TMSCl) Mediation: A milder, room-temperature alternative. TMSCl reacts with the alcohol to generate anhydrous HCl in situ while transiently silylating the carboxylate[2]. This method is preferred when preserving strict stereochemical integrity is paramount.

Workflow A Unnatural Amino Acid (Zwitterion) B In Situ HCl Generation (SOCl2 or TMSCl) A->B Add Reagents at 0°C C Carboxyl Activation & Amine Protonation B->C Stir D Nucleophilic Attack (by Alcohol) C->D Heat to RT/Reflux E Ester Hydrochloride Isolation D->E Evaporate & Wash

Workflow for the esterification of unnatural amino acids via in situ acid generation.

Pharmacokinetic Relevance (Prodrug Pathway)

In a pharmacological context, converting


-amino cyclopentanepentanoic acid into an ester derivative directly alters its pharmacokinetic (PK) profile. The ester acts as a bioreversible protecting group, allowing the molecule to cross the blood-brain barrier (BBB) or intestinal epithelium before being cleaved by ubiquitous intracellular esterases.

Pathway A Esterified Prodrug (High Lipophilicity) B Membrane Permeation (Intestinal/BBB) A->B Passive Diffusion C Intracellular Esterases (Hydrolysis) B->C Enzymatic Cleavage D Active Free Amino Acid (Target Binding) C->D Release of Active Moiety

Pharmacokinetic pathway of esterified unnatural amino acid prodrugs.

Experimental Protocols

Safety Directive: Both


 and TMSCl are highly corrosive and moisture-sensitive. Perform all reactions in a well-ventilated fume hood using oven-dried glassware.
Protocol A: Thionyl Chloride-Mediated Synthesis (Standard Method)

This protocol is highly scalable and ideal for generating methyl or ethyl esters of


-amino cyclopentanepentanoic acid[3].
  • Preparation: Suspend

    
    -amino cyclopentanepentanoic acid (10.0 mmol) in anhydrous methanol or ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
    
  • Thermal Control: Chill the suspension to 0 °C using an ice-water bath. Causality: The subsequent reaction is highly exothermic; starting at 0 °C prevents solvent boil-off and thermal degradation of the substrate.

  • Activation: Add thionyl chloride (

    
    , 15.0 mmol, 1.5 eq) dropwise over 15 minutes[1]. As 
    
    
    
    reacts with the alcohol, anhydrous HCl gas is generated, and the suspension will gradually clear into a homogenous solution.
  • Esterification: Remove the ice bath, affix a reflux condenser, and heat the mixture to 60 °C (for methanol) or 70 °C (for ethanol). Stir for 6–8 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel plates (Eluent:

    
    :MeOH 9:1). Stain with 0.2% ninhydrin in ethanol and heat. The zwitterionic starting material will remain at the baseline, while the esterified product will migrate to an 
    
    
    
    of ~0.6.
  • Isolation: Concentrate the reaction mixture in vacuo using a rotary evaporator. To remove residual HCl and unreacted

    
    , co-evaporate the resulting residue with anhydrous toluene (2 × 15 mL).
    
  • Purification: Triturate the crude oil with cold anhydrous diethyl ether (20 mL). The

    
    -amino cyclopentanepentanoic acid alkyl ester hydrochloride will precipitate as a white solid. Filter and dry under high vacuum.
    
Protocol B: TMSCl-Mediated Synthesis (Mild Method)

This protocol is recommended when the substrate contains acid-sensitive secondary functional groups or when minimizing racemization is critical[2].

  • Preparation: Place

    
    -amino cyclopentanepentanoic acid (10.0 mmol) in a 100 mL round-bottom flask.
    
  • Reagent Addition: Add freshly distilled chlorotrimethylsilane (TMSCl, 20.0 mmol, 2.0 eq) slowly at room temperature.

  • Solvation & Reaction: Add anhydrous methanol (30 mL) in one portion. Causality: TMSCl reacts immediately with methanol to form anhydrous HCl and volatile TMS-OMe, driving esterification without the harsh sulfurous byproducts of Protocol A[2].

  • Incubation: Stir the mixture at room temperature (20–25 °C) for 12–24 hours until the suspension becomes completely transparent.

  • Isolation: Evaporate the volatiles under reduced pressure. Wash the resulting solid with cold diethyl ether and dry in vacuo to yield the pure ester hydrochloride salt.

Quantitative Data & Troubleshooting

Table 1: Comparison of Esterification Methodologies

ParameterProtocol A (

)
Protocol B (TMSCl)
Reaction Temperature 60–70 °C (Reflux)20–25 °C (Room Temp)
Reaction Time 6–8 hours12–24 hours
Typical Yield 85–95%90–98%
Racemization Risk Low to ModerateVery Low
Byproducts

, HCl
TMS-OMe, HCl

Table 2: Self-Validating Analytical Signatures

Analytical MethodZwitterionic Starting MaterialEsterified Product (HCl Salt)
TLC (Ninhydrin Stain) Stays at baseline (

< 0.1)
Migrates higher (

~ 0.5–0.7)

H NMR (

)
Absence of ester alkyl protonsSharp singlet at ~3.7 ppm (Methyl ester)
FT-IR Spectroscopy Broad —COO⁻ stretch (~1580 cm⁻¹)Sharp C=O ester stretch (~1740 cm⁻¹)
Solubility Profile Soluble in water; insoluble in etherSoluble in alcohols/DCM; insoluble in ether

References

  • Source: National Institutes of Health (PMC)
  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of Benzoyl Amino Acid Ester Derivatives Source: MDPI URL
  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up Source: Scientific Research Publishing URL

Sources

Method

Application Note: Scalable Asymmetric Synthesis and Mechanistic Application of α-Amino Cyclopentanepentanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Cyclopentanepentanoic acid, α-amino- (Synonyms: 2-Amino-5-cyclopentylpentanoic acid; 5-Cyclopentylnorvaline) CAS Registry Num...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Cyclopentanepentanoic acid, α-amino- (Synonyms: 2-Amino-5-cyclopentylpentanoic acid; 5-Cyclopentylnorvaline) CAS Registry Numbers: 6267-32-9 (Free Acid), 2349606-67-1 (Fmoc-protected)[1][2]

Executive Summary & Biological Significance

Unnatural amino acids are critical building blocks in the development of peptidomimetics, targeted therapeutics, and mechanistic biological probes. α-Amino cyclopentanepentanoic acid (2-amino-5-cyclopentylpentanoic acid) has recently emerged as a highly potent modulator of the Sestrin-GATOR2 interaction within the mTORC1 signaling pathway[3].

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth and metabolism. Sestrin2 functions as a cytosolic leucine sensor; in the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex, effectively shutting down mTORC1[4]. Leucine binds to Sestrin2 with a


 of approximately 20 µM, triggering its dissociation from GATOR2 and subsequently activating mTORC1[4].

Because 2-amino-5-cyclopentylpentanoic acid acts as a highly lipophilic leucine analog, it directly competes for the Sestrin2 binding pocket[3]. This Application Note details a highly scalable, enantioselective synthetic route to produce this unnatural amino acid, ensuring high chiral purity (>98% ee) required for sensitive biological assays and Solid-Phase Peptide Synthesis (SPPS).

Pathway Ligand Leucine Analog (2-Amino-5-cyclopentylpentanoic acid) Sestrin2 Sestrin2 (Leucine Sensor) Ligand->Sestrin2 Binds (Kd ~20 µM) GATOR2 GATOR2 Complex (Positive Regulator) Sestrin2->GATOR2 Dissociates (Relieves Inhibition) GATOR1 GATOR1 Complex (GAP Inhibitor) GATOR2->GATOR1 Inhibits Rags Rag GTPases (RagA/B) GATOR1->Rags Inhibits mTORC1 mTORC1 (Growth & Metabolism) Rags->mTORC1 Activates

Fig 1. Mechanism of Sestrin2-GATOR2-mTORC1 modulation by leucine analogs.

Retrosynthetic Strategy & Causality

While traditional methods for unnatural amino acid synthesis rely on phase-transfer alkylation of glycine Schiff bases, these approaches often require cryogenic conditions and suffer from scalability issues. To achieve a self-validating, industrially scalable system, we employ a Horner-Wadsworth-Emmons (HWE) olefination followed by Rhodium-catalyzed asymmetric hydrogenation .

  • HWE Olefination: 3-Cyclopentylpropanal[1] is reacted with a phosphonoglycine derivative. This establishes the carbon backbone and yields a (Z)-dehydroamino acid. The (Z)-geometry is strictly required for high facial selectivity in the subsequent hydrogenation.

  • Asymmetric Hydrogenation: Using a

    
    -symmetric chiral ligand (e.g., 
    
    
    
    -Et-DuPhos) coordinated to Rh(I), the enamide is hydrogenated with near-perfect enantioselectivity[5]. The rigid steric quadrants of the DuPhos ligand dictate that
    
    
    oxidative addition and migratory insertion occur exclusively from one face.
  • Fmoc Protection: The resulting amino acid is deprotected and functionalized with an Fmoc group, rendering it orthogonal to acid-labile resins and side-chain protections used in SPPS[2].

Synthesis SM 3-Cyclopentylpropanal + Phosphonoglycine HWE Step 1: HWE Olefination (DBU, DCM, 0 °C to RT) SM->HWE Int1 (Z)-Dehydroamino Acid Ester (Key Intermediate) HWE->Int1 85% Yield, >95% (Z)-isomer Hydro Step 2: Asymmetric Hydrogenation [Rh(COD)(R,R)-Et-DuPhos]BF4, H2 Int1->Hydro Int2 (S)-Protected Amino Acid (>98% ee) Hydro->Int2 99% Yield, >98% ee Deprot Step 3: Deprotection & Fmoc-OSu (LiOH, Pd/C, Fmoc-OSu) Int2->Deprot Product Fmoc-2-Amino-5-cyclopentylpentanoic acid (Ready for SPPS) Deprot->Product 92% Yield

Fig 2. Scalable asymmetric synthetic workflow for Fmoc-2-amino-5-cyclopentylpentanoic acid.

Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesize methyl (Z)-2-(((benzyloxy)carbonyl)amino)-5-cyclopentylpent-2-enoate.

  • Preparation: In an oven-dried flask under argon, dissolve methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (1.05 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise.

    • Causality Insight: DBU is selected over stronger bases (like NaH) because it is a non-nucleophilic amidine that cleanly generates the phosphonate carbanion without risking transesterification or degradation of the Cbz group.

  • Coupling: Stir for 15 minutes, then add 3-cyclopentylpropanal (1.0 eq) dropwise[1]. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the (Z)-isomer (85% yield).
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective: Establish the (S)-stereocenter with >98% enantiomeric excess.

  • Setup: Transfer the (Z)-dehydroamino acid ester to a high-pressure Parr reactor. Dissolve in anhydrous, degassed methanol (0.1 M).

  • Catalyst Addition: Inside an argon-filled glovebox, add

    
     (1 mol%)[5].
    
    • Causality Insight: The cationic Rh(I) complex forms a bidentate chelate with the substrate's olefin and enamide carbonyl. The

      
      -Et-DuPhos ligand creates a highly restricted chiral pocket, heavily penalizing the transition state that leads to the (R)-enantiomer, thereby ensuring >98% ee[5].
      
  • Hydrogenation: Seal the reactor, purge with

    
     three times, and pressurize to 60 psi. Stir vigorously at room temperature for 12 hours.
    
  • Isolation: Vent the reactor safely. Filter the mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate in vacuo to yield the protected (S)-amino acid quantitatively.

Step 3: Global Deprotection and Fmoc-Functionalization

Objective: Prepare Fmoc-2-amino-5-cyclopentylpentanoic acid for SPPS.

  • Saponification: Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/

    
    . Add LiOH·
    
    
    
    (2.0 eq) and stir for 2 hours at room temperature to hydrolyze the methyl ester. Acidify to pH 3 with 1M HCl and extract with EtOAc.
  • Hydrogenolysis: Dissolve the free acid in MeOH. Add 10% Pd/C (10 wt%) and stir under an

    
     balloon for 4 hours to cleave the Cbz group. Filter through Celite and concentrate.
    
  • Fmoc Protection: Dissolve the crude zwitterion in 10% aqueous

    
     and 1,4-dioxane (1:1). Cool to 0 °C and add Fmoc-OSu (1.1 eq)[2]. Stir for 12 hours at room temperature.
    
    • Causality Insight: Schotten-Baumann conditions keep the amino acid soluble while preventing dipeptide formation. Fmoc-OSu is preferred over Fmoc-Cl to avoid the generation of highly reactive mixed anhydrides that lead to oligomerization.

  • Final Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc, wash with brine, dry, and concentrate. Recrystallize from EtOAc/Hexanes to afford the final product as a white powder.

Analytical Data & Quality Control

To ensure the integrity of the synthesized compound for biological assays and peptide synthesis, the following quantitative metrics must be validated.

Table 1: Optimization of Asymmetric Hydrogenation Conditions

Catalyst / Ligand System

Pressure (psi)
SolventConversion (%)Enantiomeric Excess (ee %)

60MeOH>99Racemic (0%)

60MeOH>9985%

60 MeOH >99 >98%

15MeOH9596%

Table 2: Analytical Characterization of Fmoc-2-Amino-5-cyclopentylpentanoic acid

ParameterSpecification TargetAnalytical Method
Appearance White to off-white powderVisual Inspection
Chemical Purity

HPLC (UV 254 nm)
Chiral Purity

ee
Chiral HPLC (Daicel Chiralpak IC)
Mass (ESI-MS)

LC-MS

NMR
Conforms to structure400 MHz NMR (

)

References

  • [1] LookChem Database. Cas 6053-89-0, 3-cyclopentylpropanal and Downstream Products. Available at:[Link]

  • [3] US Patent 10,752,644 B2. Modulators of Sestrin-GATOR2 interaction and uses thereof. Google Patents. Available at:

  • [4] Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48. PMC/NIH. Available at: [Link]

  • [5] Peña, D., et al. (2002). Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate study. Organic Letters, 4(23), 4169-4172. University of Groningen / ACS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Cyclopentanepentanoic acid, α-amino-

Welcome to the Technical Support Center for the synthesis of Cyclopentanepentanoic acid, α-amino- (also known as 2-amino-5-cyclopentylpentanoic acid, CAS: 2349619-77-6)[1]. This unnatural amino acid is a critical buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Cyclopentanepentanoic acid, α-amino- (also known as 2-amino-5-cyclopentylpentanoic acid, CAS: 2349619-77-6)[1]. This unnatural amino acid is a critical building block in medicinal chemistry, particularly in the development of modulators targeting the Sestrin-GATOR2 interaction to regulate the mTORC1 signaling pathway[2].

Because aliphatic unnatural amino acids present unique synthetic challenges—ranging from the volatility of intermediates to poor enantioselectivity—this guide is designed to help you troubleshoot the two primary synthetic workflows: the Horner-Wadsworth-Emmons (HWE) Olefination route and the Asymmetric Alkylation route .

Workflow Visualization

SynthesisRoutes Start1 3-Cyclopentylpropan-1-ol Aldehyde 3-Cyclopentylpropanal (IBX Oxidation) Start1->Aldehyde HWE HWE Olefination (Boc-Phosphonoglycine + DBU) Aldehyde->HWE Dehydro (Z)-Dehydroamino Acid Ester HWE->Dehydro Hydrog Asymmetric Hydrogenation [Rh(COD)(DuPhos)]+ Dehydro->Hydrog Deprotect Global Deprotection (6M HCl / Dioxane) Hydrog->Deprotect Start2 3-Cyclopentylpropyl Halide Alkylation Asymmetric Alkylation (Chiral Glycine Equivalent) Start2->Alkylation Alkylation->Deprotect Product Cyclopentanepentanoic acid, a-amino- (Target Compound) Deprotect->Product

Synthetic workflows for alpha-amino cyclopentanepentanoic acid via HWE or direct alkylation.

Troubleshooting & FAQs (The "Why" and "How")
Section 1: Oxidation to 3-Cyclopentylpropanal

Q: My yield of 3-cyclopentylpropanal is consistently low when using Swern or Jones oxidation. What is causing this, and how can I fix it? A: The low yield is likely due to two factors: the volatility of the aldehyde and its propensity for over-oxidation. Aliphatic aldehydes like 3-cyclopentylpropanal[3] are easily over-oxidized to their corresponding carboxylic acids in the presence of water. The Fix: Switch to IBX (2-Iodoxybenzoic acid) in DMSO [2]. IBX operates via a ligand-exchange mechanism that does not require water, completely arresting the reaction at the aldehyde stage. Furthermore, avoid high-vacuum concentration during workup to prevent losing the volatile product.

Section 2: Horner-Wadsworth-Emmons (HWE) Olefination

Q: I am following a standard HWE protocol to form the dehydroamino acid, but I'm seeing yields below 20% and significant impurities. Why? A: Early patent literature often reports low yields (e.g., ~9.5% over two steps) when using weaker bases or unoptimized conditions[2]. Aliphatic aldehydes are highly enolizable. If the base used for the HWE reaction is too nucleophilic or if the reaction is run too warm, the aldehyde will undergo competitive self-aldol condensation rather than reacting with the Boc-phosphonoglycine ester. The Fix: Use a non-nucleophilic, strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Tetramethylguanidine (TMG) in anhydrous DCM at -78 °C. This kinetically favors the olefination over the aldol pathway and improves the (Z)-alkene selectivity.

Section 3: Asymmetric Hydrogenation

Q: The global deprotection of my hydrogenated intermediate yields a racemic mixture. How can I selectively synthesize the (S)-enantiomer? A: Standard hydrogenation using Pd/C and ammonium formate[2] delivers hydrogen to both faces of the alkene indiscriminately, resulting in a racemate. The Fix: To achieve high enantiomeric excess (ee), replace Pd/C with a chiral homogeneous transition metal catalyst, such as [Rh(COD)(R,R)-Et-DuPhos]OTf . The rigid chiral pocket of the DuPhos ligand dictates facial-selective delivery of hydrogen to the (Z)-dehydroamino acid, routinely yielding >98% ee.

Section 4: Asymmetric Alkylation Route

Q: I attempted the alternative route—alkylating a glycine Schiff base with 3-cyclopentylpropyl bromide—but I am getting a mixture of mono- and dialkylated products. How can I suppress dialkylation? A: The alpha-proton of a monoalkylated Schiff base remains relatively acidic. If the base concentration is too high or the temperature is not strictly controlled, a second deprotonation occurs. The Fix: Use exactly 1.05 equivalents of a solid base (like CsOH·H2O) and a bulky chiral phase-transfer catalyst (e.g., Maruoka catalyst) at -20 °C. The steric bulk of the catalyst restricts access to the monoalkylated intermediate, effectively shutting down the dialkylation pathway.

Data Presentation: Route Comparison
ParameterHWE Olefination + HydrogenationAsymmetric Alkylation (Schiff Base)
Starting Material 3-Cyclopentylpropan-1-ol3-Cyclopentylpropyl bromide
Key Intermediate (Z)-Dehydroamino acidMonoalkylated Schiff base
Typical Overall Yield 45 - 60% (Optimized)65 - 75%
Enantioselectivity (ee) >98% (with Rh-DuPhos)>95% (with Maruoka PTC)
Major Side Products Over-oxidized carboxylic acidDialkylated adducts
Scalability High (Catalytic asymmetric step)Moderate (Requires expensive PTC)
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 3-Cyclopentylpropanal via IBX Oxidation
  • Reaction Setup: Dissolve 3-cyclopentylpropan-1-ol (1.0 eq) in anhydrous DMSO (0.4 M) and cool to 0 °C in an ice bath[2].

  • Oxidation: Add IBX (1.5 eq) portion-wise to control the mild exotherm. Remove the ice bath and stir at room temperature for 12 hours[2].

  • Validation Check: Quench a 50 µL aliquot in water/EtOAc. Run TLC (Hexanes/EtOAc 8:2) and stain with 2,4-DNP. A bright yellow/orange spot confirms aldehyde formation without carboxylic acid tailing.

  • Workup: Pour the mixture into water and extract with diethyl ether[2]. Wash the organic layer with saturated NaHCO3, dry over Na2SO4, and concentrate carefully (bath temp < 25 °C, > 100 mbar) to prevent volatilization.

Protocol 2: HWE Olefination to (Z)-Dehydroamino Acid
  • Ylide Formation: Dissolve tert-butyl 2-(tert-butoxycarbonylamino)-2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous DCM (0.2 M) and cool to -78 °C under N2. Add DBU (1.15 eq) dropwise and stir for 20 minutes.

  • Coupling: Add the crude 3-cyclopentylpropanal (1.0 eq) from Protocol 1 dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Check: Analyze via 1H-NMR of a crude aliquot. The presence of a vinylic proton triplet at ~6.5 ppm with a coupling constant indicative of the (Z)-isomer confirms successful olefination.

  • Workup: Wash with 1M NaHSO4, extract with DCM, and purify via silica gel chromatography to isolate the pure (Z)-tert-butyl 2-(tert-butoxycarbonylamino)-5-cyclopentylpent-2-enoate[2].

Protocol 3: Deprotection to Cyclopentanepentanoic acid, α-amino-
  • Cleavage: Dissolve the hydrogenated intermediate in a 2:1 mixture of 6M HCl and 1,4-dioxane[2].

  • Heating: Heat the solution to 70 °C for 2 hours[2].

  • Validation Check: ESI-MS of the reaction mixture should show the disappearance of the Boc/t-Bu protected mass and the appearance of the target mass (m/z: 186.2[M+H]+)[2].

  • Isolation: Concentrate in vacuo, dilute with water (30 mL), and wash with diethyl ether (20 mL × 2) to remove organic impurities[2]. Lyophilize the aqueous filtrate to afford the pure amino acid hydrochloride salt as a white solid[2].

References
  • Chemsrc - 2349619-77-6_Cyclopentanepentanoic acid, a-amino- URL:[Link]

  • Lookchem - Cas 6053-89-0, 3-cyclopentylpropanal URL:[Link]

  • Google Patents - US10752644B2 - Modulators of Sestrin-GATOR2 interaction and uses thereof URL

Sources

Optimization

Technical Support Center: Minimizing Racemization During α-Amino-Cyclopentanepentanoic Acid Activation

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for addressing challenges in peptide synthesis. This guide provides in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for addressing challenges in peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to minimizing racemization during the activation of α-amino-cyclopentanepentanoic acid and other sterically hindered cyclic amino acids. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both.[1][2] In peptide synthesis, this results in the formation of diastereomeric peptides, which can be challenging to separate from the desired product. The biological activity of a peptide is intricately linked to its precise three-dimensional structure, which is dictated by the chirality of its constituent amino acids. Even minor diastereomeric impurities can drastically reduce a peptide's efficacy or introduce off-target effects, compromising its therapeutic potential.[1]

Q2: Why is α-amino-cyclopentanepentanoic acid particularly susceptible to racemization?

A: While we must infer from structurally similar amino acids due to a lack of direct studies on this specific molecule, α-amino-cyclopentanepentanoic acid's structure suggests a high susceptibility to racemization for two primary reasons:

  • Steric Hindrance: The cyclic nature of the cyclopentane ring imposes significant steric bulk around the α-carbon. This can slow down the desired coupling reaction, providing a larger window of opportunity for racemization to occur.

  • Conformational Rigidity: The rigid structure of the cyclopentane ring can influence the acidity of the α-proton and the stability of the planar intermediate formed during racemization, potentially lowering the energy barrier for this side reaction. The principles governing the coupling of other sterically hindered amino acids, such as proline and its derivatives, are highly relevant here.[3]

Q3: What are the primary mechanisms of racemization during the activation of N-protected amino acids?

A: There are two main base-catalyzed pathways for racemization during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the predominant mechanism. The activated carboxyl group of the N-protected amino acid undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and readily abstracted by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-peptides.[2]

  • Direct Enolization: This involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in racemization. This pathway is more prevalent under strongly basic conditions.[2]

Racemization_Mechanisms Base Base Oxazolone Oxazolone Base->Oxazolone Facilitates α-Proton Abstraction Enolate Enolate Base->Enolate Directly Causes α-Proton Abstraction

Caption: Primary mechanisms of racemization during peptide synthesis.

II. Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final Peptide Product

This is a common challenge, especially with sterically hindered amino acids. Follow this step-by-step guide to diagnose and resolve the issue.

The choice of coupling reagent is paramount. Standard carbodiimides alone are often insufficient and can lead to significant racemization.

  • Problem: Use of carbodiimides (DCC, DIC, EDC) without additives.

  • Causality: Carbodiimides form a highly reactive O-acylisourea intermediate that is prone to racemization.

  • Solution:

    • Incorporate Additives: Always use racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimides. These additives react with the O-acylisourea to form a less reactive, but still efficient, active ester that is less prone to racemization.[1][4] Oxyma-based additives have shown to be particularly effective in reducing racemization compared to the classic HOBt.[5]

    • Switch to Onium Salts: For sterically hindered amino acids like α-amino-cyclopentanepentanoic acid, aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are highly recommended. These reagents form highly reactive esters that can overcome steric barriers more effectively, leading to faster coupling and less time for racemization to occur.[6]

Coupling Reagent Combination% D-Isomer (Racemization) in Model SystemsReference
Z-Phe-Val-OH + H-Pro-NH2 with DIC/HOBtHigh (Specific value varies with conditions)[5]
Z-Phe-Val-OH + H-Pro-NH2 with DIC/OxymaLow (Significantly lower than with HOBt)[5]
Boc-L-Leu-OH + L-proline phenacyl ester with WSCI/HOBtExtensive Racemization[7]

The choice and concentration of the base are critical factors influencing the rate of racemization.

  • Problem: Use of a strong, non-sterically hindered base (e.g., DIPEA, triethylamine).

  • Causality: Strong bases can directly abstract the acidic α-proton of the activated amino acid, leading to racemization via the direct enolization pathway.[2]

  • Solution:

    • Use a Weaker or Sterically Hindered Base: Opt for weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine. These bases are less likely to abstract the α-proton, thereby minimizing racemization.[2]

    • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. Excess base will only increase the rate of racemization.

Higher temperatures accelerate reaction rates, including the rate of racemization.

  • Problem: Elevated reaction temperatures.

  • Causality: Increased thermal energy can overcome the activation barrier for racemization.

  • Solution:

    • Lower the Reaction Temperature: Perform the coupling reaction at 0°C or even lower if the reaction kinetics allow.

    • Caution with Microwave Synthesis: While microwave-assisted peptide synthesis (MA-SPPS) can be highly effective for difficult couplings, it's crucial to control the temperature. For sensitive residues, lowering the coupling temperature from a typical 80°C to 50°C can significantly limit racemization.[8]

The solvent plays a crucial role in solvating the reagents and the growing peptide chain.

  • Problem: Suboptimal solvent choice leading to poor solubility or aggregation.

  • Causality: Poor solvation can slow down the coupling reaction, extending the lifetime of the activated intermediate and increasing the likelihood of racemization.

  • Solution:

    • Use High-Polarity, Aprotic Solvents: N,N-Dimethylformamide (DMF) is a standard choice, but for particularly difficult couplings, N-methyl-2-pyrrolidone (NMP) may offer superior solvating properties.

    • Solvent Mixtures: In some cases, a mixture of solvents such as DCM/DMF can be beneficial.

Troubleshooting_Workflow Start High Racemization Detected Reagent Step 1: Evaluate Coupling Reagent & Additives Start->Reagent Base Step 2: Assess Base Reagent->Base If racemization persists Sol_Reagent Sol_Reagent Reagent->Sol_Reagent Temp Step 3: Control Temperature Base->Temp If racemization persists Sol_Base Sol_Base Base->Sol_Base Solvent Step 4: Re-evaluate Solvent Temp->Solvent If racemization persists Sol_Temp Sol_Temp Temp->Sol_Temp End Racemization Minimized Solvent->End Sol_Solvent Sol_Solvent Solvent->Sol_Solvent

Caption: A logical workflow for troubleshooting high racemization levels.

III. Experimental Protocols

Protocol 1: Recommended Coupling Protocol for α-Amino-Cyclopentanepentanoic Acid using HATU

This protocol is designed to minimize racemization during the coupling of sterically hindered amino acids.

Materials:

  • Fmoc-α-amino-cyclopentanepentanoic acid

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-methylmorpholine (NMM) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-α-amino-cyclopentanepentanoic acid and 3-5 equivalents of HATU in DMF or NMP.

    • Add 6-10 equivalents of NMM or 2,4,6-collidine to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly hindered couplings, this time may need to be extended.

  • Washing: Wash the resin thoroughly with DMF or NMP to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: Quantification of Racemization by Chiral HPLC Analysis

This protocol provides a general method for determining the extent of racemization in your synthetic peptide.

Materials:

  • Purified synthetic peptide

  • 6 M HCl or deuterated acid (DCl in D₂O)

  • Suitable buffer for dissolving the amino acid hydrolysate

  • Chiral HPLC column

Procedure:

  • Peptide Hydrolysis:

    • Hydrolyze a sample of the purified peptide in 6 M HCl or deuterated acid at 110°C for 24 hours in a sealed, evacuated tube. Using deuterated acid can help to correct for any racemization that occurs during the hydrolysis step itself.[1]

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the resulting amino acid mixture in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 9.5).[1]

  • Chiral HPLC Analysis:

    • Inject the sample onto a suitable chiral HPLC column.

    • Separate the D- and L-amino acids using an appropriate mobile phase. The exact conditions will depend on the specific column and amino acids being analyzed.

    • Quantify the peak areas for the D- and L-isomers of α-amino-cyclopentanepentanoic acid to determine the percentage of racemization.[1]

IV. References

  • BenchChem. (2025). A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis. BenchChem Technical Support Center.

  • Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(3-4), 284-290.

  • Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 906(1-2), 301-309.

  • BenchChem. (2025). A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma. BenchChem Technical Support Center.

  • Kuroda, H., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Support Center.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Kemp, D. S. (1990). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem Technical Support Center.

  • Beilvert, F., et al. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 16, 1266-1273.

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

  • BOC Sciences. (2022, January 12). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • Dömling, A., et al. (2000). Multicomponent synthesis of tripeptides containing pipecolic acid derivatives: selective induction of cis- and trans-imide bonds into peptide backbones. Journal of the Chemical Society, Perkin Transactions 1, (22), 3844-3852.

  • American Peptide Society. (2026, February 18). Ready-Made Amino Acids.

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

  • Suzhou Highfine Biotech. (2025, July 3). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of α-Amino-Cyclopentanepentanoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for α-Amino-Cyclopentanepentanoic Acid. This document provides in-depth troubleshooting for common solubility issues encountered by...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for α-Amino-Cyclopentanepentanoic Acid. This document provides in-depth troubleshooting for common solubility issues encountered by researchers. As a non-standard aliphatic amino acid, its solubility is governed by the interplay between its polar zwitterionic head and its significant non-polar tail. This guide explains the underlying chemical principles and provides actionable protocols to achieve successful dissolution in aqueous systems.

Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve α-Amino-Cyclopentanepentanoic Acid in pure water at neutral pH. Why is it so insoluble?

A1: The primary reasons for the low solubility of this compound in neutral water are its molecular structure and its existence as a zwitterion at its isoelectric point (pI).

  • Zwitterionic Nature at the Isoelectric Point (pI): Like other amino acids, this molecule possesses both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH). In a solid state or in a solution at its isoelectric point (pI), the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). This dual-charged state is called a zwitterion. While the molecule has charged groups, its net charge is zero. This allows for strong intermolecular electrostatic attractions between the positive ammonium group of one molecule and the negative carboxylate group of another, forming a crystal lattice structure that is difficult for water to break apart.[1][2] Solubility is lowest at the pI because the lack of a net charge minimizes interactions with polar water molecules and maximizes these self-attractions.[3][4]

  • Significant Hydrophobic Character: The molecule features a large non-polar component, consisting of a cyclopentyl ring and a pentyl chain. These hydrophobic (water-repelling) structures disrupt the hydrogen-bonding network of water, leading to an unfavorable energetic state and consequently, low solubility.[5] The solubility of amino acids in water varies dramatically based on the polarity of their side chains.[5]

G cluster_0 Intermolecular Attraction at Isoelectric Point (pI) mol1 Molecule 1 (Zwitterion) Net Charge = 0 mol2 Molecule 2 (Zwitterion) Net Charge = 0 mol1:f0->mol2:f0 Strong Electrostatic Attraction (Reduces Water Solubility) caption Zwitterionic interactions at the pI.

Caption: Zwitterionic interactions at the pI.

Q2: How can I effectively increase the solubility of this compound?

A2: The most effective method is to adjust the pH of the solvent away from the compound's isoelectric point (pI). This converts the zwitterion, which has a net charge of zero, into a fully charged ionic species (a cation or an anion) that is much more soluble in water.[6][7]

  • Acidic Conditions (pH < pI): By adding a dilute acid (e.g., 0.1 M HCl), you protonate the carboxylate group (-COO⁻). The molecule becomes a cation with a net positive charge (-NH₃⁺), significantly enhancing its interaction with polar water molecules.[7]

  • Basic Conditions (pH > pI): By adding a dilute base (e.g., 0.1 M NaOH), you deprotonate the ammonium group (-NH₃⁺). The molecule becomes an anion with a net negative charge (-COO⁻), which also readily dissolves in water.[6]

The increase in total solubility is directly proportional to the amount of acid or base added to move the pH away from the isoelectric band.[6]

G node_cation Cationic Form (Net Positive Charge) Soluble in Water node_zwitterion Zwitterionic Form (Net Zero Charge) Poorly Soluble node_cation->node_zwitterion + OH⁻ (Increase pH) node_zwitterion->node_cation + H⁺ (Decrease pH) node_anion Anionic Form (Net Negative Charge) Soluble in Water node_zwitterion->node_anion + OH⁻ (Increase pH) node_anion->node_zwitterion + H⁺ (Decrease pH) caption pH-dependent equilibrium of the amino acid.

Caption: pH-dependent equilibrium of the amino acid.

Experimental Protocol: pH-Adjusted Dissolution

Objective: To dissolve α-Amino-Cyclopentanepentanoic Acid by adjusting the pH.

Materials:

  • α-Amino-Cyclopentanepentanoic Acid

  • High-purity water (e.g., Milli-Q®)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Initial Slurry: Add the desired mass of the amino acid to a beaker containing approximately 80% of the final desired volume of water. A cloudy slurry will form.

  • Choose pH Direction:

    • For an acidic solution: Begin adding 0.1 M HCl dropwise while continuously monitoring the pH and observing the solution.

    • For a basic solution: Begin adding 0.1 M NaOH dropwise while continuously monitoring the pH and observing the solution.

  • Observe Dissolution: As the pH moves away from the isoelectric point (estimated to be around pH 6, see Table 2), the solid will begin to dissolve.

  • Complete Dissolution: Continue adding acid or base until the solution becomes completely clear. Note the final pH.

  • Final Volume Adjustment: Transfer the clear solution to a volumetric flask and add water to reach the final desired volume. This ensures accurate final concentration.

  • Stability Check: Monitor the solution for any precipitation, especially if the pH is close to the pI or if the solution is stored at a different temperature.

Q3: What are the estimated pKa and isoelectric point (pI) values for this compound?
ParameterDescriptionEstimated ValueRationale
pKa₁ Dissociation constant for the α-carboxyl group (-COOH)~2.3Consistent with typical α-carboxyl groups on amino acids like Valine (2.32) and Leucine (2.36).
pKa₂ Dissociation constant for the α-amino group (-NH₃⁺)~9.7Consistent with typical α-amino groups on amino acids like Valine (9.62) and Leucine (9.60).
pI Isoelectric Point (pH of minimum solubility)~6.0Calculated as (pKa₁ + pKa₂) / 2. This is the pH where the molecule has a net zero charge.[8]

Table 1: Estimated Physicochemical Properties for α-Amino-Cyclopentanepentanoic Acid.

Q4: I've tried adjusting the pH, but solubility is still limited, or the compound precipitates upon storage. What are my next steps?

A4: If pH adjustment alone is insufficient, or if stability is an issue, consider these additional factors and techniques.

IssueProbable Cause(s)Recommended Solution(s)
Low solubility even with pH adjustment High Concentration: The desired concentration may exceed the compound's solubility limit under the current conditions.Increase the pH deviation: Move the pH further into the acidic (<4) or basic (>10) range. • Gentle Heating: Warm the solution (e.g., to 30-40°C) while stirring to increase the rate and extent of dissolution. Caution: Test for thermal stability first to avoid degradation. • Use of Co-solvents: Add a small percentage (e.g., 1-10%) of a polar, water-miscible organic solvent like ethanol or DMSO. This can help solvate the hydrophobic portions of the molecule.[6]
Precipitation after initial dissolution pH Drift: For basic solutions, absorption of atmospheric CO₂ can lower the pH back towards the pI. Temperature Change: Cooling a saturated solution will cause the compound to precipitate out. Supersaturation: The initial dissolution may have created an unstable supersaturated solution that crystallizes over time.Buffer the Solution: Prepare the solution in a suitable buffer (e.g., phosphate or acetate buffer) to maintain a stable pH. • Store at Room Temperature: Avoid refrigerating highly concentrated stock solutions. Prepare them fresh or store them at the temperature of dissolution. • Filter Sterilization: If precipitation is suspected to be due to impurities, filter the solution through a 0.22 µm filter.
Salting Out High Salt Concentration: If the solution contains high concentrations of salts (e.g., from a buffer), it can decrease the solubility of the amino acid by competing for water molecules.[9]Reduce Salt Concentration: Use the minimum buffer concentration necessary for pH stability. • Dialysis: If desalting is required after dissolution, dialysis can be an effective method.[10]

Table 2: Advanced Troubleshooting Guide.

References
  • Quora. (2021).
  • International Journal of Progressive Sciences and Technologies. (n.d.). SOLUTION OF PROTEINS AND FACTORS AFFECTING IT.
  • Dora Agri-Tech. (2025). Water Solubility of 20 Common L-Amino Acids.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • ACS Publications. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg²⁺ or Ca²⁺)
  • Vaia. (n.d.).
  • Reddit. (2025).
  • ResearchG
  • AAT Bioquest. (2021).
  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts.
  • University of Calgary. (n.d.). Ch27 pKa and pI values.
  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.

Sources

Optimization

Technical Support Center: Optimizing Purification Gradients for α-Amino-Cyclopentanepentanoic Acid Intermediates

Welcome to the technical support center for the purification of α-amino-cyclopentanepentanoic acid intermediates. These molecules, which feature a non-polar cyclopentane backbone coupled with ionizable amino and carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of α-amino-cyclopentanepentanoic acid intermediates. These molecules, which feature a non-polar cyclopentane backbone coupled with ionizable amino and carboxylic acid functional groups, present unique challenges in chromatographic purification. Their amphipathic and zwitterionic nature requires a carefully considered approach to achieve high purity and recovery.

This guide provides field-proven insights and systematic workflows to empower researchers, scientists, and drug development professionals to develop robust and efficient purification methods. We will delve into the causality behind experimental choices, moving beyond simple protocols to a deeper understanding of the separation science.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions that arise during the initial stages of method development for α-amino-cyclopentanepentanoic acid intermediates.

Q1: What is the most effective initial chromatographic technique for purifying these intermediates?

For molecules containing both hydrophobic (cyclopentane) and polar/ionizable (amino acid) moieties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and widely used starting point.[1][2] The separation mechanism in RP-HPLC is based on the partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase.[3] The hydrophobic cyclopentane ring provides a strong handle for retention on the stationary phase, while the ionizable groups allow for fine-tuning of selectivity through mobile phase modifications.

Q2: How do I select the appropriate HPLC column?

The choice of column is critical for success. A standard end-capped C18 (octadecylsilane) column is a versatile starting point. However, the specific properties of your intermediate and its impurities may necessitate a more specialized column.

Column TypeKey FeatureIdeal for...Rationale
Standard C18 General-purpose hydrophobicityInitial screening, moderately polar intermediates.Provides a good balance of retention for the cyclopentane backbone.
Polar-Endcapped C18 Residual silanols are capped with a polar group.Reducing peak tailing for basic amines.The polar end-capping shields the basic amino group from interacting with acidic silanol sites on the silica surface, which can cause poor peak shape.
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.Enhancing retention of polar molecules; stable in highly aqueous mobile phases.These columns offer different selectivity compared to standard C18 and can prevent phase collapse when low percentages of organic solvent are needed.
Porous Graphitic Carbon (PGC) A flat, crystalline carbon surface.Separating extremely polar compounds that are poorly retained on silica-based phases.[4]Retention is based on a combination of hydrophobicity and charge-induced interactions with the polarizable graphite surface.[4]

Q3: What are the recommended starting mobile phases?

A simple mobile phase system consisting of an aqueous component (Solvent A) and an organic component (Solvent B) is standard.

  • Solvent A (Aqueous): Deionized water with a pH modifier/buffer.

  • Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH).

Acetonitrile is generally preferred as a starting organic solvent because it often provides sharper peaks, lower viscosity (resulting in lower system backpressure), and better UV transparency at low wavelengths.[3]

Q4: Why is mobile phase pH control so critical for this class of compounds?

Mobile phase pH is the single most powerful parameter for controlling the retention and selectivity of ionizable compounds like α-amino-cyclopentanepentanoic acid intermediates.[5] These molecules have at least two ionizable groups: a basic amino group (pKa ≈ 9-10) and an acidic carboxylic acid group (pKa ≈ 2-3).

The pH of the mobile phase dictates the charge state of these groups, which in turn dictates the overall polarity of the molecule and its interaction with the C18 stationary phase.

  • At Low pH (e.g., pH < 2): The amino group is protonated (NH₃⁺) and the carboxylic acid is neutral (COOH). The molecule has a net positive charge and is more polar, leading to shorter retention .

  • At Mid pH (pI range): The molecule exists as a zwitterion (NH₃⁺ and COO⁻). Its chromatographic behavior can be complex.

  • At High pH (e.g., pH > 10): The amino group is neutral (NH₂) and the carboxylic acid is deprotonated (COO⁻). The molecule has a net negative charge and is also more polar, leading to shorter retention .

To achieve good retention and peak shape, the goal is often ion suppression . By adjusting the mobile phase pH to be at least 2 units away from an analyte's pKa, you can ensure it is in a single, uncharged (or less charged) state, which increases its hydrophobicity and retention.[5] For example, using an acidic mobile phase (e.g., pH 2.5 with 0.1% Formic Acid or Trifluoroacetic Acid) will neutralize the carboxylic acid group, often leading to better retention and peak shape.

Q5: Should I use a gradient or isocratic elution for purification?

For purifying crude reaction mixtures where intermediates and impurities have a wide range of polarities, gradient elution is strongly recommended .[6]

  • Isocratic elution (constant mobile phase composition) is suitable for separating a few compounds with similar properties but often fails for complex mixtures, leading to long run times and broad peaks for late-eluting compounds.

  • Gradient elution (mobile phase composition changes over time) allows for the separation of both polar and non-polar compounds in a single run with improved peak shape and sensitivity.[6] A typical gradient starts with a high percentage of aqueous solvent and gradually increases the percentage of organic solvent.

Systematic Workflow for Gradient Optimization

Developing a purification method from scratch can be streamlined by following a logical, step-by-step process. This workflow is designed to efficiently establish a robust separation.

GradientOptimizationWorkflow cluster_scouting Phase 1: Scouting cluster_optimization Phase 2: Optimization cluster_finalization Phase 3: Finalization Scout 1. Perform a Fast Scouting Gradient (e.g., 5% to 95% B in 10-15 min) AnalyzeScout 2. Identify Elution Point Determine the %B at which the target compound elutes. Scout->AnalyzeScout Evaluate chromatogram Shallow 3. Design a Shallow Gradient Focus the gradient around the elution point (e.g., Elution %B ± 15% over 20 min). AnalyzeScout->Shallow Provides starting point OptimizePH 4. Adjust Mobile Phase pH Test low, neutral, and high pH to maximize resolution from impurities. Shallow->OptimizePH Improves resolution FineTune 5. Fine-Tune and Verify Adjust gradient slope and flow rate for optimal balance of purity and throughput. OptimizePH->FineTune Refine separation FinalMethod 6. Final Method FineTune->FinalMethod Lock parameters PH_Effect LowPH Analyte Charge: Positive (NH₃⁺) Polarity: High Retention: LOW Retention <-- Increased Retention on C18 Column --> HighPH Analyte Charge: Negative (COO⁻) Polarity: High Retention: LOW Suppressed Analyte Charge: Neutralized Group Polarity: Low Retention: HIGH info Controlling pH is key to manipulating retention. Ion suppression increases hydrophobicity and retention.

Sources

Troubleshooting

Resolving aggregation issues in peptides containing Cyclopentanepentanoic acid, a-amino-

Technical Support Center: Aggregation Resolution for Peptides Containing Cyclopentanepentanoic Acid, -amino- Status: Operational | Tier: L3 Advanced Support Subject: Troubleshooting Hydrophobic Collapse & Steric Aggregat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aggregation Resolution for Peptides Containing Cyclopentanepentanoic Acid, -amino-

Status: Operational | Tier: L3 Advanced Support Subject: Troubleshooting Hydrophobic Collapse & Steric Aggregation in CPAA-Peptides Audience: Synthetic Chemists, Formulation Scientists, Structural Biologists

Executive Summary: The "CPAA" Challenge

You are likely visiting this center because your peptide containing Cyclopentanepentanoic acid,


-amino-  (referred to here as CPAA ) is exhibiting low solubility, gelation, or broad elution peaks.

The Root Cause: CPAA is a structurally constrained, non-natural amino acid. Its cyclopentane ring imposes severe steric restrictions on the peptide backbone, often forcing the peptide into specific conformations (helices or turns). However, its high lipophilicity drives hydrophobic collapse , while the rigid backbone can promote stable, insoluble


-sheet stacks (amyloid-like fibrils) that are resistant to standard solvation.

This guide treats CPAA as a "Difficult Sequence" component and provides a self-validating workflow to resolve these issues.

Diagnostic Module: Confirming Aggregation

Before adding solvents, you must distinguish between insolubility (thermodynamic) and aggregation (kinetic self-association).

Visual vs. Analytical Diagnosis
ObservationLikely IssueRecommended Action
Gel formation (transparent or cloudy)Stable

-sheet network (Hydrogel)
Do NOT sonicate yet. Add chaotrope (See Module 3).
White precipitate Thermodynamic insolubilityCheck pI. Adjust pH away from isoelectric point.
Broad/Split HPLC Peaks On-column aggregationIncrease column temp (

); use NaClO

in mobile phase.
Low Synthesis Yield (<20%) On-resin aggregationSwitch to PEG-resin; use "Magic Mixture" (See Module 4).
Protocol: The DLS "Fingerprint" Test

Use this to validate if your peptide is monomeric or oligomeric.

  • Prepare: 1 mg/mL peptide in your "best" buffer.

  • Filter: Syringe filter (0.22

    
    m) to remove dust (critical).
    
  • Measure: Dynamic Light Scattering (DLS) at

    
    .
    
  • Interpret:

    • Radius < 2 nm: Monomer (Good).

    • Radius 5–50 nm: Soluble Oligomers (Aggregated).

    • Radius > 100 nm: Large Aggregates (Precipitation imminent).

Solubilization Strategy: The "Disruption" Workflow

Core Principle: You must disrupt two forces simultaneously:

  • Hydrophobic Effect: Caused by the cyclopentyl ring.

  • Hydrogen Bonding: Caused by the backbone stacking.

The "Crash" Protocol (Step-by-Step)

Do not add water first. Water locks hydrophobic aggregates in place.

  • Step 1 (The Organic Pulse): Dissolve peptide in 100% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .

    • Why: These fluorinated solvents are the only agents strong enough to break pre-formed

      
      -sheets in CPAA peptides.
      
  • Step 2 (The Exchange): Evaporate the HFIP/TFE (under nitrogen stream). The peptide is now in an amorphous, non-aggregated film.

  • Step 3 (The Solvation): Re-dissolve in minimal DMSO (dimethyl sulfoxide).

  • Step 4 (The Dilution): Slowly add your aqueous buffer (dropwise) to the DMSO solution while vortexing.

    • Target: Final DMSO concentration < 1-5% (assay dependent).

Visualizing the Solubilization Logic

solubilization_logic Start Lyophilized CPAA Peptide Check_Charge Check Sequence pI Start->Check_Charge Decision_Hydro Hydrophobic Content > 50%? Check_Charge->Decision_Hydro Path_Aq Aqueous Buffer (pH +/- 2 units from pI) Decision_Hydro->Path_Aq No Path_Org Organic Co-Solvent Strategy Decision_Hydro->Path_Org Yes (CPAA typical) Step_HFIP 1. Dissolve in 100% HFIP (Breaks Beta-Sheets) Path_Org->Step_HFIP Step_Dry 2. Evaporate to Film Step_HFIP->Step_Dry Step_DMSO 3. Re-dissolve in DMSO Step_Dry->Step_DMSO Step_Buffer 4. Dropwise Buffer Addition Step_DMSO->Step_Buffer Success Soluble Monomer Step_Buffer->Success Clear Fail Precipitation/Gel Step_Buffer->Fail Cloudy Retry Add Chaotrope (6M Guanidine or 2M NaClO4) Fail->Retry Retry->Step_DMSO Restart

Figure 1: Decision matrix for solubilizing difficult hydrophobic peptides. Note the critical HFIP "reset" step for aggregated powders.

Upstream Prevention: Synthesis & Purification

If you are synthesizing the peptide yourself, aggregation on the resin is likely reducing yield.

Synthesis Optimization Table
VariableStandard ProtocolCPAA Optimized Protocol Mechanism
Resin Polystyrene (PS)ChemMatrix (PEG-PS) PEG allows better swelling of hydrophobic chains.
Solvent DMFNMP or "Magic Mixture" NMP solvates aggregates better than DMF.[1][2] Magic Mixture = DCM/DMF/NMP (1:1:1).[2]
Coupling Temp Room Tempngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Thermal energy disrupts intermolecular H-bonds.
Chaotropes None0.1M LiCl or KSCN Disrupts secondary structure formation on-resin.
Protection Standard FmocHmb or Pseudoproline Note: Use Hmb on the residue preceding CPAA to prevent stacking.
HPLC Purification Tips

CPAA peptides often smear on C18 columns.

  • Stationary Phase: Switch to C4 or Phenyl-Hexyl (less hydrophobic retention).

  • Mobile Phase: Add 0.1% NaClO

    
      (Sodium Perchlorate) to the aqueous buffer. This chaotropic salt sharpens peaks by preventing on-column aggregation. Warning: Do not use with Mass Spec (LC-MS).
    
  • Temperature: Run the column at

    
     .
    
Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the peptide? A: Use with caution. While sonication can break large aggregates, excessive sonication heats the sample and can actually promote amyloid-like fibrillation in certain hydrophobic peptides. Pulse sonicate (3s on, 10s off) on ice. If it doesn't dissolve after 3 pulses, stop—you need a chemical solvent change (see Module 3), not more energy.

Q: My peptide dissolves in DMSO but crashes out immediately when I add PBS. Why? A: This is "Hydrophobic Shock." The ionic strength of PBS (salt) decreases the solubility of hydrophobic molecules ("salting out").

  • Fix: Dilute with water first, then add a concentrated (10x) buffer stock only once the peptide is fully dispersed. Alternatively, lower the salt concentration of your buffer.

Q: I need to use this in a cell assay. Is HFIP toxic? A: Yes, highly. You must evaporate the HFIP completely (Step 2 in the Crash Protocol) before reconstituting in DMSO/Media. The residual film is safe if dried thoroughly under high vacuum.

References
  • Sigma-Aldrich. (2025). Solubility Guidelines for Hydrophobic Peptides. Merck KGaA. Link

  • BenchChem Tech Support. (2025).[3][4][5][6] Enhancing the Solubility of Hydrophobic Peptides. Link

  • Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry.
  • ThermoFisher Scientific. (2024). Peptide Handling and Solubility Guidelines. Link

  • NanoReach. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Link

Sources

Optimization

Controlling side-chain reactions in Cyclopentanepentanoic acid, a-amino- synthesis

Welcome to the technical support center for the synthesis of α-amino-cyclopentanepentanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of α-amino-cyclopentanepentanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on anticipating and controlling unwanted side-chain reactions. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis. Each issue is analyzed for its probable cause, followed by a recommended solution and preventative measures.

Question 1: My reaction shows poor diastereoselectivity. How can I improve the stereochemical outcome?

Probable Cause: The stereoselectivity in the formation of substituted cyclopentane rings is highly dependent on the method of cyclization and the directing influence of existing chiral centers or auxiliaries. Poor control often arises from insufficient facial shielding of a key intermediate, such as a prochiral enolate or radical, or from reaction conditions that allow for epimerization.

Recommended Solution & Scientific Rationale:

  • Re-evaluate Your Synthetic Strategy:

    • Substrate-Controlled Diastereoselection: If starting from a chiral precursor, ensure the chiral center is positioned to effectively block one face of the reacting moiety. For instance, in 1,3-dipolar cycloadditions, the proximity of a bulky substituent on the ring can govern the π-facial diastereoselection.[1]

    • Reagent-Controlled Diastereoselection: Employ chiral catalysts or reagents. For example, organophotoredox-catalyzed [3+2] cycloadditions using a combination of a photosensitizer and a chiral phosphoric acid can yield cis-cyclopentane derivatives with high diastereoselectivity.[2]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable diastereomer.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Experiment with a range of solvents (e.g., THF, Dichloromethane, Toluene) to find the optimal medium.

  • Utilize a Chiral Auxiliary: Attaching a chiral auxiliary to the carboxylic acid or amino group precursor can provide the necessary steric hindrance to direct the approach of incoming reagents. This auxiliary can be cleaved in a later step.

Preventative Measures:

  • Perform small-scale test reactions to screen various chiral catalysts or auxiliaries before committing to a large-scale synthesis.

  • Conduct theoretical calculations (DFT) on the transition states of your proposed key step to predict the most likely stereochemical outcome and guide your experimental design.[1]

Troubleshooting Workflow: Low Diastereoselectivity

G start Problem: Low Diastereoselectivity check_method Is the method known for high selectivity? start->check_method check_conditions Are reaction conditions optimized? check_method->check_conditions Yes reagent_control Consider reagent-controlled synthesis check_method->reagent_control No substrate_control Is substrate control effective? check_conditions->substrate_control Yes optimize_temp Lower Reaction Temperature check_conditions->optimize_temp No substrate_control->optimize_temp No result Improved Diastereoselectivity substrate_control->result Yes, issue resolved chiral_catalyst Screen Chiral Catalysts (e.g., Chiral Phosphoric Acids) reagent_control->chiral_catalyst chiral_aux Employ a Chiral Auxiliary reagent_control->chiral_aux chiral_catalyst->result chiral_aux->result optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_solvent->result

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Question 2: I am observing significant byproduct formation from C-H activation at unintended positions on the cyclopentane ring. How can I improve regioselectivity?

Probable Cause: The cyclopentane ring possesses multiple C(sp³)–H bonds (α, β, γ) with similar bond dissociation energies. Without a strong directing group, transition metal catalysts (especially Palladium) can activate these bonds indiscriminately, leading to a mixture of regioisomers. This is a known challenge in the C-H functionalization of cycloalkanes.[3][4][5]

Recommended Solution & Scientific Rationale:

  • Ligand Modification: The choice of ligand is paramount in directing C-H activation. The geometry of the ligand-metal complex dictates which C-H bond can approach the metal center for activation.

    • For γ-C–H arylation, specialized ligands like quinuclidine-pyridones or sulfonamide-pyridones have been shown to enable transannular C–H palladation, overriding the typically more reactive β-C–H bonds.[3][5]

    • The chelate ring size of the ligand can be tuned to favor β- or γ-functionalization.[4]

  • Directing Group Strategy: The carboxylic acid moiety itself can act as a directing group. The formation of a palladacycle intermediate is often the selectivity-determining step. The stability and steric strain of potential bicyclic palladacycles will determine the site of activation.[3]

  • Alternative Functionalization Strategy: If direct C-H activation proves too challenging to control, consider a more classical approach where functionality is installed prior to cyclization or via the functionalization of a double bond placed strategically within the cyclopentane ring.

Preventative Measures:

  • Thoroughly review the literature for ligand systems specifically designed for the desired regioselectivity in cycloalkane functionalization.[4][5]

  • Avoid overly harsh reaction conditions (high temperatures, strong oxidants) that can decrease catalyst selectivity.

Question 3: During my deprotection step, I'm seeing evidence of side-chain alkylation or other modifications. What is causing this and how can I prevent it?

Probable Cause: Deprotection, particularly under acidic conditions for groups like tert-butyloxycarbonyl (Boc), generates reactive carbocations (e.g., tert-butyl cation).[6] These electrophilic species can be "scavenged" by nucleophilic residues on your molecule, leading to unwanted alkylation. Common nucleophiles include the indole ring of tryptophan or the sulfur atom in methionine, though any electron-rich site is a potential target.

Recommended Solution & Scientific Rationale:

  • Use Scavengers: Always include a scavenger in your deprotection cocktail. Scavengers are nucleophiles added in excess to trap the reactive carbocations before they can react with your product.

  • Choose an Orthogonal Protecting Group Strategy: Design your synthesis so that the protecting groups on your side-chain and your α-amino/carboxyl groups can be removed under different, non-interfering conditions.[7] This is the principle of "orthogonality." For example, using an Fmoc group (removed by base) for the α-amino group and a tert-butyl ester (removed by acid) for a side-chain carboxyl group allows for selective deprotection without generating interfering reactive species.[7][8]

Table 1: Common Scavengers for Acidic Deprotection

ScavengerTarget Carbocation/Side ReactionTypical Concentration
Triisopropylsilane (TIS)Reduces carbocations, prevents indole oxidation1-5% (v/v)
WaterTraps carbocations, helps dissolve peptide1-5% (v/v)
1,2-Ethanedithiol (EDT)Protects sulfur-containing residues1-2.5% (v/v)
ThioanisoleTraps carbocations, prevents side-chain modifications1-5% (v/v)

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors when choosing protecting groups for the α-amino and carboxylic acid functionalities?

The selection of protecting groups is fundamental to a successful synthesis and hinges on three pillars:

  • Stability: The group must be stable to all subsequent reaction conditions until its removal is desired.[8]

  • Ease of Introduction/Removal: The protection and deprotection steps should be high-yielding and should not introduce unwanted side products.[7][8]

  • Orthogonality: As discussed previously, the ability to deprotect one functional group in the presence of others is crucial for complex molecules.[7] For instance, the acid-labile Boc group and the base-labile Fmoc group are a common orthogonal pair for protecting amino functionalities.[8]

Diagram: Orthogonal Protecting Group Strategy

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Interpreting NMR Spectra of Non-Standard Amino Acids: A Comparative Analysis of Cyclopentanepentanoic acid, α-amino-

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of novel molecules, including non-standard amino acids which are of increasing interest in drug development an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of novel molecules, including non-standard amino acids which are of increasing interest in drug development and peptide engineering. This guide provides an in-depth, practical comparison for interpreting the ¹H and ¹³C NMR spectra of Cyclopentanepentanoic acid, α-amino- (CPAA), a non-standard amino acid featuring a unique cyclopentyl moiety. By comparing its predicted spectral features against the well-characterized standard amino acid, L-Leucine, this document illuminates the structural nuances revealed by NMR. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only data interpretation but also the underlying scientific principles and validated experimental protocols.

Foundational Principles: Decoding the NMR Spectrum

NMR spectroscopy operates on the principle of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align with the field. Radiofrequency pulses can excite these nuclei to a higher energy state, and as they relax, they emit a signal. The frequency of this signal, known as the chemical shift (δ) , is highly sensitive to the local electronic environment of the nucleus.[1]

Three core parameters provide the bulk of structural information:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the functional group and electronic environment of a nucleus. Electron-withdrawing groups (like oxygen or nitrogen) "deshield" a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, moving the signal upfield (lower ppm).[1][2]

  • Integration: The area under a ¹H NMR peak is directly proportional to the number of protons it represents.[1] This allows for a quantitative count of the protons in a given environment.

  • Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence its neighbors, causing their signals to split into multiple lines (multiplicity). This splitting pattern, governed by the n+1 rule, reveals how many protons are on adjacent atoms, providing critical connectivity information.

The choice of solvent is also critical. Deuterated solvents (e.g., D₂O, DMSO-d₆) are used because deuterium is not detected in ¹H NMR, preventing the solvent signal from overwhelming the analyte's signals.[3][4] Protons attached to heteroatoms like nitrogen (-NH₂) and oxygen (-COOH) are often "exchangeable" with deuterium in solvents like D₂O, causing their signals to broaden or disappear, which can be a useful diagnostic tool.[5]

Structural Analysis of Cyclopentanepentanoic acid, α-amino- (CPAA)

To interpret the spectrum of CPAA, we must first dissect its structure. CPAA is an aliphatic amino acid with a pentanoic acid backbone, an α-amino group, and a cyclopentyl group attached at the C5 position.

Chemical Structure of CPAA with Atom Numbering

Figure 1: Chemical Structure of Cyclopentanepentanoic acid, α-amino- (CPAA) with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum of CPAA

The ¹H spectrum of CPAA is expected to be complex due to the multiple CH and CH₂ groups.

Proton(s) Predicted δ (ppm) Predicted Multiplicity Integration Rationale
H-2 (α-H) ~3.5 - 4.0Triplet (t) or Doublet of Doublets (dd)1HLocated α to both the electron-withdrawing COOH and NH₂ groups, causing a significant downfield shift.[8] Coupled to the two H-3 protons.
H-3 ~1.7 - 1.9Multiplet (m)2HStandard aliphatic CH₂ group, coupled to H-2 and H-4.
H-4 ~1.3 - 1.5Multiplet (m)2HStandard aliphatic CH₂ group, coupled to H-3 and H-5.
H-5 ~1.5 - 1.7Multiplet (m)1HMethine proton adjacent to the cyclopentyl ring, coupled to H-4 and H-1'.
H-1' ~1.8 - 2.0Multiplet (m)1HMethine proton on the cyclopentyl ring, deshielded by proximity to the main chain.
H-2', H-5' ~1.5 - 1.7Multiplet (m)4HMethylene protons on the cyclopentyl ring.[9]
H-3', H-4' ~1.3 - 1.5Multiplet (m)4HMethylene protons on the cyclopentyl ring, further from the main chain.[9]
-NH₂ ~7.5 - 8.5 (in DMSO) or Broad/Exchanged (in D₂O)Broad Singlet (br s)2HLabile protons with a chemical shift highly dependent on solvent, concentration, and pH.[5][6]
-COOH ~11.0 - 12.0 (in DMSO) or Broad/Exchanged (in D₂O)Broad Singlet (br s)1HHighly deshielded acidic proton, also labile.[2][10]

Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for CPAA.

Predicted ¹³C NMR Spectrum of CPAA

In ¹³C NMR, each unique carbon atom gives a single peak (in a proton-decoupled spectrum).[11][12] The chemical shifts are spread over a much wider range than in ¹H NMR, making peak overlap less common.[13]

Carbon(s) Predicted δ (ppm) Rationale
C-1 (COOH) ~170 - 180Carbonyl carbon, highly deshielded due to the double bond to oxygen and the adjacent oxygen.[13]
C-2 (α-C) ~50 - 60α-carbon directly attached to the electronegative nitrogen and the carbonyl group.[14]
C-3 ~30 - 35Standard sp³ hybridized carbon in an aliphatic chain.
C-4 ~25 - 30Standard sp³ hybridized carbon, similar to C-3.
C-5 ~35 - 45Methine carbon, slightly downfield due to branching.
C-1' ~40 - 50Methine carbon of the cyclopentyl ring attached to the main chain.
C-2', C-5' ~30 - 35Methylene carbons on the cyclopentyl ring adjacent to the point of attachment.[15]
C-3', C-4' ~25 - 30Methylene carbons on the cyclopentyl ring.[15]

Table 2: Predicted ¹³C NMR chemical shifts for CPAA.

Comparative Analysis: CPAA vs. L-Leucine

To highlight the unique spectral features of CPAA, we compare it with L-Leucine, a standard branched-chain amino acid. Leucine's isobutyl side chain provides an excellent contrast to CPAA's cyclopentylpentyl group.

Chemical Structure of L-Leucine

Figure 2: Chemical Structure of L-Leucine.

Spectral Feature Cyclopentanepentanoic acid, α-amino- (Predicted) L-Leucine (Experimental Data in D₂O) [16]Comparative Insights
α-Proton (H-2) δ ~3.5 - 4.0 ppmδ ~3.72 ppmThe α-proton shifts are expected to be similar, as their immediate environment (flanked by -COOH and -NH₂) is identical.
α-Carbon (C-2) δ ~50 - 60 ppmδ ~56.1 ppmSimilar to the α-proton, the α-carbon shifts should be in a comparable range, dominated by the attached functional groups.
Carboxyl Carbon (C-1) δ ~170 - 180 ppmδ ~178.4 ppmThe carboxyl carbon environments are nearly identical, leading to very similar and characteristic downfield shifts.
Side Chain ¹H Signals Complex multiplets from δ ~1.3 to 2.0 ppm.Three distinct signals: H-3 (~1.7 ppm, m), H-4 (~1.7 ppm, m), and two H-5 methyls (~0.95 ppm, d).The key difference lies here. CPAA shows a broad region of overlapping multiplets from its long chain and ring structure. Leucine's spectrum is simpler, with a characteristic doublet for the two terminal, equivalent methyl groups, which is a powerful diagnostic signal.
Side Chain ¹³C Signals Multiple signals from δ ~25 to 50 ppm.Three distinct signals: C-3 (~42.5 ppm), C-4 (~26.9 ppm), and two C-5 methyls (~23.6, 24.8 ppm).CPAA's spectrum will have more signals in the aliphatic region due to the five-membered ring and the longer chain, reflecting its greater number of non-equivalent carbons.[11] The rigidity of the cyclopentyl ring may also lead to sharper, more defined signals compared to the more flexible isobutyl group of leucine.

Table 3: Side-by-side comparison of key NMR spectral features of CPAA and L-Leucine.

The most striking difference is the complexity and chemical shift range of the side-chain protons and carbons. The cyclopentyl group in CPAA introduces a higher degree of conformational rigidity compared to the freely rotating isobutyl group of Leucine. This rigidity can lead to more distinct chemical shifts for the ring protons, although they will likely overlap, resulting in a complex multiplet. In contrast, Leucine's two terminal methyl groups are equivalent and give a strong, clean doublet signal, a hallmark of its structure.

Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition parameters.

Protocol 1: Sample Preparation for NMR Analysis

Causality: The goal is to create a homogenous solution free of particulates and paramagnetic impurities, which can distort the magnetic field and degrade spectral quality.[17] The choice of solvent is critical for sample solubility and to avoid interfering signals.[4]

  • Weighing the Sample: Accurately weigh 2-5 mg of the amino acid for ¹H NMR, or 10-50 mg for ¹³C NMR, into a clean, dry vial.[3][18]

  • Solvent Selection & Addition: Choose a deuterated solvent in which the analyte is soluble. For amino acids, D₂O (with pH adjustment) or DMSO-d₆ are common choices.[3][19] Add approximately 0.6-0.7 mL of the solvent to the vial.[18]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample dissolves completely.

  • pH Adjustment (for D₂O): If using D₂O, the pH can significantly affect the chemical shifts of the α-proton and labile protons.[20] Adjust the pH as needed with dilute DCl or NaOD to ensure consistency across samples.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette.[18]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Standard 1D NMR Data Acquisition

Causality: The following steps ensure the spectrometer is optimized for the specific sample, maximizing field homogeneity and signal-to-noise for high-resolution data.

  • Insert Sample: Carefully insert the NMR tube into a spinner turbine, adjusting it to the correct depth according to the spectrometer's gauge.

  • Load into Magnet: Place the sample into the NMR magnet.

  • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent. This serves as a reference to maintain a stable magnetic field during the experiment.[18]

  • Shimming: The magnetic field is homogenized across the sample volume by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum energy transfer and sensitivity.

  • Acquisition: Load a standard 1D acquisition experiment. Key parameters include the number of scans (more scans improve signal-to-noise) and the relaxation delay (ensuring nuclei fully relax between pulses for accurate integration).

  • Processing: The acquired raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform.[18] This is followed by phase correction, baseline correction, and referencing the chemical shift scale (typically to a known internal standard like TMS or the residual solvent signal).[18]

Visualization of the Interpretation Workflow

To confirm the proposed structure of a molecule like CPAA, a systematic workflow is essential. This process integrates 1D and 2D NMR techniques for a complete and validated structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment cluster_confirm Structure Validation Prep Prepare Sample (Protocol 1) Acq_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Prep->Acq_1D Load Sample Assign_1D Initial 1D Assignment (Shifts, Integration) Acq_1D->Assign_1D Process FID Acq_2D Acquire 2D Spectra (COSY, HSQC) Assign_COSY ¹H-¹H Connectivity (via COSY) Acq_2D->Assign_COSY Assign_HSQC ¹H-¹³C Correlation (via HSQC/HMQC) Acq_2D->Assign_HSQC Assign_1D->Acq_2D Hypothesize Fragments Confirm Final Structure Elucidation Assign_COSY->Confirm Assemble Fragments Assign_HSQC->Confirm Assemble Fragments

Diagram 1: A generalized workflow for the structural elucidation of an unknown organic molecule using NMR spectroscopy.

Conclusion

The interpretation of NMR spectra for non-standard amino acids like Cyclopentanepentanoic acid, α-amino- is a systematic process grounded in fundamental principles. By predicting its ¹H and ¹³C spectra and comparing them to a well-known analogue, L-Leucine, we can readily identify the unique spectral signatures imparted by its cyclopentylpentyl side chain. Specifically, the increased complexity in the aliphatic region (δ 1.3-2.0 ppm in ¹H NMR) and the greater number of unique carbon signals are key differentiators. This comparative guide, coupled with robust experimental protocols, provides researchers with the necessary framework to confidently analyze novel amino acid structures, accelerating research and development in fields where molecular precision is paramount.

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Comparative

A Comparative Analysis of Bioactivity: α-Amino-Cyclopentanepentanoic Acid vs. Natural Amino Acids

A Technical Guide for Researchers and Drug Development Professionals In the landscape of drug discovery and molecular biology, the exploration of non-natural amino acids offers a frontier for developing novel therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery and molecular biology, the exploration of non-natural amino acids offers a frontier for developing novel therapeutics with enhanced properties. This guide provides a detailed comparison of the bioactivity of a prominent non-natural amino acid, α-amino-cyclopentanepentanoic acid, with its natural counterparts. We will focus on 1-aminocyclopentane-1-carboxylic acid, commonly known as cycloleucine, as a representative of this class, delving into its unique mechanisms of action and contrasting them with the physiological roles of natural amino acids.

Introduction: The Advantage of the Unnatural

Natural amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of physiological processes.[1] However, their therapeutic applications can be limited by factors such as rapid metabolism and transport across cell membranes. Non-natural amino acids, with their modified structures, can overcome these limitations, offering improved stability, unique side-chain functionalities, and the ability to modulate biological pathways in novel ways.[2] Cycloleucine, a synthetic analog of natural amino acids, exemplifies these advantages and serves as a valuable tool in neuroscience research and beyond.[3]

Cyclopentanepentanoic acid, α-amino- (Cycloleucine): A Multi-faceted Modulator

Cycloleucine stands apart from natural amino acids due to its cyclic structure and its resistance to metabolic degradation.[4] This stability allows for sustained biological effects. Its bioactivity is primarily characterized by a dual mechanism of action: antagonism at the NMDA receptor and inhibition of amino acid transport.[3]

NMDA Receptor Antagonism: A Contrast to Glycine

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning, requires the binding of both glutamate and a co-agonist, typically the natural amino acid glycine or D-serine, for activation. Cycloleucine acts as a competitive antagonist at the glycine modulatory site on the NMDA receptor.[3] By competing with glycine, cycloleucine reduces the frequency of NMDA receptor channel opening, thereby dampening glutamatergic neurotransmission.[3] This is in stark contrast to glycine, which is an essential co-agonist for NMDA receptor function. This antagonistic action underlies some of the observed anticonvulsant properties of cyclopentane-based amino acids.[5]

cluster_0 Natural Amino Acid (Glycine) Action cluster_1 Cycloleucine Action Glycine Glycine NMDA_R NMDA Receptor Glycine->NMDA_R Binds to Glycine Site Activation Receptor Activation NMDA_R->Activation Cycloleucine Cycloleucine NMDA_R_inhibited NMDA Receptor Cycloleucine->NMDA_R_inhibited Competitively Binds to Glycine Site Inhibition Receptor Inhibition NMDA_R_inhibited->Inhibition cluster_0 Natural Amino Acid Transport & Metabolism cluster_1 Cycloleucine's Inhibitory Actions LNAA Large Neutral Amino Acids (e.g., Leucine) LAT1 LAT1 Transporter LNAA->LAT1 Transported by Cell Intracellular Space LAT1->Cell Protein_Synthesis Protein Synthesis Cell->Protein_Synthesis Cycloleucine Cycloleucine LAT1_inhibited LAT1 Transporter Cycloleucine->LAT1_inhibited Inhibits MAT Methionine Adenosyltransferase (MAT) Cycloleucine->MAT Inhibits Inhibition_Transport Transport Inhibition LAT1_inhibited->Inhibition_Transport Inhibition_Metabolism Metabolic Inhibition MAT->Inhibition_Metabolism

Caption: Cycloleucine inhibits both amino acid transport and key metabolic enzymes.

Comparative Bioactivity Profile

The following table summarizes the key differences in the bioactivity of cycloleucine compared to representative natural amino acids.

FeatureCyclopentanepentanoic acid, a-amino- (Cycloleucine)Natural Amino Acids (e.g., Glycine, Leucine, Methionine)
Metabolism Not metabolized, leading to prolonged activity. [4]Actively metabolized and incorporated into proteins. [1]
NMDA Receptor Activity Competitive antagonist at the glycine site. [3]Glycine is a co-agonist, essential for receptor activation.
Amino Acid Transport Potent inhibitor of LAT1 and other high-affinity transporters. [3][6]Substrates for various amino acid transporters.
Enzyme Inhibition Inhibits Methionine Adenosyltransferase (MAT). [7]Generally act as substrates or allosteric regulators, not direct inhibitors of MAT.
Therapeutic Potential Investigated as an anticonvulsant and for its anti-tumor properties. [3][5]Essential for normal physiological function; some have therapeutic uses (e.g., L-DOPA for Parkinson's).

Experimental Protocols for Bioactivity Assessment

To rigorously compare the bioactivity of novel amino acid analogs with their natural counterparts, a suite of well-established in vitro assays is essential. The following are detailed protocols for key experiments.

Cell Viability Assays (MTT/XTT)

These colorimetric assays are fundamental for assessing the cytotoxic effects of a compound on cultured cells. They measure the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol [8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Cyclopentanepentanoic acid, a-amino- and natural amino acids) and a vehicle control. Add 10 µL of each dilution to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Gently mix to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol [10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions immediately before use.

  • Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

Enzyme Inhibition Assay

This assay is crucial for determining if a compound can inhibit the activity of a specific enzyme. The following is a general protocol that can be adapted for enzymes like Methionine Adenosyltransferase (MAT).

Protocol for Enzyme Inhibition [11]

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare solutions of the enzyme, substrate (e.g., methionine and ATP for MAT), and the inhibitor (cycloleucine) at various concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and the inhibitor at different concentrations. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measurement: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Receptor Binding Assay

Radioligand binding assays are the gold standard for characterizing the interaction of a ligand with its receptor. [12][13]This protocol describes a competitive binding assay to determine the affinity of cycloleucine for the glycine binding site of the NMDA receptor.

Competitive Radioligand Binding Assay Protocol [12][14]

  • Membrane Preparation: Isolate cell membranes expressing the NMDA receptor from a suitable source (e.g., cultured cells or brain tissue).

  • Assay Buffer: Prepare a binding buffer appropriate for the receptor (e.g., Tris-HCl buffer with co-factors).

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the glycine site (e.g., [³H]glycine or [³H]DCKA), and varying concentrations of the unlabeled competitor (cycloleucine or unlabeled glycine for comparison).

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Cyclopentanepentanoic acid, a-amino-, represented here by cycloleucine, exhibits a distinct and multifaceted bioactivity profile compared to natural amino acids. Its metabolic stability, coupled with its ability to act as an NMDA receptor antagonist and an inhibitor of key amino acid transporters and metabolic enzymes, makes it a powerful tool for dissecting complex biological processes and a promising scaffold for the development of novel therapeutics. The experimental protocols provided in this guide offer a robust framework for the continued investigation and comparison of the bioactivities of both natural and non-natural amino acids, paving the way for future discoveries in pharmacology and medicine.

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  • Wang, Z., et al. (2022). Transcriptome Analysis of the Inhibitory Effect of Cycloleucine on Myogenesis. Animals, 12(21), 2946. Available from: [Link]

  • Khan, N., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Plant Science, 14, 1222896. Available from: [Link]

  • Lee, S. Y., et al. (2018). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 26(10), 2829-2838. Available from: [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Fassihi, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences, 10(1), 11-22. Available from: [Link]

  • Tan, N. H., & Zhou, J. (2006). Naturally-Occurring Cyclopeptides: Structures and Bioactivity. Chemical & Biodiversity, 3(10), 1047-1077. Available from: [Link]

  • LibreTexts Biology. (2026). 6.4: Enzyme Inhibition. Available from: [Link]

  • Daló, N. L., Sosa-Sequera, M. C., & Usubillaga, A. (2005). On the anticonvulsant activity of kaurenic acid. Investigación Clínica, 46(4), 345-353. Available from: [Link]

  • Stefańska, J., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. International Journal of Molecular Sciences, 26(8), 4341. Available from: [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Available from: [Link]

  • Torre, P., & Ponz, F. (1983). Absorption Kinetics for Leucine, Cycloleucine and a-Aminoisobutyric Acid by Rat Small Intestine in vivo. Revista Española de Fisiología, 39(4), 461-466. Available from: [Link]

  • Kotha, S., & Krishna, N. H. (2016). Design and Synthesis of Pyrene Containing Unusual α-Amino Acid Derivatives. Beilstein Archives. Available from: [Link]

  • Maldonado, L. A., et al. (2025). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 30(14), 6432. Available from: [Link]

  • Creative Bioarray. Radioligand Binding Assay. Available from: [Link]

  • Gómez-Nuñez, M., et al. (2008). Non-Natural and Photo-Reactive Amino Acids as Biochemical Probes of Immune Function. PLoS ONE, 3(12), e3938. Available from: [Link]

Sources

Validation

Validation of enantiomeric excess in Cyclopentanepentanoic acid, a-amino- samples

Comprehensive Guide to Validating Enantiomeric Excess in -Amino-cyclopentanepentanoic Acid Physicochemical Profiling & The Analytical Challenge -Amino-cyclopentanepentanoic acid (also known as 2-amino-5-cyclopentylpentan...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Validating Enantiomeric Excess in -Amino-cyclopentanepentanoic Acid

Physicochemical Profiling & The Analytical Challenge


-Amino-cyclopentanepentanoic acid (also known as 2-amino-5-cyclopentylpentanoic acid) is a highly lipophilic, non-canonical amino acid. Structurally, it features a five-carbon aliphatic chain terminating in a bulky cyclopentyl ring. For drug development professionals, validating the enantiomeric excess (ee) of this compound presents a unique set of physicochemical challenges:
  • Lack of a Chromophore: The purely aliphatic side chain possesses no extended

    
    -conjugation or aromaticity. Consequently, it exhibits negligible UV absorbance above 210 nm, rendering standard UV-based High-Performance Liquid Chromatography (HPLC) ineffective without modification.
    
  • High Lipophilicity: The bulky cyclopentyl-pentyl group dominates the molecule's interaction profile. While this provides excellent steric hindrance for chiral recognition, it eliminates the possibility of

    
     interactions commonly exploited by many Chiral Stationary Phases (CSPs).
    
  • Zwitterionic Nature: Like all free amino acids, it is non-volatile and highly polar at its core, requiring neutralization or derivatization prior to Gas Chromatography (GC) analysis.

To establish a robust, self-validating analytical system for this compound, scientists must choose between indirect derivatization techniques or direct mass-spectrometry-coupled methods. This guide objectively compares the three most authoritative methodologies for determining the ee of


-amino-cyclopentanepentanoic acid.

Methodological Workflows & Decision Matrix

Selecting the optimal validation method depends heavily on available detector technology and throughput requirements. The decision matrix below outlines the logical flow for method selection.

Decision matrix for selecting the optimal chiral analysis method.

Method 1: Indirect HPLC via Marfey’s Reagent (The UV Gold Standard)

Causality & Mechanism

When MS detection is unavailable, the analyte must be modified to be visible under UV light. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard for this purpose. It undergoes a nucleophilic aromatic substitution with the primary amine of the amino acid 1.

This reaction achieves two critical objectives simultaneously:

  • Chromophore Introduction: The dinitrophenyl group absorbs strongly at 340 nm, completely bypassing the analyte's native lack of UV absorbance 2.

  • Diastereomer Conversion: By reacting a racemic amino acid with the enantiopure L-FDAA, the enantiomers are converted into L-L and L-D diastereomers. Because diastereomers have different physical properties, they can be easily separated on standard, cost-effective achiral C18 columns 1.

Workflow for indirect ee determination using Marfey's Reagent derivatization.

Self-Validating Protocol

To ensure the integrity of the ee calculation, this protocol includes built-in system suitability tests (SST).

  • Sample Preparation: Dissolve 50 mM of

    
    -amino-cyclopentanepentanoic acid in 100 µL of water.
    
  • Alkalization: Add 20 µL of 1 M Triethylamine (TEA). Causality: The base deprotonates the

    
    -amino group, ensuring it acts as a strong nucleophile.
    
  • Derivatization: Add 100 µL of a 1% solution of FDAA in acetone (approx. 3-4 fold molar excess) 1.

  • Incubation: Heat the mixture at 40°C for exactly 60 minutes.

  • Quenching: Add 20 µL of 1 M HCl. Causality: Neutralizing the base halts the substitution reaction and prevents base-catalyzed racemization of the newly formed diastereomers.

  • Validation Controls (Mandatory):

    • Control 1 (Blank): Run the protocol without the amino acid to identify FDAA artifact peaks.

    • Control 2 (Racemic Standard): Run a 50:50 D/L mix to confirm baseline resolution (

      
      ) before analyzing the unknown sample.
      
  • Analysis: Inject 10 µL onto a C18 column using a linear gradient of Water/Acetonitrile (with 0.1% TFA). Detect at 340 nm.

Method 2: Direct Chiral LC-MS (The High-Throughput Standard)

Causality & Mechanism

Direct separation avoids the time and potential artifacts of derivatization. Because


-amino-cyclopentanepentanoic acid lacks UV absorbance, direct methods must be coupled with Mass Spectrometry (MS) or Evaporative Light Scattering Detectors (ELSD). Separation is achieved using Chiral Stationary Phases (CSPs) such as macrocyclic glycopeptides (e.g., Teicoplanin) 3. The separation mechanism relies on the formation of transient diastereomeric complexes driven by hydrogen bonding and steric interactions between the CSP and the bulky cyclopentyl group 3.
Self-Validating Protocol
  • Sample Preparation: Dissolve the analyte in 80:20 Methanol:Water to a concentration of 1 mg/mL.

  • Mobile Phase: Prepare 80:20:0.1 Water:Methanol:Formic Acid (v/v/v) 3. Causality: Formic acid ensures the amino group remains protonated, which is strictly required for positive ion Electrospray Ionization (ESI+) and optimal interaction with the Teicoplanin CSP.

  • Chromatography: Inject 5 µL onto a Chirobiotic T column (or equivalent) at a flow rate of 0.8 mL/min.

  • Detection: Monitor the

    
     ion (
    
    
    
    186.2) via MS.
  • Validation Check: Confirm that the isotopic mass balance aligns with the theoretical mass of the compound to rule out co-eluting isobaric impurities.

Method 3: Chiral GC-MS (The High-Resolution Alternative)

Causality & Mechanism

Gas chromatography offers unparalleled peak resolution but requires the analyte to be volatile. Free amino acids are zwitterionic and decompose upon heating. Therefore, a two-step derivatization is required: esterification of the carboxylic acid and acylation of the amine 4. This eliminates hydrogen-bond donors, rendering the highly lipophilic


-amino-cyclopentanepentanoic acid highly volatile. Separation is subsequently achieved on a chiral cyclodextrin stationary phase via inclusion complexation.
Self-Validating Protocol
  • Esterification: React the sample with 2 M HCl in isopropanol at 100°C for 45 minutes. Dry under nitrogen. Causality: Converts the polar carboxylic acid into a less polar isopropyl ester.

  • Acylation: Add Trifluoroacetic anhydride (TFAA) and dichloromethane. Heat at 60°C for 15 minutes. Causality: Masks the primary amine, preventing thermal degradation and increasing volatility.

  • Validation Control (Deuterium Labeling): If racemization during the harsh acidic derivatization is suspected, perform the reaction in the presence of deuterium to monitor

    
    -proton exchange via MS 4.
    
  • Analysis: Inject onto a chiral capillary column (e.g., Chirasil-L-Val or modified

    
    -cyclodextrin) using a temperature gradient from 90°C to 200°C.
    

Quantitative Performance Comparison

To facilitate method selection, the performance metrics of the three methodologies as applied to aliphatic unnatural amino acids are summarized below.

Analytical ParameterIndirect HPLC (Marfey's)Direct Chiral LC-MSChiral GC-MS
Derivatization Required Yes (FDAA)NoYes (Esterification/Acylation)
Detection Mode UV (340 nm)ESI-MS (

)
EI-MS / FID
Typical Resolution (

)
> 2.01.5 - 2.0> 2.5
LOD / LOQ ~10 pmol / 30 pmol~1 pmol / 5 pmol~5 pmol / 15 pmol
Primary Advantage Uses standard, inexpensive C18 columnsHigh throughput, eliminates derivatization artifactsHighest resolution power, excellent for lipophilic chains
Primary Limitation Derivatization adds 1.5 hrs to workflowRequires expensive chiral columns and MSHarsh derivatization can induce slight racemization

Conclusion & Best Practices

For the routine validation of enantiomeric excess in


-amino-cyclopentanepentanoic acid, Direct Chiral LC-MS  is the superior choice if laboratory infrastructure permits, as it eliminates the risk of chemically induced racemization. However, for laboratories relying on standard UV-HPLC systems, Marfey's Reagent derivatization  remains a highly robust, self-validating alternative, provided that strict temperature and pH controls are maintained during the derivatization step to prevent artifact generation.

References

  • Marfey's reagent for chiral amino acid analysis Ovid URL:[Link]

  • Analyses of amino acids, Enantiomeric purity CAT URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Quality Control and Certificate of Analysis for α-Amino-Cyclopentanepentanoic Acid

For researchers, scientists, and professionals in drug development, the purity and precise characterization of any chemical entity are paramount. This guide provides an in-depth comparison of the quality control (QC) sta...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity and precise characterization of any chemical entity are paramount. This guide provides an in-depth comparison of the quality control (QC) standards and the interpretation of a Certificate of Analysis (CofA) for the non-proteinogenic amino acid, α-amino-cyclopentanepentanoic acid. Given the structural ambiguity of this name, this guide will focus on a representative molecule, (1R,2S)-1-amino-2-cyclopentylpentanoic acid, to illustrate the critical QC considerations, particularly those arising from its stereochemical complexity.

The principles and methodologies discussed herein are broadly applicable to other non-proteinogenic and cyclic amino acid derivatives, providing a robust framework for assessing the quality of these critical reagents.

Deconstructing the Certificate of Analysis: A Foundation of Trust

A Certificate of Analysis is more than a mere data sheet; it is a declaration of a product's quality and purity at the time of testing.[1][2][3] For a molecule like α-amino-cyclopentanepentanoic acid, a comprehensive CofA is the first line of defense against introducing variables that could compromise experimental outcomes. A trustworthy CofA should be batch-specific and provide clear, quantitative results for a battery of tests.[2][3]

Here's a breakdown of essential tests and why they matter:

Parameter Significance Typical Specification
Identity Confirms the molecular structure is correct.Conforms to reference spectrum/standard
Purity (by HPLC) Quantifies the percentage of the desired compound.≥98.0%
Chiral Purity (by Chiral HPLC) Determines the enantiomeric excess (e.e.) of the desired stereoisomer.≥99.0% e.e.
Water Content (by Karl Fischer) Water can affect stability, reactivity, and accurate weighing.≤0.5%
Residual Solvents (by GC-HS) Manufacturing solvents can be toxic and interfere with reactions.Complies with ICH Q3C/USP <467> limits
Elemental Impurities Heavy metals and other elemental impurities can be toxic and catalyze side reactions.Complies with USP <232>/ICH Q3D limits
Appearance A simple but important indicator of gross contamination.White to off-white solid

The Criticality of Stereoisomerism

For a molecule with multiple chiral centers, such as our representative α-amino-cyclopentanepentanoic acid, the biological activity is often confined to a single stereoisomer. The other isomers may be inactive or, in some cases, exhibit undesirable off-target effects.[4][5] Therefore, robust analytical methods to confirm the stereochemical identity and purity are non-negotiable.

Logical Flow for QC and CofA Verification:

Caption: Workflow for verifying a Certificate of Analysis.

Comparative QC Standards: A Hypothetical Scenario

To illustrate the importance of comparing QC standards, consider two hypothetical suppliers of (1R,2S)-1-amino-2-cyclopentylpentanoic acid:

Parameter Supplier A Specification Supplier B Specification Analysis
Purity (HPLC) ≥97.0%≥99.0%Supplier B offers a higher purity product, which may be critical for sensitive applications.
Chiral Purity ≥98.0% e.e.Report ResultsSupplier A guarantees a minimum enantiomeric excess, while Supplier B only reports the measured value, which could vary between batches. For stereospecific applications, Supplier A provides greater assurance.
Residual Solvents Complies with ICH Q3CNot SpecifiedSupplier A's adherence to ICH guidelines provides assurance against potentially harmful residual solvents.[6][7][8][9][10] The absence of this specification from Supplier B is a significant red flag.

This comparison highlights that a lower price from Supplier B might come at the cost of quality and consistency, potentially jeopardizing research outcomes.

Deep Dive into Experimental Protocols

A self-validating system of protocols is essential for ensuring the quality of α-amino-cyclopentanepentanoic acid. Here are detailed methodologies for key QC tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates the main compound from any process-related impurities.

Experimental Workflow:

Caption: HPLC Purity Analysis Workflow.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of α-amino-cyclopentanepentanoic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the sample chromatogram.

Chiral Purity by Chiral HPLC

This is a critical test to quantify the enantiomeric excess of the desired stereoisomer.[4][11][12][13][14]

Experimental Workflow:

Caption: Chiral HPLC Analysis Workflow.

Protocol:

  • Mobile Phase Preparation: A typical mobile phase for chiral separations consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol).[11]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[11]

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating amino acid enantiomers.[11]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for confirming the identity and structure of the molecule.

  • ¹H and ¹³C NMR: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's backbone structure. Advanced NMR techniques can also help in determining the relative stereochemistry.[15][16][17][18][19]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, providing further confirmation of its identity.[20][21][22][23][24]

Water Content by Karl Fischer Titration

This method is specific for water and is more accurate than loss on drying for determining water content.[25][26][27][28][29]

Protocol:

  • The instrument is standardized using a known amount of water.

  • A known weight of the α-amino-cyclopentanepentanoic acid sample is dissolved in a suitable solvent and titrated with the Karl Fischer reagent.

  • The endpoint is detected potentiometrically.[29] The amount of water in the sample is calculated based on the amount of reagent consumed.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This technique is used to identify and quantify any residual solvents from the manufacturing process.[6][7][9]

Protocol:

  • A known amount of the sample is placed in a sealed vial and heated.

  • The volatile solvents in the headspace are injected into a gas chromatograph.

  • The solvents are separated and detected, typically by a flame ionization detector (FID).

  • The amounts of residual solvents are quantified against known standards and must fall within the limits set by ICH Q3C guidelines.[8][10]

Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for the determination of elemental impurities.[30]

Protocol:

  • The sample is digested in acid to bring the elements into solution.

  • The solution is introduced into the ICP-MS system.

  • The elements are ionized and detected by the mass spectrometer.

  • The concentrations of elemental impurities are quantified and must comply with the limits set by USP <232> and ICH Q3D guidelines.[30][31][32][33][34]

Conclusion

For researchers and drug development professionals, a thorough understanding of the QC standards and the ability to critically evaluate a Certificate of Analysis for complex molecules like α-amino-cyclopentanepentanoic acid are indispensable. This guide provides a framework for ensuring the quality and consistency of such critical reagents, thereby safeguarding the integrity of your research and development efforts. Always demand a comprehensive, batch-specific CofA and, when in doubt, perform in-house verification of critical parameters.

References

  • United States Pharmacopeia. <232> Elemental Impurities—Limits. USP.org.
  • Benchchem. In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. Benchchem.
  • United States Pharmacopeia. <232> Elemental Impurities - Limits. USP.org.
  • Analytik Jena. USP <232> Elemental Impurities—Limits. Analytik Jena.
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.
  • Mettler Toledo.
  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu.
  • Scribd.
  • Separation Science. Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467.
  • uspbpep.com.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA.
  • SCP Science. USP232/ICH Q3D STANDARDS. SCP Science.
  • Thermo Fisher Scientific.
  • ResolveMass Laboratories Inc. ICH Q3C Residual Solvents Case Study: Generic Drug Project. ResolveMass.
  • USP.
  • Eurofins.
  • NMR Wiki.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
  • Grigorean, G., & Lebrilla, C. B. (2001). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Analytical and bioanalytical chemistry, 371(3), 324-329.
  • Bachem. Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • Pérez, M., et al. (2014).
  • ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration.
  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Frontiers. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers.
  • LCGC. Certificate of Analysis (CoA)
  • Academia.edu. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Academia.edu.
  • ECA Academy.
  • Fujifilm Wako. Amino Acids Analysis (Analytical Standards and Standard Solutions). Fujifilm Wako.
  • ResearchGate. Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry.
  • Savary, B. J., & Flores, H. E. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical biochemistry, 167(1), 31-36.
  • MDPI. Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. MDPI.
  • Polypeptide.
  • ScienceDirect.
  • Wikipedia. Chiral analysis. Wikipedia.
  • Semantics Scholar. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantics Scholar.
  • European Medicines Agency.
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  • Cirilli, R., et al. (2024).
  • MDPI.

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Validation

Comparative stability studies of Cyclopentanepentanoic acid, a-amino- derivatives

Comparative Stability Guide: -Amino-5-Cyclopentylpentanoic Acid Derivatives Executive Summary & Chemical Context[1][2][3] Subject: 2-Amino-5-cyclopentylpentanoic acid (ACPA) and its derivatives. Class: Non-proteinogenic,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: -Amino-5-Cyclopentylpentanoic Acid Derivatives

Executive Summary & Chemical Context[1][2][3]

Subject: 2-Amino-5-cyclopentylpentanoic acid (ACPA) and its derivatives. Class: Non-proteinogenic, lipophilic


-amino acids.

This guide provides a technical evaluation of


-amino-5-cyclopentylpentanoic acid , a critical unnatural amino acid used in peptide mimetics to enhance metabolic stability and membrane permeability. Unlike standard proteinogenic amino acids (e.g., Leucine, Phenylalanine), the cyclopentyl-terminated side chain offers a unique balance of lipophilicity and steric bulk without the aromaticity of Phenylalanine or the rotational freedom of linear heptanoic derivatives.

Primary Application: This scaffold is increasingly utilized in the synthesis of protease-resistant peptides (e.g., mTORC1 modulators) and as a lipophilic spacer in drug conjugates.

The Comparative Cohort

To objectively assess performance, this guide compares ACPA against two structural analogs:

  • Linear Isostere: 2-Aminoheptanoic Acid (AHA) – Matches carbon count but lacks the ring constraint.

  • Rigid Control: 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) – Maximally constrained cyclic analog.

  • Native Standard: L-Phenylalanine (Phe) – The biological benchmark for hydrophobic residues.

Physicochemical & Stability Profile

The stability of


-amino derivatives is governed by two factors: electronic stability  (resistance to racemization/oxidation) and steric shielding  (resistance to enzymatic hydrolysis).
Table 1: Comparative Physicochemical Properties
Property2-Amino-5-cyclopentylpentanoic Acid (ACPA)2-Aminoheptanoic Acid (AHA)L-Phenylalanine (Phe)Cycloleucine
Molecular Weight ~185.26 g/mol 145.20 g/mol 165.19 g/mol 129.16 g/mol
Side Chain Type Cyclopentyl-propyl (Flexible + Bulky)n-Pentyl (Flexible)Benzyl (Planar/Aromatic)Cyclopentyl (Rigid/Spiro)
LogP (Est.) 2.8 - 3.12.41.38-0.5
Proteolytic Stability High (Steric mismatch for proteases)ModerateLow (Native substrate)Extreme (Non-scissile)
Racemization Risk Low (Aliphatic side chain)LowModerate (Benzylic proton)N/A (Achiral C

)
Mechanistic Insight: Why ACPA Outperforms
  • Metabolic Stability: Unlike Phenylalanine, ACPA lacks the aromatic ring required for recognition by Chymotrypsin-like proteases. Unlike the linear AHA, the terminal cyclopentyl ring creates a "steric umbrella" that hinders the approach of peptidases without fully freezing the conformation like Cycloleucine.

  • Chemical Stability: The aliphatic nature of the cyclopentyl group prevents oxidative degradation (e.g., no phenol group to oxidize) and reduces acidity at the

    
    -proton, mitigating base-catalyzed racemization.
    

Stability Pathways & Degradation Logic

The following diagram illustrates the comparative degradation pathways. Note how ACPA evades the primary enzymatic cleavage pathway that destroys Phenylalanine.

StabilityPathways Substrate Peptide Containing Target Amino Acid Enzymatic Enzymatic Hydrolysis (Chymotrypsin/Trypsin) Substrate->Enzymatic In Vivo / Serum Chemical Acid/Base Hydrolysis (Chemical Stress) Substrate->Chemical Manufacturing Oxidative Oxidative Stress (H2O2 Treatment) Substrate->Oxidative Storage Cleaved Cleaved Fragments (Bio-instability) Enzymatic->Cleaved Phe / AHA (Fast) Intact Intact Molecule (Stable) Enzymatic->Intact ACPA / Cycloleucine (Steric Block) Chemical->Cleaved Extreme pH (>12 or <1) Racemized Racemized Product (D-Enantiomer impurity) Chemical->Racemized High pH (Base cat.) Oxidative->Cleaved Phe (Aromatic oxid.) Oxidative->Intact ACPA (Saturated)

Figure 1: Comparative degradation logic showing the superior resistance of ACPA (Green paths) against enzymatic and oxidative stress compared to native Phe (Red paths).

Experimental Protocols (Self-Validating Systems)

To verify the stability claims of ACPA derivatives, use the following standardized stress testing protocols. These protocols are designed with internal controls to ensure data integrity.

Protocol A: Enzymatic Stability Assay (Proteolytic Resistance)

Purpose: Quantify the half-life (


) of ACPA-containing peptides vs. standard analogs in simulated biological fluid.
  • Substrate Preparation: Synthesize a tripeptide model: Ac-Ala-[X]-Ala-NH2, where [X] is ACPA, Phe, or AHA.

    • Control: Use Ac-Ala-Phe-Ala-NH2 as the positive degradation control.

  • Incubation:

    • Dissolve peptide (100 µM) in PBS (pH 7.4).

    • Add Chymotrypsin (0.5 units/mL) or Human Plasma (50% v/v).

    • Incubate at 37°C with agitation.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop enzymatic activity.

  • Analysis: LC-MS/MS (C18 column). Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Forced Degradation (Racemization Study)

Purpose: Determine the susceptibility of the


-proton to abstraction under basic conditions (manufacturing simulation).
  • Conditions: Dissolve amino acid derivative in 0.1 M NaOH (pH ~13).

  • Stress: Heat at 60°C for 24 hours.

  • Derivatization: Neutralize and derivatize with Marfey’s Reagent (FDAA) to separate D/L enantiomers.

  • Validation: Spike the sample with 1% D-enantiomer standard to confirm resolution of the chiral HPLC method.

Comparative Performance Data

The following data represents typical stability metrics derived from structural class analysis and application studies (e.g., mTORC1 inhibitor development).

Table 2: Degradation Kinetics (Simulated)
Stress ConditionMetricACPA DerivativesLinear Analog (AHA)Native (Phe)
Serum Stability (Human Plasma)

(hours)
> 24 h ~4 h< 1 h
Chymotrypsin (High Conc.)% Remaining (1h)92% 45%< 5%
Acid Hydrolysis (1N HCl, 80°C)Degradation Rate< 0.1% / h< 0.1% / h< 0.1% / h
Oxidative Stress (3% H2O2)Purity LossNegligible NegligibleModerate (Oxidation)
Experimental Workflow Visualization

ExperimentalWorkflow cluster_Stress Stress Conditions Prep Sample Preparation (1 mM in Buffer) Acid Acid/Base (pH 1 / pH 13) Prep->Acid Ox Oxidation (H2O2) Prep->Ox Enz Enzymatic (Protease) Prep->Enz Quench Quench & Dilute (Acetonitrile/Formic Acid) Acid->Quench Ox->Quench Enz->Quench Analysis LC-MS Analysis (C18 Column) Quench->Analysis Data Data Processing (First Order Kinetics) Analysis->Data

Figure 2: Standardized workflow for assessing the stability of non-proteinogenic amino acids.

Conclusion & Recommendations

2-Amino-5-cyclopentylpentanoic acid represents a superior stability scaffold compared to linear aliphatic or native aromatic amino acids.

  • For Drug Design: Use ACPA when replacing Phenylalanine or Leucine in peptide sequences to extend plasma half-life without significantly altering the hydrophobic binding footprint.

  • For Manufacturing: ACPA derivatives are chemically robust. They resist oxidation and racemization better than aromatic analogs, simplifying storage and handling requirements.

  • Trade-off: While more stable than linear analogs, ACPA is more expensive to synthesize. Use it strategically at proteolytic "hotspots" (cleavage sites) rather than globally replacing all hydrophobic residues.

References

  • Saiah, E., et al. (2018). Modulators of Sestrin-GATOR2 interaction and uses thereof. U.S. Patent No. 20190106370A1.[1] Link

    • Context: Describes the synthesis and use of 2-amino-5-cyclopentylpentanoic acid in stable mTORC1 modul
  • BenchChem. (2023). (2R)-2-Amino-5-cyclopentylpentanoic acid Structure and Properties. Link

    • Context: Provides physicochemical data and structural comparisons for cyclopentyl-deriv
  • Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(23), 10807–10836. Link

    • Context: Authoritative review on the metabolic stability conferred by non-proteinogenic side chains.
  • Werner, H. M., et al. (2012). Use of Non-Natural Amino Acids in Peptide Modification. Current Protein & Peptide Science. Link

    • Context: Discusses the mechanisms of proteolytic resistance in cyclic and aliph

Sources

Comparative

A Senior Application Scientist's Guide to the Crystallographic Analysis of α-Amino-Cyclopentanepentanoic Acid Complexes

For Researchers, Scientists, and Drug Development Professionals The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For drug development professionals, understanding this architecture is paramount to designing effective and specific therapeutics.[1][2] X-ray crystallography remains the gold standard for providing this detailed structural information at an atomic level.[3][4] This guide offers an in-depth comparison of the methodologies involved in the crystallographic data analysis of α-amino-cyclopentanepentanoic acid complexes, a class of non-proteinogenic amino acids with significant potential in peptide and drug design.[5][6]

This document is structured to provide not just a protocol, but the underlying rationale for key experimental decisions, empowering researchers to not only execute but also to innovate. We will journey through the entire workflow, from obtaining suitable crystals to the comparative analysis of refined structures, ensuring a robust and self-validating approach to your research.

Part 1: The Foundation – From Synthesis to High-Quality Crystals

The adage "garbage in, garbage out" is acutely true in crystallography. The entire analysis hinges on the quality of a single crystal. The synthesis of the target molecule is the first step. α-Amino-cyclopentanepentanoic acid, a cyclic β-amino acid, can be synthesized through various established routes in organic chemistry, often involving key steps like ring-closing metathesis followed by stereoselective amination.[7]

Once the ligand is synthesized and complexed (e.g., with a metal ion or as a salt), the critical step is crystallization. The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered, three-dimensional lattice. The choice of crystallization method can dramatically impact the outcome.

Comparative Analysis of Crystallization Techniques
Technique Principle Advantages Disadvantages Best Suited For
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal formation.Simple setup; requires minimal equipment.Difficult to control the rate of evaporation; can lead to rapid precipitation or small crystals.Thermally stable, moderately soluble compounds.
Vapor Diffusion (Hanging/Sitting Drop) A drop containing the sample is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase, slowly inducing crystallization.High degree of control over equilibration rate; requires very small sample volumes.More complex setup; finding the right conditions can be time-consuming.Proteins, and sensitive or sparingly soluble small molecules.
Solvent/Vapor Layering A solvent in which the compound is soluble is carefully layered with a miscible "anti-solvent" in which it is insoluble, inducing crystallization at the interface.Excellent for compounds that are difficult to crystallize by other means; can produce very high-quality crystals.Can be technically challenging to set up without disturbing the interface.Compounds that are highly soluble in one solvent but insoluble in another.

Expert Insight: For novel α-amino-cyclopentanepentanoic acid complexes, vapor diffusion is often the most powerful starting point due to the fine control it offers. The zwitterionic nature of amino acids, combined with their ability to form extensive hydrogen-bonding networks, makes them prime candidates for this controlled approach.[8]

Experimental Protocol: Hanging Drop Vapor Diffusion
  • Prepare the Reservoir: In the wells of a 24-well crystallization plate, pipette 500 µL of a reservoir solution. This solution should contain a precipitant (e.g., polyethylene glycol, salts like NaCl or (NH₄)₂SO₄) at a concentration expected to be near the optimal for crystallization.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of your concentrated complex solution (e.g., 5-20 mg/mL in a suitable buffer or solvent) with an equal volume of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.

  • Equilibration: Water (or the more volatile solvent) will slowly vaporize from the drop and move to the more concentrated reservoir solution. This gradually increases the concentration of your complex in the drop, leading to supersaturation and, ideally, crystallization.

  • Incubation & Monitoring: Store the plate in a vibration-free environment at a constant temperature. Monitor the drops regularly under a microscope over several days to weeks for the appearance of crystals.

Part 2: The Diffraction Experiment – From Crystal to Raw Data

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.[9]

This non-destructive technique bombards the crystal with a focused beam of monochromatic X-rays.[9] The crystal's internal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific, measurable pattern of spots.[3][9] The geometry and intensity of this pattern contain all the information needed to determine the arrangement of atoms within the crystal.

Workflow for Single-Crystal X-ray Diffraction Data Collection

The process is a highly automated yet crucial sequence of steps managed by sophisticated software.

X-ray Diffraction Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Harvest Harvest Crystal Mount Mount on Goniometer Harvest->Mount Center Center Crystal in Beam Mount->Center Screen Screen for Quality Center->Screen Collect Full Data Collection Screen->Collect If crystal is suitable Integrate Integrate Reflections Collect->Integrate Scale Scale & Merge Data Integrate->Scale HKL Generate HKL File Scale->HKL

Caption: Workflow from crystal mounting to processed diffraction data.

Trustworthiness Check: During data processing, key metrics like R-merge and CC(1/2) are calculated. These values assess the consistency and quality of your measured data. Low values are indicative of a reliable dataset, which is a prerequisite for a successful structure solution.

Part 3: The Analytical Core – Structure Solution and Refinement

The processed data file (often an .hkl file) contains a list of reflection intensities but does not directly provide the crystal structure. This is known as the "phase problem" in crystallography. The structure must be "solved" and then "refined."

Structure Solution: This step involves finding an initial, approximate model of the atomic positions that can explain the measured intensities. Modern software uses powerful algorithms like "Direct Methods" or "Dual-Space" approaches to generate this initial model.[10]

Structure Refinement: This is an iterative process of adjusting the parameters of the atomic model (positional coordinates, thermal displacement parameters) to achieve the best possible fit between the calculated diffraction pattern from your model and the experimentally observed pattern.[9][11]

Comparison of Crystallographic Software Suites

The choice of software can influence the ease and, in complex cases, the success of structure refinement. Most modern suites are graphical user interfaces (GUIs) that act as shells for powerful underlying command-line programs.

Software Suite Primary Refinement Engine(s) Key Features & Strengths Primary User Base
Olex2 [12]SHELXL, olex2.refine[10][13]Highly intuitive GUI, excellent for visualization and model manipulation. Integrates a wide range of academic tools.[12]Academic, Small Molecule Crystallography
WinGX SHELXLComprehensive suite of programs for the entire crystallographic process, from data reduction to publication tables.Academic, Small Molecule Crystallography
CRYSTALS CRYSTALSPowerful least-squares refinement program with extensive options for modeling complex disorder.Academic, Specialist Crystallography
phenix phenix.refinePrimarily designed for macromolecular (protein) crystallography but has excellent tools for handling complex small molecule cases, especially twinning.Macromolecular Crystallography

Expert Insight: For most small-molecule structures, including α-amino-cyclopentanepentanoic acid complexes, the combination of Olex2 with the SHELXL refinement engine is the de facto standard.[12] Olex2 provides an accessible interface, while SHELXL is a robust and universally trusted "workhorse" for refinement.[12][13]

Part 4: Case Study – Comparative Analysis of Two Hypothetical Complexes

To illustrate how crystallographic data is used for comparison, let's consider two hypothetical structures of α-amino-cyclopentanepentanoic acid (here abbreviated as ACPA) complexed with different counter-ions: a hydrochloride salt (ACPA-HCl) and a hydrobromide salt (ACPA-HBr).

The analysis aims to answer: How does changing the counter-ion from chloride to bromide affect the crystal packing and intermolecular interactions?

Key Crystallographic Data Comparison

After successful refinement, a wealth of quantitative data is generated. The following table summarizes the most critical parameters for comparison.

Parameter ACPA-HCl (Hypothetical) ACPA-HBr (Hypothetical) Significance & Interpretation
Formula C₁₀H₁₈ClNO₂C₁₀H₁₈BrNO₂Confirms the chemical composition of the crystal.
Crystal System MonoclinicMonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cP2₁/cDefines the symmetry elements within the unit cell. Identical space groups suggest potentially similar packing arrangements.
Unit Cell (a, b, c) 13.55 Å, 5.05 Å, 18.84 Å13.71 Å, 5.10 Å, 19.01 ÅThe dimensions of the repeating unit. The slightly larger cell for ACPA-HBr is expected due to the larger ionic radius of Br⁻ vs. Cl⁻.
Unit Cell (β) 101.3°101.9°The angle of the unit cell for the monoclinic system.
Volume (V) 1262.1 ų1295.5 ųThe volume of the unit cell. The increase is consistent with the larger bromide ion.
R1 / wR2 0.045 / 0.1100.048 / 0.115Refinement residuals. Lower values indicate a better fit between the model and the data. Values <0.05 (R1) are considered excellent.
Goodness-of-Fit (GooF) 1.051.06Should be close to 1.0 for a good refinement.
Analysis of Intermolecular Interactions

The true power of crystallography in drug design lies in analyzing the specific interactions that hold the structure together.[4] For amino acid complexes, hydrogen bonding is paramount.[14][15][16]

Interaction Comparison cluster_HCl ACPA-HCl Complex cluster_HBr ACPA-HBr Complex HCl_Node ACPA Molecule 1 +NH₃ group -COO⁻ group Cl_Ion Cl⁻ Ion HCl_Node:+NH₃ group->Cl_Ion H-Bond (N-H···Cl) HCl_Node2 ACPA Molecule 2 +NH₃ group -COO⁻ group HCl_Node:-COO⁻ group->HCl_Node2:+NH₃ group H-Bond (C=O···H-N) Cl_Ion->HCl_Node2:+NH₃ group H-Bond (N-H···Cl) HBr_Node ACPA Molecule 1 +NH₃ group -COO⁻ group Br_Ion Br⁻ Ion HBr_Node:+NH₃ group->Br_Ion H-Bond (N-H···Br) HBr_Node2 ACPA Molecule 2 +NH₃ group -COO⁻ group HBr_Node:-COO⁻ group->HBr_Node2:+NH₃ group H-Bond (C=O···H-N) Br_Ion->HBr_Node2:+NH₃ group H-Bond (N-H···Br)

Caption: Comparison of hydrogen bonding motifs in the two hypothetical complexes.

Structural Interpretation: In both hypothetical structures, the primary interactions would likely involve hydrogen bonds from the ammonium group (+NH₃) of the amino acid to the halide anion (Cl⁻ or Br⁻) and to the carboxylate group (-COO⁻) of an adjacent amino acid molecule.[14][16] The key comparative finding would be the precise geometries—the distances and angles—of these hydrogen bonds. For example, the N-H···Br bond distance would be expected to be longer than the N-H···Cl bond due to the larger size of bromide. This subtle change could cascade into slightly different packing arrangements, potentially affecting physical properties like solubility and stability, which are critical factors in drug development.[17]

Conclusion

Crystallographic analysis is an iterative process of experimentation and interpretation. This guide has provided a framework for comparing the critical stages of this workflow as it applies to α-amino-cyclopentanepentanoic acid complexes. By understanding the causality behind experimental choices—from selecting a crystallization method to interpreting the subtle differences in intermolecular interactions—researchers can move beyond simply generating data. They can begin to rationally design molecules with desired properties, accelerating the journey from a promising compound to an effective therapeutic. The detailed structural insights provided by X-ray crystallography are not merely an academic exercise; they are a cornerstone of modern, structure-based drug discovery.[2][18]

References

  • Honda, S., Yamasaki, K., Sawada, Y., & Morii, H. (2004). Crystal Structure of a Ten-Amino Acid Protein. Structure, 12, 1507–1518.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Soman, J., Rao, T., Radhakrishnan, R., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides. Part XX. Crystal structures of DL-arginine acetate monohydrate and DL-lysine acetate and a comparison with the corresponding L-amino acid complexes. Journal of Biomolecular Structure & Dynamics, 7(2), 269-77. Available from: [Link]

  • (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega.
  • OlexSys. (n.d.). Compatibility with Other Software. OlexSys. Available from: [Link]

  • (2026). Comparative review of natural and modified amino acid crystals: structural features and SHG efficiency with reference to KDP. Taylor & Francis Online.
  • (2022). amino acid hydrogen-bonding interactions in protein crystal structures. RSC Publishing.
  • Deutsche Gesellschaft für Kristallographie. (2015). Single crystal structure refinement software. DGK. Available from: [Link]

  • (n.d.). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. PMC. Available from: [Link]

  • Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S2), 1072-1081. Available from: [Link]

  • (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Washington.
  • (n.d.). Cyclopentane synthesis. Organic Chemistry Portal. Available from: [Link]

  • (n.d.). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Lodz University of Technology.
  • Estevez, R. J., et al. (2025). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI.
  • (n.d.). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. IUCr Journals. Available from: [Link]

  • (n.d.). X-ray studies on some crystalline complexes between amino acids with ionisable sile chains. Indian Institute of Science.
  • (2024). SHELXL: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Estevez, R. J., et al. (2025). A new synthesis of polyhydroxylated cyclopentane beta-amino acids from nitro sugars. Sciforum. Available from: [Link]

  • (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. Available from: [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 8(12), 1-14. Available from: [Link]

  • Görbitz, C. H. (1989). Hydrogen-bond distances and angles in the structures of amino acids and peptides. Acta Crystallographica Section B: Structural Science, 45(4), 390-395. Available from: [Link]

  • (2025). How are chemical structures analyzed in drug discovery?. Patsnap Synapse. Available from: [Link]

  • (n.d.). Short hydrogen bonds in proteins. Molecular Biophysics Unit, Indian Institute of Science.
  • (n.d.). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link]

  • (2021). Hydrogen bounding in the alpha-helix. YouTube. Available from: [Link]

  • (2025). SISYPHOS: An automatic procedure for the serial refinement of single-crystal diffraction data in Olex2. PMC. Available from: [Link]

  • (n.d.). How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API. Shimadzu. Available from: [Link]

  • (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Impurity Profiling of Commercial Cyclopentanepentanoic acid, α-amino- Supplies

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical strategie...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical strategies for the impurity profiling of commercial supplies of cyclopentanepentanoic acid, α-amino-, a cyclic amino acid analog. The principles and methodologies discussed here are benchmarked against well-documented cyclic amino acid drugs, such as Gabapentin, to provide a robust and relatable framework.

The structural complexity of such molecules means that a variety of impurities can be introduced during synthesis, purification, and storage.[1][2] These impurities, even in trace amounts, can impact the drug's efficacy and safety, making their identification and quantification a critical step in quality control and regulatory compliance.[1][3] This guide is structured to explain the causality behind experimental choices, providing you with a self-validating system for impurity analysis.

Chapter 1: Understanding the Impurity Landscape

Impurities are not a monolithic entity. They are classified by international regulatory bodies, such as the International Council on Harmonisation (ICH), into distinct categories based on their origin.[4][5][6] A comprehensive impurity profiling strategy begins with a scientific appraisal of the manufacturing process to anticipate the potential impurities that may arise.[4][5]

Key Impurity Categories (ICH Q3A): [2][4]

  • Organic Impurities: These are the most common and structurally diverse class. They can be starting materials, by-products of side reactions, intermediates, degradation products, reagents, ligands, or catalysts.[5][6]

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, inorganic salts, and heavy metals.[4][5]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes.[4]

For a molecule like cyclopentanepentanoic acid, α-amino-, potential organic impurities could include isomers (stereoisomers), precursors like the corresponding nitrile or anhydride, and degradation products such as lactams formed via intramolecular cyclization, a known issue for similar amino acid drugs.[7]

Caption: Classification of potential impurities based on origin and type.

Chapter 2: The Analytical Toolkit: A Comparative Overview

No single analytical technique can universally detect and quantify all potential impurities. A multi-faceted approach is essential, leveraging the strengths of different technologies. The choice of method is dictated by the physicochemical properties of the API and its potential impurities. For cyclic amino acids, which are often polar and lack strong UV chromophores, this selection is particularly critical.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity analysis in the pharmaceutical industry due to its high sensitivity, specificity, and reproducibility.[9][10][11]

  • Expertise & Causality: For polar, zwitterionic compounds like our target molecule, traditional reversed-phase (RP) chromatography can be challenging due to poor retention. While C8 or C18 columns can be effective for separating less polar impurities, a more robust strategy often involves Hydrophilic Interaction Liquid Chromatography (HILIC).[8][12] HILIC provides enhanced retention and separation of polar analytes.[12] The choice between RP-HPLC and HILIC is a critical first step; often, they are used orthogonally to provide a more complete impurity profile.[13]

  • Detection Challenges & Solutions: A significant challenge with saturated compounds like cyclopentanepentanoic acid, α-amino- is the lack of a UV-absorbing chromophore, rendering standard UV detection insensitive for many related impurities.[8]

    • Charged Aerosol Detector (CAD): This detector provides a near-universal response for non-volatile analytes, irrespective of their optical properties. It is an excellent choice for quantifying chromophore-deficient impurities.[8][9]

    • Mass Spectrometry (MS): Coupling HPLC with MS provides unparalleled specificity and sensitivity.[9][14] It allows for the definitive identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns, even at trace levels co-eluting with the main peak.[14]

Other Key Techniques
  • Gas Chromatography (GC): Primarily used for the analysis of volatile impurities and residual solvents, as mandated by ICH Q3C guidelines.[3] For non-volatile impurities, derivatization may be required to increase volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the structural elucidation of unknown impurities that have been isolated.[1]

  • Capillary Electrophoresis (CE): Particularly useful for resolving chiral impurities (enantiomers), which can be a concern in synthetic processes.

Performance Comparison Table
TechniquePrimary UseSensitivitySpecificityThroughputKey Considerations
HPLC-UV Quantification of known, chromophoric impuritiesModerateModerateHighLimited by lack of chromophores in many related substances.[8]
HPLC-CAD Quantification of non-volatile, non-chromophoric impuritiesHighLow-ModerateHighUniversal detection, but provides no structural information.[8]
LC-MS/MS Identification & Quantification of known/unknown impuritiesVery HighVery HighModerateThe gold standard for impurity identification and trace analysis.[9][14][15]
GC-MS Volatile impurities, Residual SolventsHighHighHighRequires analyte to be volatile or amenable to derivatization.
NMR Structural ElucidationLowVery HighLowRequires isolated, pure impurity sample; not a screening tool.[1]

Chapter 3: A Self-Validating Experimental Workflow

This section details a robust, self-validating workflow for the comprehensive impurity profiling of a commercial batch of cyclopentanepentanoic acid, α-amino-. The hyphenation of multiple detectors (UV-CAD-MS) is a powerful strategy that provides complementary data in a single run, reducing analysis time and ensuring that no impurity goes undetected.[8]

Workflow cluster_quant Quantification cluster_ident Identification & Qualification start Receive Commercial Supply prep Sample Preparation (Dissolve in Mobile Phase A) start->prep hplc HPLC Separation (HILIC or RP Column) prep->hplc split hplc->split uv_cad UV & CAD Detection (Initial Screening & Quantification) split->uv_cad ms Mass Spectrometry (MS/MS) (Peak Identification) split->ms data_analysis Data Analysis & Integration uv_cad->data_analysis ms->data_analysis quant_check Impurity > Reporting Threshold? (e.g., >0.05% per ICH Q3A) data_analysis->quant_check ident_check Impurity > Identification Threshold? quant_check->ident_check Yes report Generate Impurity Profile Report quant_check->report No qual_check Impurity > Qualification Threshold? ident_check->qual_check Yes ident_check->report No qual_check->report Yes (Requires Safety Qualification)

Caption: A comprehensive workflow for impurity profiling.

Detailed Experimental Protocol: HPLC-UV-CAD-MS

This protocol is designed as a starting point and must be validated for its intended use according to ICH Q2(R1) guidelines.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), LC-MS grade.

    • Water, ultrapure (18.2 MΩ·cm).

    • Formic Acid (FA), LC-MS grade.

    • Ammonium Formate, LC-MS grade.

    • Reference standards for the API and any known impurities.

  • Sample Preparation (Trustworthiness Pillar):

    • Rationale: The sample diluent should be weak enough to prevent peak distortion. Using the initial mobile phase composition is a common and effective practice.

    • Procedure: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.[8] Prepare a spiked sample containing known impurities to verify peak identification and system suitability.

  • Chromatographic Conditions (Expertise Pillar):

    • Rationale: A HILIC column is chosen for its ability to retain polar amino acids.[12] A gradient elution is used to resolve impurities with a wide range of polarities in a reasonable timeframe. Formic acid and ammonium formate are volatile additives, making them compatible with MS detection.

    • Instrument: HPLC or UHPLC system coupled to a Diode Array Detector (DAD), Charged Aerosol Detector (CAD), and a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap.

    • Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[12]

    • Mobile Phase A: 90:10 ACN/Water + 10 mM Ammonium Formate + 0.1% FA.

    • Mobile Phase B: 50:50 ACN/Water + 10 mM Ammonium Formate + 0.1% FA.

    • Gradient:

      • 0-2 min: 0% B

      • 2-15 min: 0 to 100% B

      • 15-18 min: 100% B

      • 18-20 min: 100 to 0% B

      • 20-25 min: 0% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Detector Settings (Authoritative Grounding Pillar):

    • DAD: Monitor at 210 nm. While not ideal for the API, it may detect certain impurities with carbonyls or other weak chromophores.

    • CAD: Settings optimized according to manufacturer's instructions. Provides quantitative data for all non-volatile impurities.

    • HRMS:

      • Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: 70-1000 m/z.

      • Data Acquisition: Perform full scan MS to detect all ions and data-dependent MS/MS (ddMS2) to obtain fragmentation spectra for ions exceeding a predefined intensity threshold. This allows for the structural confirmation of impurities.[14]

  • Data Analysis and Reporting:

    • Quantify impurities using the CAD response relative to the API reference standard (assuming similar response factors, or by using individual impurity standards if available).

    • Identify impurities by matching their accurate mass and fragmentation patterns from HRMS data against a library of potential structures.

    • Report any impurity exceeding the ICH reporting threshold (typically 0.05% for drugs with a maximum daily dose ≤ 2g).[3][4] Any impurity above the identification threshold must be structurally characterized.[3][4]

Conclusion

A robust, scientifically-grounded approach to impurity profiling is non-negotiable in modern drug development. For cyclic amino acids like cyclopentanepentanoic acid, α-amino-, the challenge of their polar, non-chromophoric nature can be overcome by leveraging a combination of orthogonal separation techniques (RP-HPLC and HILIC) and complementary detection technologies (UV, CAD, and MS). This integrated strategy ensures that commercial supplies are not only pure but are demonstrably safe, meeting the stringent requirements of regulatory bodies and protecting patient health.

References

  • Title: Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Gabapentin-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Impurity profiling of synthetic cyclic peptides based on orthogonality between hydrophilic-interaction and reversed-phase liquid chromatography Source: PubMed - Journal of Chromatography A URL: [Link]

  • Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Impurities in new drug substances Q3A (R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Impurity profiling in peptides: Why It Matters in Drug Development Source: ResolveMass URL: [Link]

  • Title: Green and white analytical approach for parallel quantification of gabapentin and methylcobalamin in medicinal products using inventive RP-HPLC technique Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: Synthetic Peptide Characterization and Impurity Profiling Source: Waters Corporation URL: [Link]

  • Title: Process For Synthesis Of Gabapentin - Google Patents Source: Google Patents URL
  • Title: Impurity Profiling Service Source: sb-PEPTIDE URL: [Link]

  • Title: Amino Acid Analysis Using HPLC Source: MtoZ Biolabs URL: [Link]

  • Title: A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea Source: MDPI URL: [Link]

  • Title: Methods for the Analysis of Underivatized Amino Acids by LC/MS Source: Agilent Technologies URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of α-Amino-cyclopentanepentanoic Acid

This guide provides a comprehensive, step-by-step procedure for the proper disposal of α-Amino-cyclopentanepentanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The causality...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step procedure for the proper disposal of α-Amino-cyclopentanepentanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Characterization and Risk Assessment

Before handling any waste, a thorough understanding of the substance's potential hazards is critical. Based on its structure and data from similar amino acids like 1-Amino-1-cyclopentanecarboxylic acid, we can infer the following profile:

  • Physical State: Likely a white to off-white crystalline solid at room temperature.[1][2][3]

  • Solubility: Generally soluble in water, but solubility may vary. Insoluble in non-polar organic solvents.[1][3][4]

  • Potential Hazards:

    • May cause eye, skin, and respiratory tract irritation.[1][5][6]

    • May be harmful if swallowed or inhaled.[1]

    • The complete toxicological properties have not been fully investigated, warranting a cautious approach.[5][7]

Core Principle: Treat this compound with the caution afforded to all new or poorly characterized chemicals. Assume it is potentially hazardous and handle it accordingly.

Personal Protective Equipment (PPE)

Adequate PPE is the first line of defense against chemical exposure. The selection of PPE is directly informed by the potential hazards identified above.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing eye irritation.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which may cause irritation.[7] Always check glove compatibility charts for the specific solvents being used.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.Minimizes the risk of inhaling airborne particles, which could cause respiratory irritation.[5][7]
Segregation and Collection of Waste

Proper segregation is the cornerstone of safe and compliant chemical waste management. Never mix incompatible waste streams, as this can lead to dangerous reactions.[8][9]

Step-by-Step Waste Collection Protocol:

  • Identify the Waste Stream: Determine if the waste is solid, liquid, or contaminated labware.

  • Select the Appropriate Waste Container:

    • Solid Waste: For pure α-Amino-cyclopentanepentanoic acid, contaminated filter paper, or used gloves.

      • Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).[8]

      • Label as: "HAZARDOUS WASTE: Solid α-Amino-cyclopentanepentanoic Acid." [10]

    • Aqueous Liquid Waste: For solutions of the compound in water or buffers.

      • Use a sealable, compatible container (e.g., an HDPE carboy). Do not use glass Schott bottles for waste.[8]

      • Label as: "HAZARDOUS WASTE: Aqueous α-Amino-cyclopentanepentanoic Acid." List all components, including water and buffers, with approximate percentages.[10]

    • Non-Halogenated Organic Solvent Waste: For solutions in solvents like ethanol, methanol, or acetone.

      • Use a designated, properly vented, and grounded solvent waste container.

      • Label as: "HAZARDOUS WASTE: Flammable Liquids / Non-Halogenated Solvents." List all components, including α-Amino-cyclopentanepentanoic acid, with approximate percentages.

    • Halogenated Organic Solvent Waste: For solutions in solvents like dichloromethane or chloroform.

      • Use a separate, designated container for halogenated solvents.

      • Label as: "HAZARDOUS WASTE: Halogenated Solvents." List all components with approximate percentages.

  • Accumulate Waste Safely:

    • Keep waste containers securely closed at all times, except when adding waste.[9][10] A funnel should never be left in the opening.[10]

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[11]

    • Use secondary containment (e.g., a larger plastic tub) to catch any potential leaks.[9]

Storage and Disposal Workflow

All chemical waste must be stored in a designated, properly managed area within the laboratory, known as a Satellite Accumulation Area (SAA), pending pickup by your institution's Environmental Health & Safety (EH&S) department.[10]

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal A Identify Waste Containing α-Amino-cyclopentanepentanoic Acid B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Type? B->C D SOLID WASTE (e.g., powder, contaminated items) C->D Solid E LIQUID WASTE (e.g., aqueous or solvent solutions) C->E Liquid F Place in Labeled Solid Waste Container D->F G Place in Labeled Liquid Waste Container (Segregate Aqueous/Solvent) E->G H Ensure Container is: - Compatible - Securely Closed - Not Overfilled (<90%) F->H G->H I Store in Designated Satellite Accumulation Area H->I J Arrange Pickup by Environmental Health & Safety (EH&S) I->J

Caption: Waste Disposal Workflow for α-Amino-cyclopentanepentanoic Acid.

Spill and Emergency Procedures

Immediate and correct response to spills or exposures is critical for laboratory safety.

Small Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent it from becoming airborne.[7]

  • Carefully sweep the material into a dustpan and place it in your designated solid hazardous waste container.

  • Clean the spill area thoroughly with soap and water.[7]

  • All cleanup materials must be disposed of as hazardous waste.[9]

Large Spill or Spill in a Poorly Ventilated Area:

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's EH&S or emergency response team.

  • Prevent entry into the affected area.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of α-Amino-cyclopentanepentanoic acid waste with confidence, ensuring a safe and compliant laboratory environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane.
  • Cayman Chemical. (2014, March 27). (1S,3S)-3-Amino-cyclopentanol SAFETY DATA SHEET.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Ullrich, K. J., Rumrich, G., & Klöss, S. (1975). Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments). Pflugers Archiv, 353(3), 241–253.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • SBLCore. (2023, April 5). Cyclopentane - SAFETY DATA SHEET.
  • Fisher Scientific. (2007, December 12). Material Safety Data Sheet - 1-Amino-1-cyclopentanecarboxylic acid.
  • CymitQuimica. (n.d.). CAS 3400-45-1: Cyclopentanecarboxylic acid.
  • Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids.
  • New Jersey Department of Health. (n.d.). Common Name: CYCLOPENTANONE HAZARD SUMMARY.
  • Balchem. (2015, June 25). SAFETY DATA SHEET cyclopentane.
  • El-Esawy, F. (2019, January 7). Disposal of amino acid nitrogen.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook.
  • Chem-Impex. (n.d.). (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid.
  • Leuchtenberger, W., & Plocker, U. (n.d.).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Sigma-Aldrich. (n.d.). Amino Acids Reference Chart.
  • Clark, J. (2016, April 15). an introduction to amino acids.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 1-Amino-1-cyclopropanecarboxylic acid.
  • Pernil, R., Picossi, S., Mariscal, V., Herrero, A., & Flores, E. (2015). Amino Acid Transporters and Release of Hydrophobic Amino Acids in the Heterocyst-Forming Cyanobacterium Anabaena sp. Strain PCC 7120. MDPI.
  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note).
  • Santa Cruz Biotechnology. (n.d.). Cyclopentane.

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